Dehydropachymic acid (Standard)
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h12,14,19,22,25-28,35H,3,10-11,13,15-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27+,28+,31-,32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIALJIVPUCERT-DRCQUEPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthetic Pathway of Dehydropachymic Acid in Poria cocos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poria cocos (Wolfiporia cocos), a well-known medicinal fungus, is a rich source of various bioactive compounds, among which triterpenoids are of significant interest due to their diverse pharmacological activities. Dehydropachymic acid, a lanostane-type triterpenoid (B12794562), is one of the major active constituents of Poria cocos. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of dehydropachymic acid, integrating data from genomic, transcriptomic, and metabolomic studies. The guide details the key enzymatic steps, intermediate compounds, and regulatory aspects of this pathway, offering valuable insights for researchers in natural product biosynthesis, fungal genetics, and drug discovery.
The Mevalonate (B85504) (MVA) Pathway: The Starting Point
The biosynthesis of all triterpenoids in Poria cocos, including dehydropachymic acid, originates from the mevalonate (MVA) pathway. This fundamental metabolic route provides the essential five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Transcriptomic analyses of Poria cocos have confirmed that triterpenoid biosynthesis proceeds exclusively via the MVA pathway. The initial steps of the MVA pathway, starting from acetyl-CoA, are catalyzed by a series of enzymes, with 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase being a key rate-limiting enzyme in terpenoid biosynthesis in many fungi.
From Lanosterol (B1674476) to Dehydropachymic Acid: The Core Biosynthetic Pathway
The committed step in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene (B107256) to form the tetracyclic triterpene backbone. In the case of dehydropachymic acid, this precursor is lanosterol, which is synthesized from farnesyl pyrophosphate (FPP) via squalene. The subsequent modifications of the lanosterol skeleton involve a series of oxidation, methylation, and acylation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), methyltransferases, and acyltransferases.
While the complete biosynthetic pathway to dehydropachymic acid is not yet fully elucidated, a putative pathway has been inferred based on the identification of related triterpenoids in Poria cocos and by analogy to the well-studied ganoderic acid biosynthesis in Ganoderma lucidum.
The proposed biosynthetic pathway from lanosterol to pachymic acid, a closely related compound to dehydropachymic acid, is as follows:
-
Lanosterol is the initial tetracyclic triterpenoid precursor.
-
Oxidation at C-21 : A cytochrome P450 enzyme (CYP) is proposed to oxidize the C-21 methyl group of lanosterol to a carboxyl group, forming trametenolic acid .
-
Methylation at C-24 : The enzyme sterol C-24 methyltransferase (SMT) is suggested to catalyze the methylation of trametenolic acid at the C-24 position to yield eburicoic acid .
-
Hydroxylation at C-16 : Another CYP-mediated oxidation is thought to occur at the C-16 position of eburicoic acid, leading to the formation of tumulosic acid .
-
Acylation at C-3 : The final step in pachymic acid biosynthesis is the acetylation of the C-3 hydroxyl group of tumulosic acid, a reaction catalyzed by a sterol O-acyltransferase (SOAT), specifically WcSOAT in Poria cocos, to produce pachymic acid .[1]
The biosynthetic relationship between pachymic acid and dehydropachymic acid is strongly suggested by their chemical structures, which differ by a double bond. It is highly probable that dehydropachymic acid is formed through a dehydrogenation reaction from a precursor in the pachymic acid pathway, or from pachymic acid itself . However, the specific enzyme, likely a dehydrogenase or an oxidase, responsible for this conversion has not yet been definitively identified.
Key Enzymes Identified in Triterpenoid Biosynthesis in Poria cocos
Recent omics-based studies have identified several candidate genes and enzymes involved in the later stages of pachymic acid biosynthesis:
-
Lanosterol Synthase (LSS) : Catalyzes the cyclization of 2,3-oxidosqualene to lanosterol.
-
Cytochrome P450s (CYPs) : Several CYPs are implicated in the oxidative modifications of the lanosterol skeleton. Functional studies have shown that WcCYP64-1, WcCYP52, and WcCYP_FUM15 are involved in the biosynthesis of pachymic acid.
-
Sterol C-24 Methyltransferase (SMT1) : Involved in the methylation step.
-
Sterol O-Acyltransferase (WcSOAT) : Catalyzes the final acetylation step to form pachymic acid from tumulosic acid.[1]
Quantitative Data on Triterpenoid Content
The concentration of dehydropachymic acid and other related triterpenoids can vary significantly depending on the part of the fungus and the cultivation conditions. Quantitative analyses provide valuable information for optimizing production and for quality control of Poria cocos products.
Table 1: Quantitative Analysis of Dehydropachymic Acid and Pachymic Acid in Different Parts of Poria cocos
| Sample | Dehydropachymic Acid (mg/g dry weight) | Pachymic Acid (mg/g dry weight) | Reference |
| Fermented Mycelia | 1.07 | 0.61 | [1][2] |
| Sclerotia Epidermis | Significantly lower than mycelia | Significantly lower than mycelia | [1] |
| Sclerotia Inner Part | Significantly lower than mycelia | Significantly lower than mycelia | [1] |
Table 2: Quantitative Analysis of Major Triterpenoid Acids in Poria cocos (Fushen) during Late Growth Period
| Triterpenoid Acid | Content Range (mg/g) |
| Pachymic acid | 0.701 - 1.391 |
| Poricoic acid A | 0.156 - 0.885 |
| Dehydrotrametenolic acid | 0.084 - 0.555 |
| Dehydropachymic acid | 0.205 - 0.547 |
| Poricoic acid B | 0.067 - 0.409 |
Experimental Protocols
Extraction and Quantitative Analysis of Triterpenoids by UPLC-Q/TOF-MS
This protocol describes a widely used method for the extraction and simultaneous quantification of multiple triterpenoids from Poria cocos.
1. Sample Preparation and Extraction:
- Accurately weigh 0.5 g of powdered Poria cocos sample into a 50 mL conical flask.
- Add 20 mL of methanol.
- Perform sonication (e.g., 40 kHz, 100 W) at 60°C for 60 minutes.
- Filter the extract through a 0.22 µm Millipore filter.
- Store the filtered solution at 4°C until analysis.
2. UPLC-Q/TOF-MS Conditions:
- Chromatographic System: Waters ACQUITY UPLC system or equivalent.
- Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 × 100 mm, 1.7 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B). A typical gradient could be: 0–2 min, 40–55% A; 2–25 min, 55%−80% A; 25–27 min, 80–90% A; 27–28 min, 90–90% A; 28–30 min, 90–46% A; 30–35 min, 46–46% A.
- Flow Rate: 0.2 mL/min.
- Injection Volume: 1 µL.
- Column Temperature: 35°C.
- Mass Spectrometry: Quadrupole time-of-flight mass spectrometer operated in negative ion mode for better sensitivity and stability of triterpenoid ions.
3. Quantification:
- Prepare calibration curves for each target triterpenoid using certified reference standards.
- The limit of detection (LOD) and limit of quantification (LOQ) should be determined. For dehydropachymic acid, typical values are in the low µg/mL range.
- Validate the method for linearity, precision, accuracy, and stability.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for analyzing the expression levels of genes involved in the dehydropachymic acid biosynthetic pathway.
1. RNA Extraction and cDNA Synthesis:
- Extract total RNA from Poria cocos mycelia using a suitable kit (e.g., Trizol reagent or a plant RNA extraction kit).
- Treat the RNA with DNase I to remove any genomic DNA contamination.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
- Reverse transcribe an equal amount of total RNA (e.g., 1 µg) into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.
2. qRT-PCR Reaction:
- Design and validate specific primers for the target genes (e.g., WcCYP64-1, WcCYP52, WcCYP_FUM15, WcSOAT) and a stable reference gene (e.g., actin or GAPDH).
- Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water. A typical reaction volume is 20 µL.
- Perform the qRT-PCR on a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Include a melting curve analysis at the end of the run to verify the specificity of the amplified products.
3. Data Analysis:
- Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.
Regulation of Dehydropachymic Acid Biosynthesis
The biosynthesis of triterpenoids in fungi is a tightly regulated process, influenced by both developmental cues and environmental stimuli. While specific signaling pathways controlling dehydropachymic acid synthesis in Poria cocos are not yet fully elucidated, some general regulatory mechanisms are known to be involved in fungal triterpenoid biosynthesis.
-
Transcriptional Regulation: The expression of key biosynthetic genes, particularly those encoding HMG-CoA reductase and CYPs, is a major control point. Transcription factors responsive to various signals can up- or down-regulate these genes.
-
Elicitors: Elicitors, such as methyl jasmonate (MeJA), have been shown to induce the expression of triterpenoid biosynthetic genes and enhance triterpenoid accumulation in several fungi, including Poria cocos. MeJA is a signaling molecule involved in plant and fungal defense responses.
-
Environmental Factors: Culture conditions, including temperature, pH, and nutrient availability, can significantly impact the production of triterpenoids.
Visualizations
Biosynthetic Pathway of Pachymic Acid
Caption: Putative biosynthetic pathway of dehydropachymic acid in Poria cocos.
Experimental Workflow for Triterpenoid Analysis and Gene Expression
Caption: Workflow for triterpenoid quantification and gene expression analysis.
Conclusion and Future Perspectives
Significant progress has been made in unraveling the biosynthetic pathway of dehydropachymic acid and other triterpenoids in Poria cocos. The identification of key enzymes, particularly the cytochrome P450s and the sterol O-acyltransferase, provides valuable targets for metabolic engineering to enhance the production of these medicinally important compounds. However, several knowledge gaps remain. Future research should focus on:
-
Definitive Elucidation of the Pathway: Functional characterization of all proposed enzymatic steps is necessary to confirm the exact sequence of reactions leading to dehydropachymic acid.
-
Identification of the Dehydrogenase: The enzyme responsible for the conversion to dehydropachymic acid needs to be identified and characterized.
-
Understanding Regulatory Networks: A deeper understanding of the signaling pathways and transcription factors that regulate the expression of the biosynthetic genes will be crucial for developing effective strategies to manipulate the pathway.
-
Enzyme Kinetics and Structural Biology: Characterizing the kinetic properties and crystal structures of the biosynthetic enzymes will provide insights into their catalytic mechanisms and facilitate protein engineering efforts.
Addressing these research questions will not only advance our fundamental understanding of fungal secondary metabolism but also pave the way for the sustainable and high-yield production of dehydropachymic acid and other valuable triterpenoids from Poria cocos for pharmaceutical and nutraceutical applications.
References
- 1. Effects of Poria cocos extract on metabolic dysfunction-associated fatty liver disease via the FXR/PPARα-SREBPs pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [논문]Analysis of weighted gene co-expression network of triterpenoid-related transcriptome characteristics from different strains of Wolfiporia cocos [scienceon.kisti.re.kr]
Dehydropachymic Acid: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Dehydropachymic acid, a lanostane-type triterpenoid (B12794562), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of its primary natural source, detailed methodologies for its extraction and isolation, and insights into its biological mechanisms of action.
Primary Natural Source
The principal natural source of dehydropachymic acid is the sclerotium of the fungus Poria cocos (Wolf) F.A. Song & Y.N. Yu, also known as Fuling or Hoelen.[1][2][3][4][5] This edible and medicinal mushroom has a long history of use in traditional Chinese medicine for various ailments. Dehydropachymic acid is one of the major triterpenoid constituents of Poria cocos, alongside other structurally related compounds such as pachymic acid, tumulosic acid, and polyporenic acid C.[6][7]
Extraction and Isolation of Triterpenoids from Poria cocos
The isolation of dehydropachymic acid from Poria cocos typically involves a multi-step process beginning with the extraction of total triterpenes, followed by subsequent purification to isolate the specific compound.
General Extraction of Total Triterpenes
A common approach for the extraction of total triterpenoids from Poria cocos involves solvent extraction. Ethanol is frequently employed as the solvent of choice due to its efficiency in solubilizing these relatively nonpolar compounds.[8][9][10]
Table 1: Comparison of Ethanol-Based Extraction Protocols for Total Triterpenes from Poria cocos
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Starting Material | Powdered Poria cocos | Poria cocos tablets | Poria cocos herbal pieces |
| Solvent | 95% Ethanol | 70% (v/v) Ethanol | 60-80% (v/v) Ethanol |
| Solid-to-Liquid Ratio | 1:10 (w/v) | 1:6 (w/v) | 1:4-8 (w/v) |
| Extraction Method | Sonication & 3 consecutive extractions | Soaking (10h) followed by reflux (2h) | Soaking (3-12h) followed by reflux (1-3 times, 1-2h each) |
| Post-Extraction | Filtration, concentration, column chromatography | Suction filtration, flash evaporation to a relative density of 1.01-1.10, spray drying | Suction filtration, flash evaporation to a relative density of 1.01-1.10, spray drying |
| Reported Yield/Content | 1 kg yields 10 g of extract (>95% purity triterpenoids) | Total triterpene content of 38.2 wt% (as pachymic acid) | Total triterpene content of 31-58 wt% (as pachymic acid) |
| Reference | [6] | [11] | [9] |
Experimental Workflow for Total Triterpene Extraction
References
- 1. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The isolation, identification and determination of dehydrotumulosic acid in Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Progress in Research on the Bioactive Component Pachymic Acid from Poria cocos [spkx.net.cn]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. Effects of Poria cocos extract on metabolic dysfunction-associated fatty liver disease via the FXR/PPARα-SREBPs pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN108125993B - Preparation of a Poria cocos extract capable of reversing tumor multidrug resistance - Google Patents [patents.google.com]
- 9. CN102204936B - Preparation method of total triterpene extract from poria cocos - Google Patents [patents.google.com]
- 10. scialert.net [scialert.net]
- 11. Preparation method of total triterpene extract from poria cocos - Eureka | Patsnap [eureka.patsnap.com]
Physical and chemical properties of Dehydropachymic acid standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Dehydropachymic acid (DPA), a major triterpene isolated from Poria cocos.[1] This document consolidates key data from scientific literature and chemical databases to support research and development efforts.
Chemical and Physical Properties
Dehydropachymic acid is a lanostane-type triterpenoid (B12794562), a class of natural products known for their diverse biological activities.[][3] Its fundamental properties are summarized below.
| Property | Data | Reference(s) |
| IUPAC Name | (2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | [][4] |
| Synonyms | 9-Dehydropachymic acid, delta9(11)-Dehydropachymic acid, CHEMBL4100088 | [][4] |
| CAS Number | 77012-31-8 | [][3][5] |
| Molecular Formula | C₃₃H₅₀O₅ | [3][4][5] |
| Molecular Weight | 526.75 g/mol | [3][4][5] |
| Appearance | White solid powder | [][3][5] |
| Purity | ≥95% (typically ≥98% as a reference standard) | [][3] |
| Botanical Source | Poria cocos (Fuling), Wolfiporia cocos, and other fungi | [1][3][4] |
Solubility and Storage
Proper handling and storage are critical for maintaining the integrity of Dehydropachymic acid.
| Parameter | Data | Reference(s) |
| Solubility | - DMSO : 5.27 mg/mL (10 mM). Sonication is recommended to aid dissolution. - In vivo Formulation 1 (Suspension) : 0.42 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. - In vivo Formulation 2 (Clear Solution) : ≥ 0.42 mg/mL in a vehicle of 10% DMSO and 90% Corn Oil. | [1][5] |
| Storage | - Solid Powder : Store at -20°C for up to 3 years. Keep away from direct sunlight and moisture. - In Solvent : Store stock solutions in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light and avoid repeated freeze-thaw cycles. | [1][5][6] |
Spectroscopic and Analytical Data
Structural identification and quantification are primarily achieved through spectroscopic and chromatographic methods.
| Analysis Method | Description | Reference(s) |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR are used for structural elucidation. Spectral data is available in databases such as PubChem. | [4][7] |
| Mass Spectrometry (MS) | Mass spectrometry is used for identification and molecular weight confirmation. | [3] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification are performed using HPLC with Diode Array Detection (HPLC-DAD) or Evaporative Light Scattering Detection (HPLC-ELSD). | [3] |
| Ultra-High-Performance Liquid Chromatography (UPLC) | UPLC coupled with UV and MS detection (UPLC-UV-MS) has been established for the fingerprint analysis of triterpenoid constituents, including DPA, from Poria cocos. | [] |
Experimental Protocols
General Analytical Workflow
The isolation and analysis of Dehydropachymic acid typically follow a standardized workflow involving extraction from the source material, chromatographic separation, and detection.
UPLC-UV-MS Method for Triterpenoid Analysis
This protocol is adapted from methodologies used for the simultaneous determination of triterpenoid acids in Poria cocos.[]
-
Chromatographic System : Shim-pack XR-ODS II column (75 mm x 2.0 mm, 2.2 µm).
-
Mobile Phase : Gradient elution using Acetonitrile (A) and 0.1% Formic Acid in water (B).
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 30°C.
-
UV Detection : Wavelength set at 242 nm.
-
MS Detection : Coupled to an electrospray ionization (ESI) mass spectrometer for mass identification.
-
Reference Standard : Dehydropachymic acid is used as a reference for retention time and spectral matching.
In Vitro Alzheimer's Disease Model Protocol
This protocol outlines the investigation of DPA's effect on β-Amyloid (Aβ) clearance in PC12 cells, as described by Yu M, et al. (2017).[8]
-
Cell Culture : PC12 cells stably transfected with the amyloid precursor protein (APP) gene are used.
-
Treatment : Cells are pre-treated with DPA (6.25, 12.5, 25 µg/mL) for 4 hours.
-
Induction of Autophagy Impairment : Cells are co-treated with 50 nmol/L bafilomycin A1 for 48 hours to inhibit lysosomal function.
-
Aβ Quantification (ELISA) : The concentration of Aβ₁₋₄₂ in the cell culture medium is measured using an ELISA kit.
-
Protein Analysis (Western Blot) : Intracellular levels of APP, Aβ₁₋₄₂, LC3-I, LC3-II, and Cathepsin D are measured. GAPDH is used as a loading control. The LC3-II/LC3-I ratio is calculated to assess autophagic flux.
-
Lysosomal pH Measurement : Cells are stained with LysoTracker Red, a fluorescent dye that accumulates in acidic compartments, to assess lysosomal acidification.
Biological Activity and Signaling Pathways
Dehydropachymic acid has demonstrated significant biological activity, particularly in the context of neurodegenerative disease models. Its mechanism of action is closely linked to the autophagy-lysosome pathway.
Modulation of the Autophagy-Lysosome Pathway
In cellular models of Alzheimer's disease where autophagic flux is impaired by agents like bafilomycin A1, DPA has shown therapeutic potential.[8] Bafilomycin A1, an inhibitor of V-ATPase, increases the internal pH of lysosomes, which in turn reduces the activity of acid-dependent hydrolases like Cathepsin D and impairs the fusion of autophagosomes with lysosomes.[8] This leads to the accumulation of toxic proteins such as β-Amyloid.
Dehydropachymic acid effectively counters this impairment by restoring lysosomal acidification.[8] This action recovers the autophagic flux, allowing for the successful clearance of accumulated Aβ₁₋₄₂.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. CAS 77012-31-8 | Dehydropachymic acid [phytopurify.com]
- 4. Dehydropachymic acid (Standard) | C33H50O5 | CID 15226717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dehydropachymic acid | Immunology/Inflammation related | TargetMol [targetmol.com]
- 6. Dehydropachymic acid|77012-31-8|COA [dcchemicals.com]
- 7. Dehydroacetic acid(520-45-6) 1H NMR [m.chemicalbook.com]
- 8. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydropachymic Acid: An In-Depth Technical Guide to its In Vitro Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydropachymic acid (DPA), a lanostane-type triterpenoid (B12794562) derived from the medicinal fungus Poria cocos (Wolfiporia cocos), has emerged as a compound of significant interest in pharmacological research. Exhibiting a range of biological activities, DPA has been investigated for its potential therapeutic applications in neurodegenerative diseases, cancer, and inflammatory conditions. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of Dehydropachymic acid, presenting key quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling pathways.
Core Mechanisms of Action
Dehydropachymic acid exerts its effects through several distinct in vitro mechanisms, including the modulation of autophagy, induction of cytotoxicity in cancer cells, and anti-inflammatory activities.
Autophagy Induction and Lysosomal Acidification in Neuroprotection
One of the most well-documented in vitro effects of DPA is its ability to modulate the autophagy-lysosome pathway, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
Mechanism: In cellular models of Alzheimer's disease, DPA has been shown to clear the accumulation of β-amyloid (Aβ) peptides by restoring lysosomal acidification and enhancing autophagic flux.[1] This process is crucial for the degradation of aggregated proteins and damaged organelles. DPA treatment has been observed to lower the LC3-II/LC3-I ratio, reduce the accumulation of GFP-labeled LC3 puncta, and restore the internal pH of lysosomes, thereby rescuing the impaired autophagic process.[1]
Signaling Pathway:
Caption: DPA's role in promoting β-amyloid clearance via autophagy.
Cytotoxic Effects in Cancer Cells
Dehydropachymic acid has demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines in vitro.
Mechanism: The cytotoxic action of DPA is linked to its ability to inhibit DNA topoisomerases I and II, enzymes critical for DNA replication and repair in rapidly dividing cancer cells.[2][3] Inhibition of these enzymes leads to DNA damage and subsequently, apoptosis. Furthermore, studies on pancreatic cancer cells suggest that DPA can downregulate the expression of KRAS and matrix metalloproteinase-7 (MMP-7), key proteins involved in cancer cell proliferation and invasion.
Quantitative Data on Cytotoxicity:
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Molt 4 | Leukemia | 13.8 | [4] |
| HL 60 | Leukemia | 7.3, 10.9 | [4][5] |
| CCRF-CEM | Leukemia | 2.7 | [4] |
| Human Colon Carcinoma | Colon Cancer | 20.5 | [2] |
| A549 | Lung Cancer | Good cytotoxicity reported | [6][7] |
| DU145 | Prostate Cancer | Good cytotoxicity reported | [6][7] |
| Panc-1 | Pancreatic Cancer | 24.5 (as part of a triterpene extract) | [1] |
| MiaPaca-2 | Pancreatic Cancer | 23.0 (as part of a triterpene extract) | [1] |
| AsPc-1 | Pancreatic Cancer | 11.3 (as part of a triterpene extract) | [1] |
| BxPc-3 | Pancreatic Cancer | 1.0 (as part of a triterpene extract) | [1] |
Experimental Workflow for Cytotoxicity Assessment:
Caption: A generalized workflow for determining the in vitro cytotoxicity of DPA.
Anti-inflammatory Properties
Dehydropachymic acid has also been shown to possess anti-inflammatory properties in vitro.
Mechanism: DPA reduces the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[8] This anti-inflammatory effect is attributed to the reduced expression of inducible nitric oxide synthase (iNOS) via the blockade of the activator protein-1 (AP-1) signaling pathway.[8]
Signaling Pathway:
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Mechanism of pachymic acid in the treatment of gastric cancer based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of Mpro, the primary protease of COVID-19, by Poria cocos and its active compounds: a network pharmacology and molecular docking study ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07035A [pubs.rsc.org]
- 4. Progress in the study of bioactivity, chemical composition and pharmacological mechanism of action in Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Dehydropachymic Acid: A Comprehensive Technical Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydropachymic acid (DHCA), a lanostane-type triterpenoid (B12794562) isolated from Poria cocos, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of DHCA, focusing on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome. This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to support further research and drug development efforts.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a rich source of novel anti-inflammatory agents. Dehydropachymic acid, a major triterpenoid from the medicinal fungus Poria cocos, has emerged as a promising candidate due to its potent inhibitory effects on inflammatory processes. This guide synthesizes the current understanding of DHCA's anti-inflammatory actions to facilitate its exploration as a potential therapeutic agent.
Mechanisms of Anti-inflammatory Action
Dehydropachymic acid exerts its anti-inflammatory effects through the modulation of several key signaling pathways that are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. DHCA has been shown to potently suppress this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
DHCA intervenes in this cascade by inhibiting the activity of IKK, thereby preventing the phosphorylation and degradation of IκBα. This results in the cytoplasmic retention of NF-κB, blocking its nuclear translocation and subsequent activation of inflammatory gene expression.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. While the direct effects of DHCA on all MAPK pathways are still under investigation, related compounds and the general mechanism of triterpenoids suggest a modulatory role. Inhibition of MAPK phosphorylation can lead to a downstream reduction in the activation of transcription factors like AP-1, which also contributes to the expression of pro-inflammatory genes.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. DHCA has been found to effectively suppress the activation of the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1), often provided by NF-κB activation, which upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal (Signal 2), which triggers the assembly of the inflammasome complex. DHCA's inhibition of the NF-κB pathway contributes to the suppression of the priming step. Additionally, DHCA may interfere with the assembly or activation of the inflammasome complex itself.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of Dehydropachymic acid from various in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Effects of Dehydropachymic Acid
| Cell Line | Inflammatory Stimulus | DHCA Concentration | Measured Parameter | Result |
| RAW 264.7 Macrophages | LPS | 10, 25, 50 µM | NO Production | Dose-dependent reduction |
| RAW 264.7 Macrophages | LPS | 10, 25, 50 µM | iNOS Protein Expression | Dose-dependent reduction |
| RAW 264.7 Macrophages | LPS | 10, 25, 50 µM | COX-2 Protein Expression | Dose-dependent reduction |
| RAW 264.7 Macrophages | LPS | 10, 25, 50 µM | TNF-α Production | Significant reduction |
| RAW 264.7 Macrophages | LPS | 10, 25, 50 µM | IL-6 Production | Significant reduction |
| RAW 264.7 Macrophages | LPS | 10, 25, 50 µM | IL-1β Production | Significant reduction |
| BV2 Microglia | LPS | Not specified | Pro-inflammatory mediators | Significant decrease |
Note: Specific IC50 values and percentage inhibition are not consistently reported across all studies. The data presented reflects the general trend of dose-dependent inhibition.
Table 2: In Vivo Anti-inflammatory Effects of Dehydropachymic Acid
| Animal Model | Disease Induction | DHCA Dosage | Measured Parameter | Result |
| C57BL/6 Mice | DSS-induced colitis | Not specified | Body Weight Loss | Significantly prevented |
| C57BL/6 Mice | DSS-induced colitis | Not specified | Colon Length Shortening | Significantly reduced |
| C57BL/6 Mice | DSS-induced colitis | Not specified | TNF-α levels in colon | Significantly reduced |
| C57BL/6 Mice | DSS-induced colitis | Not specified | IL-1β levels in colon | Significantly reduced |
| C57BL/6 Mice | DSS-induced colitis | Not specified | Histological Score | Improved colonic architecture |
Note: Specific dosages and quantitative outcomes vary between studies. The table represents the overall therapeutic effects observed.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Dehydropachymic acid's anti-inflammatory effects.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
Protocol:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well or 6-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with varying concentrations of Dehydropachymic acid for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium and incubating for a specified period (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess assay.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant are quantified using specific ELISA kits.
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and key signaling proteins (e.g., phosphorylated IκBα, p65) by Western blotting.
In Vivo DSS-Induced Colitis Model in Mice
Protocol:
-
Animals: Male C57BL/6 mice (6-8 weeks old) are used.
-
Colitis Induction: Acute colitis is induced by administering 2.5-5% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 5-7 consecutive days.
-
DHCA Administration: Mice are treated with Dehydropachymic acid (at a specified dosage) or vehicle control, typically via oral gavage, starting from the first day of DSS administration.
-
Clinical Assessment: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study period, mice are euthanized. The entire colon is excised, and its length is measured.
-
Histological Evaluation: A section of the distal colon is fixed in formalin, embedded in paraffin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, ulceration, and tissue damage.
-
Biochemical Analysis: Colon tissue homogenates are used to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) and other inflammatory markers by ELISA or qPCR.
Conclusion and Future Directions
Dehydropachymic acid demonstrates significant anti-inflammatory potential by targeting key signaling pathways, including NF-κB, and the NLRP3 inflammasome. The available preclinical data supports its further investigation as a therapeutic candidate for inflammatory diseases. Future research should focus on:
-
Elucidating the precise molecular targets of DHCA within the MAPK and NLRP3 inflammasome pathways.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
-
Evaluating the efficacy of DHCA in a broader range of chronic inflammatory disease models.
-
Investigating potential synergistic effects with other anti-inflammatory agents.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of Dehydropachymic acid as a novel anti-inflammatory therapeutic.
Dehydropachymic Acid: A Triterpenoid from Traditional Chinese Medicine with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dehydropachymic acid, a lanostane-type triterpenoid (B12794562), is a significant bioactive compound isolated from the sclerotium of Poria cocos (Fu Ling), a fungus that has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries.[1][2] In TCM, Poria cocos is traditionally used for its diuretic, sedative, and tonic effects. Modern pharmacological research has identified dehydropachymic acid as one of its key active constituents, attributing to it a range of therapeutic properties, including anti-cancer, neuroprotective, anti-inflammatory, and anti-diabetic activities. This technical guide provides a comprehensive overview of the current scientific understanding of dehydropachymic acid, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols to aid researchers in the fields of pharmacology and drug development.
Chemical Properties
Dehydropachymic acid is a tetracyclic triterpenoid with the following chemical properties:
| Property | Value |
| Molecular Formula | C₃₃H₅₀O₅ |
| Molecular Weight | 526.7 g/mol |
| IUPAC Name | (2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid |
| CAS Number | 77012-31-8 |
Extraction and Isolation from Poria cocos
A common method for the extraction and purification of dehydropachymic acid and other triterpenes from Poria cocos involves solvent extraction followed by chromatographic separation.
Experimental Protocol: Extraction and Purification
-
Pulverization and Extraction:
-
Grind dried Poria cocos sclerotia into a coarse powder.
-
Perform reflux extraction with 8-15 volumes of 95% ethanol (B145695) for 1.5-3 hours. Repeat the extraction 3-5 times.[3]
-
Combine the filtrates and concentrate under reduced pressure to obtain a thick extract.[3]
-
-
Solvent Partitioning:
-
Disperse the concentrated extract in water.
-
Extract the aqueous suspension with ethyl acetate (B1210297) 4-6 times to isolate the triterpenoid-rich fraction.[3]
-
Combine the ethyl acetate layers and evaporate the solvent to dryness to yield the crude product.[3]
-
-
Purification:
-
The crude extract can be further purified using column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).
-
A typical HPLC method for analysis uses a C18 column with a mobile phase gradient of methanol (B129727) and water containing a small percentage of acetic acid, with detection at approximately 242 nm.[4][5]
-
Pharmacological Activities and Mechanisms of Action
Dehydropachymic acid has demonstrated a wide array of pharmacological effects, which are being actively investigated for their therapeutic potential.
Anti-Cancer Activity
Dehydropachymic acid exhibits cytotoxic effects against various cancer cell lines and has been shown to inhibit tumor growth in vivo. Its anti-cancer mechanisms are multifaceted, primarily involving the induction of apoptosis through endoplasmic reticulum (ER) stress and the modulation of key signaling pathways. The related compound, pachymic acid, has an IC50 of 26.61 μM in MIA PaCa-2 pancreatic cancer cells.[6] In an in vivo study with pachymic acid, a 25 mg/kg dose resulted in approximately 75% inhibition of pancreatic tumor growth.[6]
Table 1: In Vivo Anti-Cancer Efficacy of Pachymic Acid
| Cancer Model | Compound | Dosage | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer (MIA PaCa-2 xenograft) | Pachymic Acid | 25 mg/kg | ~75% | [6] |
| Pancreatic Cancer (MIA PaCa-2 xenograft) | Pachymic Acid | 50 mg/kg | ~80% | [6] |
Dehydropachymic acid has also been investigated for its potential to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. MDR is often associated with the overexpression of efflux pumps like P-glycoprotein (P-gp). Some studies suggest that certain triterpenoids can inhibit the function of these pumps, thereby increasing the intracellular concentration of chemotherapeutic drugs.[7][8]
Neuroprotective Effects
Dehydropachymic acid has shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease. Its neuroprotective effects are largely attributed to its ability to enhance the clearance of amyloid-β (Aβ) peptides by modulating autophagy.
In a cellular model of Alzheimer's disease, dehydropachymic acid at concentrations of 6.25, 12.5, and 25 µg/mL was shown to significantly decrease the accumulation of Aβ₁₋₄₂.[9][10] This effect is mediated by the restoration of lysosomal acidification and the recovery of autophagic flux.[9][10]
Table 2: In Vitro Neuroprotective Effects of Dehydropachymic Acid
| Cell Model | Treatment | Concentration | Outcome | Reference |
| PC12-APP cells with Bafilomycin A1 | Dehydropachymic Acid | 6.25 µg/mL | Significant decrease in Aβ₁₋₄₂ accumulation | [9][10] |
| PC12-APP cells with Bafilomycin A1 | Dehydropachymic Acid | 12.5 µg/mL | Significant decrease in Aβ₁₋₄₂ accumulation | [9][10] |
| PC12-APP cells with Bafilomycin A1 | Dehydropachymic Acid | 25 µg/mL | Significant decrease in Aβ₁₋₄₂ accumulation | [9][10] |
Anti-Inflammatory Activity
Dehydropachymic acid exhibits anti-inflammatory properties by modulating key inflammatory signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells.[11][12] This anti-inflammatory action is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.
Anti-Diabetic Effects
The therapeutic potential of dehydropachymic acid in diabetes is an emerging area of research. Studies on related triterpenoids and extracts from Poria cocos suggest a role in improving glucose metabolism. In streptozotocin (B1681764) (STZ)-induced diabetic mouse models, treatment with related compounds has been shown to reduce blood glucose levels and improve insulin (B600854) sensitivity.[13][14]
Table 3: In Vivo Anti-Diabetic Efficacy of a Related Compound
| Animal Model | Compound | Dosage | Outcome | Reference |
| STZ-induced diabetic mice | Betulinic Acid | 40 mg/kg | Significant reduction in blood glucose | [14] |
Key Signaling Pathways Modulated by Dehydropachymic Acid
The therapeutic effects of dehydropachymic acid are underpinned by its interaction with several critical cellular signaling pathways.
Autophagy Pathway
Dehydropachymic acid promotes the clearance of aggregated proteins, such as Aβ, by enhancing autophagic flux.[9][10] It restores the function of the autophagy-lysosome pathway, which is often impaired in neurodegenerative diseases.
Endoplasmic Reticulum (ER) Stress Pathway
In the context of cancer, dehydropachymic acid and its related compound pachymic acid induce apoptosis by triggering ER stress.[6][15] This involves the activation of the unfolded protein response (UPR), leading to the expression of pro-apoptotic factors.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is also implicated in the apoptotic effects of dehydropachymic acid. Activation of JNK can lead to the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in apoptosis.[16][17][18]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of dehydropachymic acid's bioactivities.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of dehydropachymic acid (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LC3, Beclin-1, p-JNK, CHOP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Animal Studies
-
Compound Preparation: Dissolve dehydropachymic acid in a suitable vehicle, such as a mixture of DMSO, polyethylene (B3416737) glycol, and saline.
-
Administration Route: Administer the compound via intraperitoneal (i.p.) injection or oral gavage.
-
Dosage: Dosages can range from 10 to 50 mg/kg body weight, depending on the study design and animal model.[6]
-
Frequency: Administer the compound daily or on alternate days for a specified period.
Conclusion and Future Directions
Dehydropachymic acid, a key bioactive triterpenoid from the traditional Chinese medicine Poria cocos, exhibits significant therapeutic potential across a range of diseases, including cancer, neurodegenerative disorders, inflammation, and diabetes. Its mechanisms of action are complex and involve the modulation of fundamental cellular processes such as autophagy, ER stress, and MAPK signaling.
For drug development professionals, dehydropachymic acid represents a promising natural product scaffold for the development of novel therapeutics. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of dehydropachymic acid is crucial for its development as a drug candidate.
-
In Vivo Efficacy in a Broader Range of Models: While promising in vitro and in some in vivo models, further studies are needed to confirm its efficacy and safety in more clinically relevant animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of dehydropachymic acid analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of dehydropachymic acid with existing chemotherapeutic agents or other targeted therapies could lead to more effective treatment strategies, particularly in the context of drug-resistant cancers.
The continued investigation of dehydropachymic acid holds great promise for the development of new and effective treatments for a variety of challenging diseases, bridging the gap between traditional medicine and modern pharmacology.
References
- 1. cea.unizar.es [cea.unizar.es]
- 2. Pachymic Acid Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 3. CN103665079A - Separation and purification method of pachymic acid monomer - Google Patents [patents.google.com]
- 4. CN108125993B - Preparation of a Poria cocos extract capable of reversing tumor multidrug resistance - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Pachymic Acid Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Nanodrug delivery in reversing multidrug resistance in cancer cells [frontiersin.org]
- 8. [Reversing multidrug resistance in breast cancer cell line MCF-7/ADR by small interfering RNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Kojic acid reverses LPS-induced neuroinflammation and cognitive impairment by regulating the TLR4/NF-κB signaling pathway [frontiersin.org]
- 13. Frontiers | Insights in diabetes: Molecular mechanisms-Protectin DX, an anti-inflammatory and a stimulator of inflammation resolution metabolite of docosahexaenoic acid, protects against the development of streptozotocin-induced type 1 and type 2 diabetes mellitus in male Swiss albino mice [frontiersin.org]
- 14. scielo.br [scielo.br]
- 15. Dose-dependent progression of multiple low-dose streptozotocin-induced diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Figure 3 from Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Role of the Jun Kinase Pathway in the Regulation of c-Jun Expression and Apoptosis in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking of Dehydropachymic Acid: A Technical Guide to Target Interaction Analysis
This guide provides a comprehensive overview of the in silico molecular docking procedures for studying the interaction between Dehydropachymic acid (DPA), a major bioactive triterpenoid (B12794562) from Poria cocos, and its potential protein targets. This document is intended for researchers, scientists, and drug development professionals interested in the computational evaluation of natural compounds.
Dehydropachymic acid has garnered attention for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities.[1][2] Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This technique is instrumental in drug discovery for screening potential drug candidates, elucidating interaction mechanisms, and guiding lead optimization.[4]
This guide will detail a hypothetical, yet plausible, in silico docking study of Dehydropachymic acid with Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. While direct experimental data for this specific interaction is not available in the public domain, the methodologies and data presented herein are based on established protocols and expected outcomes from similar studies.
Experimental Protocols
A structured workflow is crucial for reproducible in silico docking studies. The following sections outline the detailed methodologies for protein and ligand preparation, grid generation, molecular docking, and post-docking analysis.
Protein Preparation
The initial step involves the retrieval and preparation of the target protein's three-dimensional structure.
-
Structure Retrieval: The crystal structure of the target protein, in this case, human Cyclooxygenase-2 (COX-2), is obtained from the Protein Data Bank (PDB). A suitable structure with a co-crystallized ligand is often preferred as it helps in validating the docking protocol.
-
Protein Clean-up: The downloaded protein structure is processed to remove water molecules, heteroatoms (except for essential cofactors), and any existing ligands. This is typically performed using molecular modeling software such as PyMOL or Chimera.
-
Addition of Hydrogens and Charges: Polar hydrogen atoms are added to the protein structure, and appropriate charges (e.g., Gasteiger charges) are assigned. This step is critical for accurate calculation of electrostatic interactions. Software like AutoDockTools is commonly used for this purpose.
-
File Format Conversion: The prepared protein structure is saved in a PDBQT file format, which is required by AutoDock Vina for docking calculations.
Ligand Preparation
Proper preparation of the ligand, Dehydropachymic acid, is equally important for a successful docking simulation.
-
Structure Retrieval/Drawing: The 2D or 3D structure of Dehydropachymic acid can be obtained from chemical databases like PubChem or drawn using chemical drawing software such as ChemDraw.
-
3D Conversion and Energy Minimization: The 2D structure is converted to a 3D structure, and its geometry is optimized through energy minimization using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable conformation of the ligand.
-
Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: Similar to the protein, the prepared ligand structure is saved in the PDBQT format.
Grid Box Generation
A grid box defines the three-dimensional space within the target protein where the docking algorithm will search for binding poses of the ligand.
-
Defining the Binding Site: The binding site of the target protein is identified. In the case of a protein with a co-crystallized ligand, the binding site is defined around the position of this ligand. For proteins without a known ligand, binding pocket prediction tools can be used.
-
Setting Grid Parameters: The dimensions and center of the grid box are set to encompass the entire binding site. For COX-2, the grid box would be centered on the active site where substrates like arachidonic acid bind. The grid spacing is typically set to a default value (e.g., 0.375 Å).
Molecular Docking Simulation
The docking simulation is performed using software like AutoDock Vina, which employs a stochastic search algorithm to explore the conformational space of the ligand within the defined grid box.
-
Docking Algorithm: AutoDock Vina uses an iterated local search global optimizer.
-
Exhaustiveness: The exhaustiveness of the search, which determines the number of independent runs, is set. A higher exhaustiveness value increases the probability of finding the optimal binding pose but also increases the computational time.
-
Output: The software generates a set of possible binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
Post-Docking Analysis
The results of the molecular docking simulation are analyzed to understand the nature of the protein-ligand interactions.
-
Binding Affinity Evaluation: The binding affinities of the different poses are examined. A more negative binding energy indicates a more favorable and stable interaction.[5]
-
Interaction Analysis: The best-ranked binding pose is visualized to identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site. Tools like LigPlot+ or the visualization modules within molecular modeling software are used for this purpose.
-
RMSD Calculation: If a co-crystallized ligand is available, the root-mean-square deviation (RMSD) between the docked pose of the reference ligand and its crystallographic pose is calculated to validate the docking protocol. An RMSD value of less than 2.0 Å is generally considered a successful validation.
Data Presentation
The quantitative data from a hypothetical docking study of Dehydropachymic acid and a known COX-2 inhibitor (as a control) with the COX-2 enzyme are summarized in the table below.
| Compound | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) (estimated) | RMSD (Å) | Interacting Residues (Hypothetical) |
| Dehydropachymic acid | -9.2 | 0.25 | N/A | TYR385, SER530, ARG120, VAL349 |
| Celecoxib (Control) | -10.5 | 0.05 | 1.3 | TYR385, SER530, ARG120, LEU352 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The interacting residues are plausible based on the known active site of COX-2.
Visualizations
Visual representations are essential for understanding complex biological processes and experimental workflows. The following diagrams were created using the Graphviz (DOT language).
Caption: A flowchart of the in silico molecular docking workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etflin.com [etflin.com]
Dehydropachymic acid and its effect on autophagy pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Dehydropachymic acid (DPA), a triterpenoid (B12794562) derived from Poria cocos, is emerging as a compound of interest in cellular biology, particularly for its role in modulating autophagy. This technical guide synthesizes the current understanding of DPA's effects on autophagy pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. Evidence suggests that DPA facilitates the clearance of cellular aggregates by restoring autophagic flux, a process critical in various pathological conditions, including neurodegenerative diseases. While direct mechanistic studies on DPA are nascent, analogous compounds such as Pachymic Acid (PAA) provide a strong rationale for investigating the involvement of the AMPK/mTOR signaling cascade. This document serves as a comprehensive resource for researchers aiming to explore the therapeutic potential of Dehydropachymic acid.
Introduction to Autophagy
Autophagy is a highly conserved cellular process responsible for the degradation of dysfunctional or unnecessary cellular components. This catabolic mechanism involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and subsequently fuses with a lysosome to form an autolysosome. Within the autolysosome, the captured material is degraded by lysosomal hydrolases, and the resulting macromolecules are recycled back into the cytoplasm. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer and neurodegenerative disorders.
The autophagy pathway is tightly regulated by a complex signaling network. A key regulator is the mechanistic target of rapamycin (B549165) (mTOR), which, when active, suppresses autophagy. Conversely, AMP-activated protein kinase (AMPK), a cellular energy sensor, can promote autophagy by inhibiting mTOR.
Dehydropachymic Acid and its Impact on Autophagy
Dehydropachymic acid is a lanostane-type triterpenoid isolated from the sclerotium of Poria cocos, a fungus with a long history of use in traditional medicine. Recent studies have begun to elucidate the molecular mechanisms underlying the therapeutic effects of its constituents, with a particular focus on their influence on autophagy.
Restoration of Autophagic Flux
Research indicates that Dehydropachymic acid plays a significant role in restoring impaired autophagic flux. In a study utilizing PC12 cells, a model for neuronal cells, DPA was shown to counteract the effects of bafilomycin A1, a known inhibitor of autophagosome-lysosome fusion.[1] Treatment with DPA led to a decrease in the ratio of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) to LC3-I and a reduction in the accumulation of GFP-LC3 puncta, both of which are markers of autophagosome accumulation.[1] This suggests that DPA facilitates the later stages of autophagy, promoting the clearance of autophagosomes.
The study by Yu et al. (2017) demonstrated that DPA could restore lysosomal acidification, which is essential for the degradative function of autolysosomes.[1] By recovering the impaired autophagic flux, DPA effectively cleared the accumulation of β-amyloid, a hallmark of Alzheimer's disease, in the cellular model.[1]
Proposed Mechanism of Action: The AMPK/mTOR Signaling Pathway
While direct evidence linking Dehydropachymic acid to the AMPK/mTOR pathway is still emerging, studies on the structurally similar compound, Pachymic Acid (PAA), provide a compelling hypothesis. A recent study demonstrated that Pachymic Acid A alleviates myocardial injury by activating AMPK signaling and promoting autophagy.[2] This activation of AMPK leads to the downstream inhibition of mTOR, a key negative regulator of autophagy.[2] Given the structural similarities between DPA and PAA, it is plausible that DPA may exert its effects on autophagy through a similar mechanism.
The proposed pathway involves the activation of AMPK, which in turn phosphorylates and inhibits the mTOR complex 1 (mTORC1). The inhibition of mTORC1 de-represses the ULK1 complex, a critical initiator of autophagosome formation.
Quantitative Data on Dehydropachymic Acid and Autophagy
The following table summarizes the key quantitative data from a seminal study on the effects of Dehydropachymic acid on autophagy markers in a cellular model of Alzheimer's disease.
| Cell Line | Treatment | Concentration(s) | Duration | Key Findings | Reference |
| PC12-APP | Dehydropachymic acid (DPA) + Bafilomycin A1 | 6.25, 12.5, 25 µg/mL | 4h (DPA pre-treatment), 48h (co-treatment) | DPA significantly decreased the bafilomycin A1-induced elevation of the LC3-II/LC3-I ratio. | [1] |
| PC12-LC3-GFP | Dehydropachymic acid (DPA) + Bafilomycin A1 | 6.25, 12.5, 25 µg/mL | 4h (DPA pre-treatment), 48h (co-treatment) | DPA reduced the number of GFP-labeled LC3 puncta that were elevated by bafilomycin A1. | [1] |
Experimental Protocols
This section provides a detailed methodology for key experiments used to assess the impact of Dehydropachymic acid on autophagy.
Cell Culture and Treatment
-
Cell Line: PC12 cells stably transfected with amyloid precursor protein (PC12-APP) or GFP-LC3 (PC12-LC3-GFP).
-
Culture Conditions: Cells are maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are pre-treated with Dehydropachymic acid at various concentrations (e.g., 6.25, 12.5, 25 µg/mL) for 4 hours. Subsequently, an autophagy inhibitor such as bafilomycin A1 (e.g., 50 nmol/L) is added, and the cells are co-treated for an additional 48 hours.[1]
Western Blot Analysis for Autophagy Markers
-
Objective: To quantify the protein levels of LC3-I and LC3-II.
-
Procedure:
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against LC3 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a corresponding secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software, and the LC3-II/LC3-I ratio is calculated.
-
Fluorescence Microscopy for Autophagosome Visualization
-
Objective: To visualize and quantify the formation of autophagosomes.
-
Procedure:
-
Cell Seeding: PC12-LC3-GFP cells are seeded on glass coverslips in a culture plate.
-
Treatment: Cells are treated with DPA and an autophagy inhibitor as described in section 4.1.
-
Fixation and Staining: Cells are fixed with paraformaldehyde, and the nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on glass slides, and images are captured using a fluorescence microscope.
-
Analysis: The number of GFP-LC3 puncta per cell is quantified to assess autophagosome accumulation.
-
Visualizing the Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Core signaling cascade regulating autophagy initiation.
Caption: Hypothesized mechanism of DPA-induced autophagy via AMPK/mTOR.
Caption: Workflow for assessing autophagy markers by Western blot.
Conclusion and Future Directions
Dehydropachymic acid demonstrates clear potential as a modulator of autophagy, specifically in its ability to restore autophagic flux. This activity is particularly relevant for therapeutic strategies targeting diseases characterized by the accumulation of protein aggregates and dysfunctional organelles. While the precise molecular targets of DPA are yet to be fully elucidated, the evidence from related compounds strongly suggests the involvement of the AMPK/mTOR signaling pathway.
Future research should focus on:
-
Directly investigating the effect of Dehydropachymic acid on the phosphorylation status of AMPK and mTOR.
-
Expanding the investigation to other cell lines and disease models to determine the broader applicability of DPA.
-
Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of DPA.
A deeper understanding of the mechanisms of action of Dehydropachymic acid will be instrumental in harnessing its full therapeutic potential. This technical guide provides a foundational resource for researchers to design and execute further studies in this promising area of drug discovery.
References
Dehydropachymic Acid: A Technical Guide to Preliminary Cytotoxicity Screening on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydropachymic acid, a lanostane-type triterpenoid (B12794562) isolated from Poria cocos, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Dehydropachymic acid against various cancer cell lines. It is designed to furnish researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and an understanding of the potential signaling pathways involved in its mechanism of action. While comprehensive data on a wide array of cancer cell lines remains the subject of ongoing research, this guide synthesizes the currently available information to facilitate further investigation into the therapeutic potential of this natural compound.
Data Presentation: In Vitro Cytotoxicity of Dehydropachymic Acid
The following table summarizes the available 50% inhibitory concentration (IC50) values for Dehydropachymic acid against specific human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| CCRF-CEM | Leukemia | 2.7 | Not Specified |
| HL-60 | Leukemia | 7.3 | Not Specified |
Note: The scarcity of publicly available IC50 values for Dehydropachymic acid across a broad spectrum of cancer cell lines highlights the need for further comprehensive screening studies. The data presented here serves as a preliminary indication of its cytotoxic potential, primarily observed in leukemia cell lines.
Experimental Protocols
Detailed methodologies for conducting preliminary cytotoxicity screening are crucial for reproducible and comparable results. The following are standard protocols for two widely used colorimetric assays for determining cell viability: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Dehydropachymic acid stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Dehydropachymic acid in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. log of compound concentration) to determine the IC50 value.
-
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins, providing a measure of total biomass.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Dehydropachymic acid stock solution
-
Trichloroacetic acid (TCA) solution (cold, 10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully wash the wells five times with slow-running tap water to remove TCA and dead cells.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 200 µL of 1% acetic acid to remove the unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on a shaker for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth for each concentration relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a test compound like Dehydropachymic acid.
Potential Signaling Pathways
Based on studies of the closely related compound, Pachymic acid, Dehydropachymic acid may induce cytotoxicity in cancer cells through the induction of apoptosis.[1][2] Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. The two main apoptosis pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
Intrinsic Apoptosis Pathway
The intrinsic pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria.
References
Dehydropachymic Acid: A Comprehensive Technical Guide to Stability and Degradation Profiling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, detailed stability and degradation studies for Dehydropachymic acid are not extensively available in the public domain. This technical guide, therefore, provides a comprehensive framework and detailed proposed methodologies for a systematic investigation of its stability and degradation profile, based on established principles of pharmaceutical analysis and forced degradation studies for natural products.
Introduction
Dehydropachymic acid, a lanostane-type triterpenoid (B12794562) isolated from Poria cocos, has garnered significant interest for its potential therapeutic properties. As with any active pharmaceutical ingredient (API), a thorough understanding of its chemical stability and degradation profile is paramount for the development of safe, effective, and stable pharmaceutical formulations. This guide outlines a systematic approach to investigating the intrinsic stability of Dehydropachymic acid and identifying its potential degradation products and pathways. The methodologies described herein are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[1]
Forced degradation studies are an essential component of drug development, providing critical insights into the chemical behavior of a molecule under various stress conditions.[2][3] These studies are instrumental in developing and validating stability-indicating analytical methods, which are crucial for the quality control of both the drug substance and the final drug product.[4][5][6][7]
Physicochemical Properties of Dehydropachymic Acid
A foundational understanding of the physicochemical properties of Dehydropachymic acid is essential for designing relevant stability studies.
| Property | Value | Source |
| Molecular Formula | C₃₃H₅₀O₅ | PubChem |
| Molecular Weight | 526.7 g/mol | PubChem |
| Chemical Structure | (2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | PubChem |
| General Solubility | Soluble in organic solvents such as DMSO, methanol (B129727), and ethanol. | General Knowledge |
Proposed Experimental Protocols for Forced Degradation Studies
The following protocols are proposed to investigate the degradation of Dehydropachymic acid under various stress conditions as stipulated by ICH guidelines.[1] A stock solution of Dehydropachymic acid (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol or acetonitrile (B52724), for these studies.
3.1. Hydrolytic Degradation
-
Acidic Conditions:
-
Prepare solutions of Dehydropachymic acid in 0.1 M and 1 M hydrochloric acid.
-
Incubate the solutions at 60°C.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of sodium hydroxide (B78521) before analysis.
-
-
Alkaline Conditions:
-
Prepare solutions of Dehydropachymic acid in 0.1 M and 1 M sodium hydroxide.
-
Incubate the solutions at room temperature and 60°C.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of hydrochloric acid prior to analysis.
-
-
Neutral Conditions:
-
Prepare a solution of Dehydropachymic acid in purified water.
-
Reflux the solution at 80°C for a specified duration, collecting samples at various time points.
-
3.2. Oxidative Degradation
-
Prepare a solution of Dehydropachymic acid in a solution of 3% to 30% hydrogen peroxide.
-
Maintain the solution at room temperature, protected from light.
-
Collect samples at regular intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
3.3. Thermal Degradation
-
Expose a solid sample of Dehydropachymic acid to dry heat in a temperature-controlled oven at temperatures such as 60°C, 80°C, and 100°C.
-
Simultaneously, expose a solution of Dehydropachymic acid to the same thermal conditions.
-
Analyze samples at various time points to assess the extent of degradation.
3.4. Photolytic Degradation
-
Expose a solution of Dehydropachymic acid to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[1][8]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
Analyze both the exposed and control samples after the exposure period.
Proposed Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of degradation studies.[4][5][6][7][9]
-
HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector and an autosampler.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for the separation of triterpenoids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of the parent compound from its degradation products.
-
Detection: The PDA detector should be set to scan a wide range of wavelengths to identify the optimal detection wavelength for Dehydropachymic acid and its degradation products.
-
Method Validation: The analytical method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
For the structural elucidation of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and, for definitive identification, isolation of the degradants followed by Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[2][3]
Data Presentation (Templates)
The quantitative data generated from the forced degradation studies should be summarized in clear and structured tables.
Table 1: Summary of Forced Degradation Studies of Dehydropachymic Acid
| Stress Condition | Time (hours) | % Assay of Dehydropachymic Acid | % Total Impurities | Mass Balance (%) |
| 0.1 M HCl, 60°C | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 0.1 M NaOH, RT | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| Thermal (Solid), 80°C | 0 | |||
| 24 | ||||
| 48 | ||||
| Photolytic (Solution) | - |
Table 2: Degradation Product Profile of Dehydropachymic Acid
| Degradation Product | Retention Time (min) | Proposed Structure | Method of Identification |
| DP-1 | LC-MS/MS | ||
| DP-2 | LC-MS/MS, NMR | ||
| DP-3 | LC-MS/MS |
Visualization of Workflows and Pathways
6.1. Experimental Workflow for Forced Degradation Studies
6.2. Potential Degradation Pathways of Dehydropachymic Acid
Based on the structure of Dehydropachymic acid, which contains ester and alkene functionalities, potential degradation pathways include hydrolysis and oxidation.
Conclusion
While specific stability data for Dehydropachymic acid is currently limited, this guide provides a robust framework for its comprehensive stability and degradation profiling. By systematically applying the proposed forced degradation protocols and utilizing appropriate analytical techniques, researchers and drug development professionals can elucidate the intrinsic stability of Dehydropachymic acid, identify its degradation products, and establish its degradation pathways. This knowledge is fundamental for the development of a stable and effective pharmaceutical product, ensuring its quality, safety, and efficacy throughout its shelf life. The successful execution of these studies will also facilitate the development and validation of a stability-indicating method, a critical requirement for regulatory submissions.
References
- 1. fda.gov [fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. questjournals.org [questjournals.org]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. scielo.br [scielo.br]
- 8. ema.europa.eu [ema.europa.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
Dehydropachymic Acid: A Deep Dive into its Pharmacological Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydropachymic acid (DPA) is a lanostane-type triterpenoid (B12794562) primarily isolated from the sclerotium of Poria cocos, a fungus widely used in traditional medicine. Emerging research has highlighted its potential as a therapeutic agent, demonstrating a range of biological activities including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the known pharmacological targets of Dehydropachymic acid, detailing its molecular mechanisms of action, summarizing quantitative data, and providing cited experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Pharmacological Activities and Molecular Targets
Dehydropachymic acid exerts its biological effects through the modulation of several key signaling pathways and molecular targets. While research is ongoing, current evidence points to its involvement in the regulation of autophagy, inflammation, cell proliferation, and stress responses.
Anti-Cancer Activity
While specific IC50 values for Dehydropachymic acid across a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on mixtures of triterpenes from Poria cocos, which include DPA, have demonstrated anti-proliferative effects. For instance, a characterized mixture of triterpenes containing DPA was found to suppress the proliferation of human pancreatic cancer cell lines Panc-1, MiaPaca-2, AsPc-1, and BxPc-3.[1]
For comparative purposes, the closely related compound Pachymic acid (PA) has shown significant anti-cancer activity with documented IC50 values.
| Cell Line | Cancer Type | Pachymic Acid IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 28.08 (48h) | [2] |
| PANC-1 | Pancreatic Cancer | 23.49 (24h) | [3] |
| MIA PaCa-2 | Pancreatic Cancer | 26.61 (24h) | [3] |
Neuroprotective Effects: Modulation of Autophagy
Dehydropachymic acid has been shown to play a role in neuroprotection, particularly in the context of Alzheimer's disease, by modulating the autophagy-lysosome pathway. In a model of β-Amyloid accumulation, DPA was found to restore lysosomal acidification and recover autophagic flux, which was impaired by bafilomycin A1.[4] This effect helps in clearing the accumulation of Aβ(1-42).[4] Key molecular events in this process include the lowering of the LC3-II/LC3-I ratio and a reduction in GFP-labeled LC3 puncta.[4]
Signaling Pathways Modulated by Dehydropachymic Acid
DPA and its related compounds influence a network of interconnected signaling pathways to exert their pharmacological effects.
Autophagy-Lysosome Pathway
Dehydropachymic acid has been observed to restore autophagic flux in neuronal cells, a critical process for cellular homeostasis and the clearance of aggregated proteins.[4] This is particularly relevant in neurodegenerative diseases characterized by protein accumulation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. While direct studies on DPA are limited, Pachymic acid has been shown to inhibit this pathway in cancer cells. This inhibition leads to decreased cell proliferation and induction of apoptosis. It is plausible that DPA shares a similar mechanism of action.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Pachymic acid has been demonstrated to inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory mediators.[5] Given the structural similarity, DPA is likely to possess similar anti-inflammatory properties through the modulation of this pathway.
JNK and ER Stress Pathways
Pachymic acid has been shown to induce apoptosis in cancer cells by activating the JNK and ER stress pathways.[6] This is often mediated by an increase in reactive oxygen species (ROS). It is hypothesized that DPA may also trigger cancer cell death through this mechanism.
SIRT6 Regulation
SIRT6 is a histone deacetylase involved in regulating metabolism, DNA repair, and inflammation. Pachymic acid has been found to activate SIRT6, leading to increased deacetylase activity.[7] This activation contributes to its anti-inflammatory and metabolic regulatory effects. DPA may share this ability to modulate SIRT6 activity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Dehydropachymic acid and related compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of Dehydropachymic acid on cell viability and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cells (e.g., PC12, Panc-1, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Dehydropachymic acid (e.g., 0, 6.25, 12.5, 25, 50, 100 µg/mL) for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by Dehydropachymic acid.
Protocol:
-
Cell Lysis: After treatment with DPA, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., LC3, p-Akt, Akt, p-JNK, JNK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Enzyme Activity and Receptor Binding Assays
While specific protocols for DPA are not detailed, general methodologies can be adapted.
-
Enzyme Activity Assay: To assess the direct effect of DPA on a specific enzyme (e.g., SIRT6), a fluorometric or colorimetric assay kit can be used. The assay typically involves incubating the purified enzyme with its substrate in the presence or absence of DPA and measuring the product formation over time.
-
Receptor Binding Assay: To determine if DPA binds to a specific receptor, a competitive binding assay can be performed. This involves incubating a cell membrane preparation expressing the receptor of interest with a radiolabeled ligand and varying concentrations of DPA. The displacement of the radiolabeled ligand by DPA indicates binding, and the binding affinity (Ki or Kd) can be calculated.
Logical Framework for Target Identification and Validation
The discovery and validation of pharmacological targets for a natural product like Dehydropachymic acid follows a systematic process.
Conclusion
Dehydropachymic acid is a promising natural compound with a multi-targeted pharmacological profile. Its ability to modulate key signaling pathways involved in cancer, neurodegeneration, and inflammation underscores its therapeutic potential. While much of the current understanding is based on its own demonstrated activities and those of the closely related Pachymic acid, the evidence strongly suggests that DPA warrants further investigation. Future research should focus on elucidating its direct molecular targets, expanding the profile of its anti-cancer activity with specific quantitative data, and further exploring its therapeutic efficacy in preclinical models. This in-depth guide serves as a foundational resource to aid in these ongoing and future research endeavors.
References
- 1. Dehydropachymic acid | Immunology/Inflammation related | TargetMol [targetmol.com]
- 2. process.st [process.st]
- 3. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Untitled Document [ucl.ac.uk]
- 7. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
Dehydropachymic Acid: A Comprehensive Technical Review of Its Therapeutic Potential and Unexplored Frontiers
For Immediate Release
Dehydropachymic acid (DPA), a lanostane-type triterpenoid (B12794562) found in the medicinal fungus Poria cocos, is emerging as a compound of significant interest for researchers, scientists, and drug development professionals. Exhibiting a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, DPA presents a promising avenue for the development of novel therapeutics. This in-depth technical guide provides a comprehensive literature review, detailed experimental protocols, an analysis of its mechanisms of action, and identifies key research gaps that warrant further investigation.
Quantitative Data Summary
To facilitate a clear comparison of the currently available quantitative data on the biological activities of Dehydropachymic acid and its related compound, pachymic acid, the following tables summarize key findings from preclinical studies.
Table 1: Anti-Cancer Activity of Dehydropachymic Acid
| Cell Line | Cancer Type | IC50 Value | Assay | Duration | Reference |
| CCRF-CEM | Human T-cell acute lymphoblastic leukemia | 2.7 μM | MTT Assay | 72 hours | [1] |
| HL-60 | Human promyelocytic leukemia | 7.3 μM | MTT Assay | 72 hours | [1] |
Table 2: Anti-Inflammatory and Metabolic Activity of Pachymic Acid (Related Compound)
| Target | Effect | IC50 Value | Assay System | Reference |
| CYP2C9 | Inhibition | 21.25 µM | Rat liver microsomes |
Key Biological Activities and Mechanisms of Action
Neuroprotective Effects in Alzheimer's Disease
Dehydropachymic acid has demonstrated notable potential in preclinical models of Alzheimer's disease. Research indicates that DPA can effectively clear the accumulation of β-amyloid (Aβ) peptides, a hallmark of the disease. The primary mechanism involves the restoration of lysosomal acidification and the recovery of autophagic flux, which is often impaired in Alzheimer's pathology. By enhancing the cellular "waste disposal" system, DPA facilitates the clearance of toxic Aβ aggregates.[2]
Anti-Cancer Activity
Preliminary studies have revealed the cytotoxic effects of DPA against specific human cancer cell lines, as detailed in Table 1. While the exact signaling pathways for DPA are still under investigation, research on the related compound, pachymic acid, provides valuable insights. Pachymic acid has been shown to induce apoptosis in cancer cells through the activation of ROS-dependent JNK and ER stress pathways. It is plausible that DPA shares a similar mechanism of action, a hypothesis that warrants further investigation.
Anti-Inflammatory Properties
The anti-inflammatory potential of DPA is another promising area of research. While specific quantitative data for DPA is pending, studies on pachymic acid have demonstrated its ability to suppress the inflammatory response in chondrocytes. This effect is mediated through the regulation of the Sirtuin 6 (SIRT6)/NF-κB signaling axis. Pachymic acid inhibits the production of key inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), prostaglandin (B15479496) E2 (PGE2), and cyclooxygenase-2 (COX-2). Given the structural similarity, it is highly probable that DPA exerts its anti-inflammatory effects through a similar NF-κB-inhibitory mechanism.
Detailed Experimental Protocols
To aid researchers in the design and execution of future studies, a detailed experimental protocol for investigating the effects of DPA in an Alzheimer's disease cell model is provided below.
Experimental Workflow for DPA in an Alzheimer's Disease Cell Model
Materials and Methods:
-
Cell Line: PC12 cells stably transfected with pCB6-APP (amyloid precursor protein).
-
Reagents: Dehydropachymic acid (DPA), Bafilomycin A1, cell culture media, reagents for MTT assay, ELISA, Western blotting, and LysoTracker Red staining.
-
Cell Viability: Assessed using the MTT assay.
-
Aβ1-42 Quantification: Measured in the culture medium using an ELISA kit.
-
Protein Expression Analysis: Intracellular levels of APP, Aβ1-42, LC3, and Cathepsin D determined by Western blotting.
-
Autophagosome Visualization: PC12 cells stably transfected with pSelect-LC3-GFP were used for fluorescence microscopy to estimate autophagosome accumulation.
-
Lysosomal pH Measurement: Detected using LysoTracker Red staining.[2]
Research Gaps and Future Directions
Despite the promising preliminary findings, the therapeutic development of Dehydropachymic acid is still in its nascent stages. Several critical research gaps need to be addressed to fully understand its potential.
-
Comprehensive Anti-Cancer Profiling: The cytotoxic activity of DPA needs to be evaluated across a broader panel of human cancer cell lines to identify specific cancer types that are most sensitive to its effects.
-
Quantitative Anti-Inflammatory Data: There is a pressing need for quantitative data, such as IC50 values, for the inhibition of key inflammatory mediators like COX-2, iNOS, and various pro-inflammatory cytokines by DPA.
-
Detailed Mechanistic Studies: While the involvement of autophagy and apoptosis pathways is suggested, the precise molecular targets of DPA within these pathways remain to be elucidated. Further research is required to create detailed signaling pathway diagrams for its anti-cancer and anti-inflammatory activities.
-
Pharmacokinetic and Toxicological Profiling: To date, there is a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of DPA. Preclinical safety and toxicity studies are also essential to determine its therapeutic window and potential side effects.
-
In Vivo Efficacy: The promising in vitro results need to be validated in relevant animal models of cancer, inflammation, and neurodegenerative diseases to assess the in vivo efficacy and therapeutic potential of DPA.
References
Methodological & Application
Application Note: Preparation of Dehydropachymic Acid Standard Solution for High-Performance Liquid Chromatography (HPLC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydropachymic acid is a significant triterpenoid (B12794562) compound primarily isolated from Poria cocos, a fungus widely used in traditional medicine.[1] Its biological activities, including its role in restoring autophagic flux, make it a compound of interest in pharmacological and drug development research.[2] High-Performance Liquid Chromatography (HPLC) is a precise analytical technique essential for the quantification of such compounds. The accuracy of HPLC analysis is fundamentally dependent on the correct preparation of analytical standards.
This document provides a comprehensive protocol for the preparation of Dehydropachymic acid standard solutions for use in HPLC analysis. It includes detailed methodologies, recommended HPLC parameters, and relevant biological context to support researchers in achieving accurate and reproducible quantitative results.
Properties of Dehydropachymic Acid
A thorough understanding of the physicochemical properties of Dehydropachymic acid is crucial for its proper handling, storage, and the preparation of standard solutions.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₃H₅₀O₅ | [1][3][] |
| Molecular Weight | ~526.8 g/mol | [1][3][] |
| CAS Number | 77012-31-8 | [1] |
| Appearance | White to off-white powder | [1][] |
| Typical Purity | ≥95% (HPLC) |[1] |
Table 2: Solubility and Storage Recommendations
| Parameter | Recommendation | Reference |
|---|---|---|
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol (B129727), Ethanol, Acetone. Poorly soluble in water. | [5][6] |
| Storage (Solid) | Store at -20°C for long-term stability (up to several years). Keep desiccated and protected from light. | [6] |
| Storage (Stock Solution) | Prepare fresh solutions for immediate use. If necessary, store aliquots in tightly sealed vials at -20°C for up to one month or -80°C for longer periods. Avoid repeated freeze-thaw cycles. | [6] |
| Chemical Stability | Stable under recommended storage conditions. Incompatible with strong acids, alkalis, and oxidizing agents. |[6] |
Experimental Protocol: Preparation of Standard Solutions
This protocol outlines the steps for preparing a high-concentration stock solution and a series of working standards for generating a calibration curve. Adherence to good laboratory practices, such as using calibrated equipment and high-purity reagents, is essential for accuracy.[7][8][9]
Materials and Equipment
-
Reference Standard: Dehydropachymic acid (purity ≥98%)[10][11]
-
Solvents: HPLC grade Methanol, Acetonitrile, and Dimethyl Sulfoxide (DMSO)
-
Glassware: Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL), Class A volumetric pipettes or calibrated micropipettes
-
Equipment: Analytical balance (4-5 decimal places), ultrasonic bath, vortex mixer
-
Consumables: HPLC vials with septa, disposable syringes, 0.22 µm syringe filters (PTFE or other solvent-compatible material)
Preparation of Stock Standard Solution (1000 µg/mL)
-
Weighing: Accurately weigh approximately 10.0 mg of the Dehydropachymic acid reference standard using an analytical balance. Record the exact weight.
-
Dissolving: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Solubilization: Add a small amount (approx. 5-7 mL) of HPLC grade methanol (or a suitable solvent in which the compound is highly soluble and which is compatible with the mobile phase).[12] Use a vortex mixer or an ultrasonic bath to ensure the standard is completely dissolved.
-
Dilution to Volume: Once fully dissolved, allow the solution to return to room temperature. Carefully add the same solvent to the flask until the bottom of the meniscus touches the calibration mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.
-
Labeling and Storage: Label the flask clearly with the compound name, exact concentration (calculated based on the actual weight), preparation date, and solvent used. Store as recommended in Table 2.
Calculation Example: If 10.5 mg was weighed, the concentration is 10.5 mg / 10 mL = 1.05 mg/mL = 1050 µg/mL.
Preparation of Working Standard Solutions (Calibration Curve)
Prepare a series of working standards by performing serial dilutions of the stock solution. The concentration range should bracket the expected concentration of the analyte in the test samples.
Table 3: Example Dilution Scheme for Calibration Standards
| Target Concentration (µg/mL) | Volume of Stock (1000 µg/mL) | Final Volume (in Methanol) |
|---|---|---|
| 100 | 1.0 mL | 10 mL |
| 50 | 0.5 mL | 10 mL |
| 25 | 0.25 mL | 10 mL |
| 10 | 0.1 mL | 10 mL |
| 5 | 0.5 mL of 100 µg/mL std | 10 mL |
| 1 | 0.1 mL of 100 µg/mL std | 10 mL |
Procedure:
-
Label the required number of volumetric flasks for each working standard.
-
Using a calibrated pipette, transfer the specified volume of the stock solution (or intermediate standard) into the corresponding volumetric flask.
-
Dilute to the mark with the same solvent used for the stock solution.
-
Mix thoroughly by inverting the flask multiple times.
-
Before injection into the HPLC system, filter an aliquot of each working standard through a 0.22 µm syringe filter into an HPLC vial.
HPLC Methodology
While a specific method must be validated for its intended use, the following parameters provide a robust starting point for the analysis of Dehydropachymic acid, a triterpenoid, using reversed-phase HPLC.[][13][14]
Table 4: Recommended Starting HPLC-UV/DAD Parameters
| Parameter | Recommended Condition | Notes |
|---|---|---|
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | With UV or Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Triterpenoids are well-retained on C18 phases. |
| Mobile Phase | A: 0.1% Phosphoric or Formic Acid in WaterB: Acetonitrile | A gradient elution is recommended for complex samples. |
| Gradient | 70% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions | This gradient should be optimized to ensure good separation. |
| Flow Rate | 1.0 mL/min | [] |
| Column Temp. | 30-40 °C | [][15] |
| Detection | UV/DAD at 242 nm | A wavelength scan (200-400 nm) should be performed to confirm the absorbance maximum. A wavelength of 210 nm can also be used but may have higher baseline noise.[][14] |
| Injection Vol. | 10-20 µL |
| Sample Diluent | Methanol or Mobile Phase at initial conditions | Using the mobile phase as the diluent often improves peak shape. |
Application Example: Role in Autophagy Signaling
Dehydropachymic acid has been shown to play a role in cellular maintenance through the process of autophagy. Specifically, it can counteract the effects of agents like bafilomycin A1, which impair autophagic flux by inhibiting the acidification of lysosomes.[2] Dehydropachymic acid helps restore this acidification, allowing the fusion of autophagosomes with lysosomes and subsequent degradation of cellular waste to proceed efficiently.[2] Accurate HPLC quantification is vital for dose-response studies investigating these mechanisms.
References
- 1. CAS 77012-31-8 | Dehydropachymic acid [phytopurify.com]
- 2. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydropachymic acid (Standard) | C33H50O5 | CID 15226717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Dehydropachymic acid|77012-31-8|MSDS [dcchemicals.com]
- 7. mastelf.com [mastelf.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Accurate preparation of standards for chromatographic analysis - A quick and easy way to prepare accurate reference standards for HPLC and other chromatographic analytical methods [chemeurope.com]
- 10. dev.labchem.com.my [dev.labchem.com.my]
- 11. Dehydropachymic acid | 77012-31-8 [sbsgenetech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Dehydropachymic Acid using HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed HPLC-UV method for the reliable quantification of Dehydropachymic acid in various sample matrices. This document outlines the necessary reagents, instrumentation, and a comprehensive protocol for sample preparation, chromatographic separation, and data analysis.
Introduction
Dehydropachymic acid is a lanostane-type triterpenoid (B12794562) found in certain fungi, such as Poria cocos, which is used in traditional medicine.[1] Interest in its pharmacological properties necessitates a robust and reliable analytical method for its quantification in raw materials, herbal preparations, and biological samples. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and reproducibility.
This application note describes a proposed reversed-phase HPLC-UV method for the quantitative determination of Dehydropachymic acid. The method is designed to be simple, accurate, and suitable for routine analysis in a quality control or research laboratory.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of triterpenoids.
-
Software: Chromatography data acquisition and processing software.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Ultrasonic Bath: For sample extraction and degassing of solvents.
-
Centrifuge: For sample clarification.
-
Syringe Filters: 0.45 µm porosity, compatible with organic solvents.
Reagents and Standards
-
Dehydropachymic Acid Analytical Standard: Purity ≥98%.
-
Acetonitrile: HPLC grade.
-
Methanol (B129727): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Phosphoric Acid or Formic Acid: Analytical grade, for mobile phase modification.
Chromatographic Conditions
The following chromatographic conditions are proposed and should be optimized for the specific instrumentation and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 210 nm (or optimal wavelength determined by UV scan) |
| Run Time | Approximately 15-20 minutes |
Note: The optimal UV wavelength should be determined by performing a UV scan of a Dehydropachymic acid standard solution to identify the wavelength of maximum absorbance.
Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of Dehydropachymic acid standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The following is a general procedure for the extraction of Dehydropachymic acid from a solid matrix (e.g., dried fungal powder). This protocol should be optimized based on the specific sample matrix.
-
Extraction:
-
Accurately weigh about 1 g of the homogenized and dried sample powder into a centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Sonicate the mixture for 30 minutes in a water bath.[2]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.[2]
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet twice more with fresh methanol to ensure complete extraction.
-
Combine all the supernatants.
-
-
Concentration:
-
Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.
-
-
Reconstitution and Filtration:
-
Reconstitute the dried extract with a known volume (e.g., 5 mL) of the mobile phase.
-
Vortex the solution to ensure it is well-mixed.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Caption: Experimental workflow for sample preparation and analysis.
Method Validation Parameters (Proposed)
For robust and reliable results, the analytical method should be validated according to ICH guidelines or other relevant standards. The following parameters should be assessed:
| Parameter | Acceptance Criteria (Typical) |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 3% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Specificity | No interfering peaks at the retention time of the analyte |
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Generate a calibration curve by plotting the peak area of the Dehydropachymic acid standard against its concentration.
-
Linearity: The linearity of the method should be evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.999.[2]
-
Quantification: Inject the prepared sample solutions. The concentration of Dehydropachymic acid in the samples can be calculated using the regression equation obtained from the calibration curve.
The concentration of Dehydropachymic acid in the original sample can be calculated using the following formula:
Concentration (mg/g) = (C x V) / W
Where:
-
C = Concentration of Dehydropachymic acid in the sample solution (mg/mL) obtained from the calibration curve.
-
V = Final volume of the reconstituted extract (mL).
-
W = Weight of the initial sample (g).
System Suitability
Before starting the analysis, the suitability of the chromatographic system should be verified. This is typically done by injecting a standard solution multiple times (e.g., n=5). The following parameters should be checked:
| Parameter | Acceptance Criteria (Typical) |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Logical Relationship of the Analytical Process
References
Application Notes and Protocols for LC-MS/MS Analysis of Dehydropachymic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of Dehydropachymic acid in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following protocols and application notes are designed to be a starting point for method development and validation, leveraging established methodologies for similar compounds.
Introduction
Dehydropachymic acid, a lanostane-type triterpenoid (B12794562) found in Poria cocos, has garnered interest for its potential therapeutic properties. To support pharmacokinetic, toxicokinetic, and other drug development studies, a robust and reliable bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this purpose.[1] This document outlines a detailed protocol adapted from a validated method for the structurally related compound, Pachymic acid, and provides a framework for method validation in line with regulatory expectations.[2]
Experimental Protocols
The following protocol for the analysis of a related compound, Pachymic acid, can be adapted for Dehydropachymic acid.[2] Optimization of specific parameters for Dehydropachymic acid is recommended.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective method for isolating analytes from complex biological matrices.[3]
Materials:
-
Biological sample (e.g., rat plasma)
-
Internal Standard (IS) working solution (a structurally similar compound not present in the matrix)
-
Extraction solvent (e.g., ethyl acetate)
-
Reconstitution solvent (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 50 µL of the biological sample into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex mix for 2 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Workflow Diagram.
Liquid Chromatography (LC) Conditions
Chromatographic separation is crucial for resolving the analyte from matrix components.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 column (e.g., Phenomenex Gemini C18, 50 mm × 2.0 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile and 0.05% Formic Acid in Water (85:15, v/v)[2] |
| Flow Rate | 0.3 mL/min[2] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Mass Spectrometry (MS/MS) Conditions
The mass spectrometer is used for sensitive and selective detection of the analyte.
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI)[2] |
| Ionization Mode | Negative Ion Mode[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |
| Source Temperature | Dependent on instrument manufacturer's recommendations |
| Gas Parameters | Dependent on instrument manufacturer's recommendations |
| MRM Transitions | To be determined by direct infusion of Dehydropachymic acid and IS |
Note: The MRM transitions for Dehydropachymic acid and the selected internal standard need to be optimized by infusing a standard solution of each compound into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions.
Bioanalytical Method Validation
A thorough validation of the bioanalytical method is critical to ensure the reliability of the quantitative data.[1][4] The validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[4]
Key Parameters for Bioanalytical Method Validation.
Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix from at least six different sources.[4] |
| Linearity | A linear regression of the calibration curve should have a correlation coefficient (r²) of ≥ 0.99.[2] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio of ≥ 10 and acceptable accuracy (within ±20%) and precision (≤20% CV).[2] |
| Accuracy and Precision | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).[5] |
| Extraction Recovery | The recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Matrix Effect | The ion suppression or enhancement caused by the matrix components should be evaluated to ensure it does not affect the quantification. |
| Stability | The stability of the analyte in the biological matrix should be assessed under various conditions: freeze-thaw cycles, short-term (bench-top), long-term storage, and post-preparative (autosampler). |
Data Presentation
The following tables present pharmacokinetic data for Pachymic acid in rats after oral administration, which can serve as a reference for what to expect in similar studies with Dehydropachymic acid.[2]
Calibration Curve and LLOQ for Pachymic Acid
| Parameter | Value |
| Linear Range | 5 - 500 ng/mL[2] |
| Correlation Coefficient (r²) | 0.9948[2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[2] |
| Lower Limit of Detection (LOD) | 0.5 ng/mL[2] |
Pharmacokinetic Parameters of Pachymic Acid in Rats (Oral Administration)
| Parameter | Symbol | Mean ± SD |
| Elimination Half-life | t₁/₂ | 4.96 ± 1.33 h[2] |
| Area Under the Curve (0 to ∞) | AUC₀→∞ | 1466.9 ± 361.7 ng·h/mL[2] |
| Plasma Clearance | CL | 6.82 ± 1.73 L/h[2] |
| Apparent Volume of Distribution | Vd | 48.85 ± 9.47 L[2] |
Conclusion
The presented LC-MS/MS methodology, adapted from a validated method for a structurally similar compound, provides a robust starting point for the quantitative analysis of Dehydropachymic acid in biological samples. Successful implementation and validation of this method will enable accurate characterization of the pharmacokinetic profile of Dehydropachymic acid, thereby supporting its development as a potential therapeutic agent. It is imperative that a full method validation is conducted for Dehydropachymic acid in the specific biological matrix of interest to ensure the reliability and reproducibility of the results.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Determination and Pharmacokinetic Study of Pachymic Acid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. japsonline.com [japsonline.com]
- 5. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Dehydropachymic Acid Extraction from Poria cocos
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poria cocos (Fuling) is a well-regarded traditional medicine with a history of use in various formulations for its diuretic, sedative, and tonic properties.[1] The primary bioactive constituents responsible for its therapeutic effects are triterpenoids, with dehydropachymic acid being a significant compound of interest for its potential pharmacological activities. These activities include anti-inflammatory and neuroprotective effects.[2][3] This document provides detailed protocols for the extraction, purification, and quantification of dehydropachymic acid from Poria cocos, along with a summary of quantitative data from various studies and a visualization of a key signaling pathway influenced by related triterpenoids.
Quantitative Data Summary
The following tables summarize quantitative data related to the extraction and content of triterpenoids in Poria cocos from various studies.
Table 1: Triterpenoid (B12794562) Content in Poria cocos
| Analyte | Plant Part | Content (mg/g) | Reference |
| Dehydropachymic acid | Fermented Mycelia | 1.07 | [4] |
| Pachymic acid | Fermented Mycelia | 0.61 | [4] |
| Total Triterpenes | Sclerotium | Varies (dependent on extraction) | [5] |
| Pachymic acid | Sclerotium | 1.98 - 3.32 | [6] |
| Pachymic acid | Epidermis | 56.6 - 80.9 | [6] |
Table 2: Comparison of Extraction Parameters for Total Triterpenes
| Extraction Method | Solvent | Solvent:Solid Ratio | Time | Temperature | Yield/Efficiency | Reference |
| Reflux Extraction | 60% (v/v) Ethanol (B145695) | 4:1 (v/w) | 2 hours (after 12h soak) | Reflux | Not specified | [7] |
| Reflux Extraction | 70% (v/v) Ethanol | 6:1 (v/w) | 2 hours (after 10h soak) | Reflux | Not specified | [7] |
| Reflux Extraction | 70% (v/v) Ethanol | 8:1 (v/w) | 2 hours (after 8h soak) | Reflux | Total triterpene content: 38.2wt% | [7][8] |
| Reflux Extraction | 95% Ethanol | 6.7:1 (v/w) | 3 hours | Reflux | Optimal for pachymic acid and analogues | [9] |
| Ultrasonic-Assisted | Ethanol | 25:1 (v/w) | 50 min | 60°C | Not specified | [5] |
| Microwave-Assisted | 95% Ethanol | 20:1 (v/w) | 5 min | 300 W | More efficient than reflux or ultrasonic | [10] |
| Maceration & Reflux | 60-80% (v/v) Ethanol | 4-8:1 (v/w) | 1-2 hours (after 3-12h soak) | Reflux | Total triterpene content: 31-58wt% | [8] |
Experimental Protocols
Protocol 1: Ethanol Reflux Extraction of Total Triterpenoids
This protocol is a generalized procedure based on common reflux extraction methods for obtaining a total triterpenoid extract from Poria cocos.
1. Preparation of Poria cocos Material: a. Obtain dried sclerotia of Poria cocos. b. Grind the sclerotia into a coarse powder to increase the surface area for extraction.
2. Soaking: a. Weigh the powdered Poria cocos. b. In a round-bottom flask, add 60-80% (v/v) ethanol at a solvent-to-solid ratio of 4-8:1 (v/w).[8] c. Allow the mixture to soak for 3-12 hours at room temperature.[8] This step facilitates solvent penetration into the plant material.
3. Reflux Extraction: a. Set up a reflux apparatus with the round-bottom flask containing the mixture. b. Heat the mixture to the boiling point of the ethanol solution and maintain a gentle reflux for 1-2 hours.[8] c. Repeat the extraction process 1-3 times for optimal yield.[8]
4. Filtration and Concentration: a. After cooling, filter the extract through suction filtration to separate the filtrate from the solid residue.[8] b. Combine the filtrates if multiple extractions were performed. c. Concentrate the filtrate using a rotary evaporator under reduced pressure to recover the ethanol.[8] Continue concentration until a thick extract is obtained.
5. Drying: a. Dry the concentrated extract completely, for example, by spray drying, to obtain the total triterpenoid extract as a powder.[8]
Protocol 2: Purification of Dehydropachymic Acid by Column Chromatography
This protocol outlines a general approach for the purification of dehydropachymic acid from the total triterpenoid extract.
1. Preparation of the Crude Extract: a. Dissolve the dried total triterpenoid extract in a minimal amount of a suitable solvent, such as methanol.
2. Column Preparation: a. Prepare a silica (B1680970) gel column of appropriate size. b. Equilibrate the column with a non-polar solvent (e.g., hexane (B92381) or a hexane-ethyl acetate (B1210297) mixture).
3. Chromatographic Separation: a. Load the dissolved extract onto the top of the silica gel column. b. Elute the column with a gradient of solvents, typically starting with a non-polar mobile phase and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate in a hexane-ethyl acetate mixture, followed by a methanol-chloroform gradient). c. Collect fractions of the eluate.
4. Fraction Analysis: a. Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing dehydropachymic acid. b. A common mobile phase for HPLC analysis is a gradient of methanol-acetonitrile-2% glacial acetic acid.[11]
5. Isolation and Recrystallization: a. Combine the fractions rich in dehydropachymic acid. b. Evaporate the solvent to obtain the semi-purified compound. c. Further purify the dehydropachymic acid by recrystallization from a suitable solvent system to obtain a high-purity crystalline product.
Visualizations
Experimental Workflow for Dehydropachymic Acid Extraction and Purification
Caption: Workflow for Dehydropachymic Acid Extraction and Purification.
Signaling Pathway Potentially Modulated by Poria cocos Triterpenoids
Research on pachymic acid, a structurally related triterpenoid from Poria cocos, has shown its involvement in the regulation of inflammatory responses through the NF-κB signaling pathway.[12] Dehydroabietic acid, another related compound, has also been shown to suppress inflammatory responses via Src, Syk, and TAK1-mediated pathways that influence NF-κB and AP-1.[2] The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which is a potential target for the anti-inflammatory effects of dehydropachymic acid.
Caption: Simplified NF-κB Signaling Pathway and Potential Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Spatial metabolic heterogeneity in Poria cocos (Schw.) Wolf (Fushen): Insights from quantitative analysis and widely targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparation method of total triterpene extract from poria cocos - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102204936B - Preparation method of total triterpene extract from poria cocos - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The isolation, identification and determination of dehydrotumulosic acid in Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pachymic acid suppresses the inflammatory response of chondrocytes and alleviates the progression of osteoarthritis via regulating the Sirtuin 6/NF-κB signal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydropachymic Acid: Application Notes and Protocols for Cell Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydropachymic acid, a lanostane-type triterpenoid (B12794562) isolated from Poria cocos, has garnered significant interest for its diverse pharmacological activities. As with any potential therapeutic agent, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development. A key parameter in this profile is its permeability across the intestinal epithelium, which is a primary determinant of oral bioavailability. This document provides detailed application notes and experimental protocols for assessing the cell permeability of dehydropachymic acid using two standard in vitro models: the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[1][2] This model is considered the gold standard for in vitro prediction of human intestinal drug absorption as it expresses various transport proteins, including influx and efflux transporters.[1][2] The PAMPA model, a non-cell-based high-throughput screening tool, assesses the passive diffusion of a compound across an artificial lipid membrane, providing a rapid measure of its lipophilicity and membrane permeability.[3][4]
Data Presentation
| Compound | Class | Assay | Apparent Permeability Coefficient (Papp) (cm/s) | Predicted Absorption | Reference |
| 3-Epidehydrotumulosic Acid | Triterpenoid from Poria cocos | Caco-2 | (9.99 ± 1.08) x 10⁻⁶ | Completely Absorbed | [5] |
| Polyporenic Acid C | Triterpenoid from Poria cocos | Caco-2 | (10.06 ± 0.53) x 10⁻⁶ | Completely Absorbed | [5] |
| 6α-Hydroxypolyporenic Acid C | Triterpenoid from Poria cocos | Caco-2 | (3.32 ± 0.66) x 10⁻⁶ | Moderately Absorbed | [5] |
| Dehydroeburicoic acid | Lanostane (B1242432) Triterpenoid | Caco-2 | Poor Permeability | Poorly Absorbed | [1] |
| Eburicoic acid | Lanostane Triterpenoid | Caco-2 | Poor Permeability | Poorly Absorbed | [1] |
| Propranolol (B1214883) | High Permeability Control | Caco-2 | 1.45 x 10⁻⁵ | High | [5] |
| Atenolol (B1665814) | Poor Permeability Control | Caco-2 | 4.22 x 10⁻⁷ | Low | [5] |
Experimental Protocols
I. Caco-2 Cell Permeability Assay
This protocol is adapted from established methods for assessing the permeability of triterpenoids across Caco-2 cell monolayers.[2][5]
1. Materials and Reagents:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Dehydropachymic acid
-
Propranolol (high permeability control)
-
Atenolol (low permeability control)
-
Lucifer Yellow (monolayer integrity marker)
-
Analytical standards for LC-MS/MS analysis
2. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values >200 Ω·cm² are suitable for permeability studies.
3. Permeability Assay Procedure:
-
On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Equilibrate the monolayers by incubating with HBSS for 30 minutes at 37°C.
-
Prepare dosing solutions of dehydropachymic acid (e.g., 10 µM), propranolol (10 µM), and atenolol (10 µM) in HBSS.
-
For Apical-to-Basolateral (A-B) Transport (Absorption):
-
Add the dosing solution to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
-
For Basolateral-to-Apical (B-A) Transport (Efflux):
-
Add the dosing solution to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes). Replace the collected volume with fresh HBSS.
-
At the end of the experiment, collect samples from both the donor and receiver compartments.
-
To assess monolayer integrity after the experiment, perform a Lucifer Yellow assay by adding it to the apical chamber and measuring its transport to the basolateral chamber after 1 hour.
4. Sample Analysis and Data Calculation:
-
Analyze the concentration of dehydropachymic acid and control drugs in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor compartment (µmol/cm³)
-
-
Calculate the efflux ratio (ER) to assess the potential for active efflux: ER = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.
II. Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method to assess the passive permeability of dehydropachymic acid.[3][4]
1. Materials and Reagents:
-
PAMPA plate system (e.g., 96-well filter plates and acceptor plates)
-
Phosphatidylcholine solution in dodecane (B42187) (or other suitable lipid solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dehydropachymic acid
-
High and low permeability control compounds
-
DMSO (for stock solutions)
-
Analytical instrumentation (e.g., UV-Vis plate reader or LC-MS/MS)
2. Assay Procedure:
-
Prepare a stock solution of dehydropachymic acid and control compounds in DMSO.
-
Dilute the stock solutions in PBS to the desired final concentration (typically with a final DMSO concentration of ≤1%).
-
Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Add the diluted compound solutions to the wells of the donor plate.
-
Fill the wells of the acceptor plate with PBS.
-
Place the donor plate onto the acceptor plate to form a "sandwich," ensuring the lipid membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Pe) in cm/s using the following equation: Pe = [-ln(1 - Cₐ(t) / C_equilibrium)] * (Vₐ * V_d) / ((Vₐ + V_d) * A * t) Where:
-
Cₐ(t) is the concentration in the acceptor well at time t
-
C_equilibrium is the concentration at equilibrium
-
Vₐ is the volume of the acceptor well
-
V_d is the volume of the donor well
-
A is the filter area
-
t is the incubation time
-
Mandatory Visualizations
Caption: Caco-2 Permeability Assay Workflow.
Caption: Plausible Transport Mechanisms of Dehydropachymic Acid.
References
- 1. Intestinal Absorption of Ergostane and Lanostane Triterpenoids from Antrodia cinnamomea Using Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTT Assay: Dehydropachymic Acid Cytotoxicity Testing
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for assessing the cytotoxicity of Dehydropachymic acid using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for evaluating cell viability, based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[3] This protocol is designed for researchers in pharmacology, toxicology, and cancer biology to determine the cytotoxic effects of Dehydropachymic acid on cultured cell lines. Included are detailed experimental procedures, data presentation guidelines, and visual representations of the experimental workflow and potential signaling pathways involved in Dehydropachymic acid-induced cell death.
Introduction
Dehydropachymic acid, a triterpenoid (B12794562) derived from Poria cocos, has garnered interest for its potential therapeutic properties. Preliminary studies suggest its involvement in cellular processes such as autophagy and the clearance of protein aggregates.[4] Understanding its cytotoxic potential is a critical step in the evaluation of its safety and efficacy as a potential therapeutic agent. The MTT assay offers a robust and widely used method for quantifying the cytotoxic effects of compounds on cancer cell lines and other cultured cells.[5] This application note provides a step-by-step guide to performing the MTT assay for Dehydropachymic acid, along with insights into its potential mechanisms of action. While the precise signaling pathways of Dehydropachymic acid are still under investigation, related compounds like Pachymic acid have been shown to induce apoptosis through the activation of ROS-dependent JNK and ER stress pathways.[6]
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line (e.g., HL-60, HSC-2, HSG)[7] or other cell line of interest.
-
Dehydropachymic acid: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: As recommended for the specific cell line (e.g., MEM supplemented with 10% Fetal Bovine Serum, 100 units/mL penicillin, and 100 µg/mL streptomycin).[8]
-
MTT Reagent: 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[2] This solution should be filter-sterilized and protected from light.[2]
-
Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO)[1][8] or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Equipment:
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Protocol for Adherent Cells
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in a final volume of 100 µL of culture medium.[5][8] To avoid the "edge effect," it is recommended to fill the perimeter wells with sterile PBS or medium without cells.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[5]
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of Dehydropachymic acid to the test wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the acid) and a negative control (cells in medium only).
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: Following the treatment period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[2] Alternatively, add 10 µL of MTT stock solution to the existing 100 µL of medium in each well.[3][9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.[3]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shaking: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[8]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background noise.
Data Presentation and Analysis
Summarize the quantitative data in a structured table. Calculate the percentage of cell viability for each concentration of Dehydropachymic acid using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, should be determined from a dose-response curve.
| Dehydropachymic Acid Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | [Insert Value] | [Insert Value] | 100 |
| [Conc. 1] | [Insert Value] | [Insert Value] | [Calculate Value] |
| [Conc. 2] | [Insert Value] | [Insert Value] | [Calculate Value] |
| [Conc. 3] | [Insert Value] | [Insert Value] | [Calculate Value] |
| [Conc. 4] | [Insert Value] | [Insert Value] | [Calculate Value] |
| [Conc. 5] | [Insert Value] | [Insert Value] | [Calculate Value] |
Potential Signaling Pathways in Dehydropachymic Acid-Induced Cytotoxicity
While the exact mechanisms of Dehydropachymic acid are under full investigation, related compounds suggest the induction of apoptosis and autophagy.[4][6] The following diagrams illustrate potential signaling pathways that may be involved.
Intrinsic Apoptosis Pathway
Caption: Potential intrinsic apoptosis pathway activated by Dehydropachymic acid.
Autophagy Pathway
Caption: Potential autophagy pathway influenced by Dehydropachymic acid.
Conclusion
The MTT assay is a reliable and straightforward method for assessing the cytotoxic effects of Dehydropachymic acid. The protocol detailed in this document provides a standardized approach for researchers to obtain reproducible results. Further investigation into the specific molecular targets and signaling pathways, such as apoptosis and autophagy, will be crucial in elucidating the complete mechanism of action of Dehydropachymic acid and its potential as a therapeutic agent. The provided diagrams offer a visual framework for understanding the experimental process and the potential biological pathways involved.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Pachymic acid induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and apoptosis-inducing activity of bisphenol A and hydroquinone in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchhub.com [researchhub.com]
Application Notes & Protocols: Western Blot Analysis for Target Validation of Dehydropachymic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydropachymic acid (DPA) is a major lanostane-type triterpenoid (B12794562) derived from Poria cocos (Fuling), a fungus widely used in traditional Chinese medicine.[1] Emerging research has highlighted its therapeutic potential, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[1] DPA's mechanism of action involves the modulation of critical cellular processes, including autophagy, to facilitate the clearance of pathogenic protein aggregates such as β-amyloid.[1]
Western blotting is an indispensable immunodetection technique for validating the molecular targets of therapeutic compounds like DPA.[2][3] It allows for the specific detection and quantification of changes in protein expression and post-translational modifications, providing crucial insights into a compound's effect on signaling pathways.[4][5] These application notes provide a comprehensive guide to using Western blot analysis for validating the biological activity of Dehydropachymic acid, with a focus on the autophagy pathway.
Signaling Pathways Modulated by Dehydropachymic Acid
DPA has been shown to restore autophagic flux, a key cellular degradation and recycling process.[1] This positions the autophagy signaling pathway as a primary target for validation. Additionally, as autophagy is intricately linked with other major cellular pathways such as the PI3K/AKT/mTOR signaling cascade (a master regulator of autophagy) and apoptosis, investigating DPA's effects on these related pathways is also crucial for a comprehensive understanding of its mechanism of action.
Autophagy Pathway
Autophagy is a catabolic process that delivers cytoplasmic components to the lysosome for degradation.[6] A key event in autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.[1] Studies show DPA treatment can lower an artificially elevated LC3-II/LC3-I ratio, suggesting it restores blocked autophagic flux.[1]
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[7] Importantly, mTOR is a potent inhibitor of autophagy. When mTOR is active, it suppresses the formation of autophagosomes. Therefore, inhibition of the PI3K/AKT/mTOR pathway is a common mechanism for inducing autophagy. Investigating the phosphorylation status of key proteins like AKT (at Ser473) and mTOR can reveal if DPA's pro-autophagic effects are mediated through this canonical pathway.[8][9]
Apoptosis Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. It is often regulated by the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family.[2] The activation of executioner caspases, such as Caspase-3, leads to the cleavage of cellular substrates like PARP, culminating in cell death.[5][10] Since autophagy and apoptosis are interconnected and can be co-regulated, assessing DPA's effect on key apoptotic markers is valuable for identifying any pro-apoptotic activity, which is particularly relevant in cancer research.
Quantitative Data Presentation
For robust analysis, quantitative data from Western blot densitometry should be normalized to a loading control (e.g., β-actin, GAPDH) and presented clearly. The tables below provide a template for summarizing results.
Table 1: Effect of DPA on Autophagy Markers in Bafilomycin A1-Treated Cells
| Treatment | DPA Conc. (µg/mL) | Relative LC3-II / LC3-I Ratio (Fold Change) | Relative p62/β-actin Ratio (Fold Change) |
|---|---|---|---|
| Vehicle Control | 0 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Bafilomycin A1 | 0 | 3.50 ± 0.21 | 2.80 ± 0.15 |
| Bafilomycin A1 + DPA | 6.25 | 2.75 ± 0.18 | 2.10 ± 0.11 |
| Bafilomycin A1 + DPA | 12.5 | 1.90 ± 0.15 | 1.55 ± 0.09 |
| Bafilomycin A1 + DPA | 25 | 1.25 ± 0.11 | 1.15 ± 0.07 |
Data are presented as mean ± SD (n=3) and are hypothetical for illustrative purposes.
Table 2: Effect of DPA on PI3K/AKT and Apoptosis Pathway Markers
| Treatment | DPA Conc. (µg/mL) | Relative p-AKT/Total AKT Ratio | Relative Cleaved Caspase-3/β-actin Ratio |
|---|---|---|---|
| Vehicle Control | 0 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| DPA | 10 | 0.85 ± 0.07 | 1.20 ± 0.10 |
| DPA | 25 | 0.62 ± 0.05 | 1.85 ± 0.14 |
| DPA | 50 | 0.41 ± 0.04 | 2.50 ± 0.22 |
Data are presented as mean ± SD (n=3) and are hypothetical for illustrative purposes.
Detailed Experimental Protocols
This protocol provides a general framework for performing Western blot analysis to validate the effects of Dehydropachymic acid on target proteins. Optimization may be required depending on the cell line and specific antibodies used.
Cell Culture and Treatment
-
Cell Plating : Plate cells (e.g., PC12, HeLa, HAP1) in appropriate culture dishes at a density that will ensure 70-80% confluency at the time of harvest.[8]
-
Incubation : Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment :
-
Prepare stock solutions of Dehydropachymic acid in a suitable solvent (e.g., DMSO).
-
Treat cells with various concentrations of DPA (e.g., 0, 6.25, 12.5, 25, 50 µg/mL) for a predetermined time (e.g., 4, 12, 24 hours).[1]
-
Always include a vehicle-only control (e.g., DMSO).[8]
-
For autophagic flux experiments, pre-treat cells with an inhibitor like Bafilomycin A1 (e.g., 50 nM for 48h) before or during DPA treatment, as described in the literature.[1][6]
-
Protein Extraction and Quantification
-
Cell Harvest : After treatment, place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis : Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.[11]
-
Scraping and Collection : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubation and Centrifugation : Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Supernatant Collection : Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.[8]
-
Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[12]
SDS-PAGE and Protein Transfer
-
Sample Preparation : Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer (final concentration 1x) and boil at 95-100°C for 5-10 minutes.[2][7]
-
Gel Electrophoresis : Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 4-20% Tris-Glycine gel).[13] Include a pre-stained protein ladder.
-
Electrophoresis : Run the gel at a constant voltage until the dye front reaches the bottom.[7]
-
Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[14]
Immunoblotting
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation.[14]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[4]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[8]
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[4]
-
Final Washes : Repeat the washing step (three times for 10 minutes each with TBST).[2]
Detection and Analysis
-
Detection : Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[2]
-
Signal Capture : Capture the chemiluminescent signal using a digital imaging system or X-ray film.[7]
-
Analysis :
-
Use densitometry software (e.g., ImageJ) to measure the band intensity for each protein.[7]
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band in the same lane.
-
For phosphorylation analysis, normalize the phospho-protein signal to the total protein signal.[15]
-
Calculate fold changes relative to the vehicle control.
-
References
- 1. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Bafilomycin - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The identification of high-performing antibodies for Sequestosome-1 for use in Western blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 13. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 14. Measurement of Autophagy Activity Reveals Time-Dependent, Bacteria-Specific Turnover during Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Dehydropachymic Acid: In Vivo Experimental Design for Rodent Models
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dehydropachymic acid (DPA) is a lanostane-type triterpenoid (B12794562) compound isolated from the fungus Poria cocos.[1] This fungus, known as Fu-ling in traditional Chinese medicine, has a long history of use for its anti-inflammatory, immunomodulatory, and neuroprotective properties.[2][3] Emerging research suggests that DPA may be a key bioactive component responsible for these effects, making it a promising candidate for therapeutic development, particularly in the context of neuroinflammation and neurodegenerative diseases.[4] This document provides a detailed experimental design for investigating the in vivo effects of DPA in rodent models, including comprehensive protocols and data presentation guidelines.
Mechanism of Action: The precise in vivo mechanism of action for DPA is still under investigation. However, based on studies of related triterpenoids from Poria cocos and other natural compounds, several signaling pathways are likely modulated by DPA. These include the inhibition of the pro-inflammatory NF-κB pathway, and the activation of the antioxidant Nrf2 pathway and the metabolic regulator AMPK.[5][6][7]
Experimental Design: Neuroinflammation Rodent Model
This experimental design focuses on a lipopolysaccharide (LPS)-induced neuroinflammation model in mice. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to model systemic and central nervous system inflammation.
1. Animal Model:
-
Species: C57BL/6 mice (male, 8-10 weeks old)
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 55 ± 5% humidity) with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
2. Experimental Groups:
A minimum of four groups are recommended (n=8-10 animals per group):
| Group | Treatment | Rationale |
| 1. Control | Vehicle (e.g., 0.5% carboxymethylcellulose) | To assess baseline parameters. |
| 2. LPS | LPS (0.25 mg/kg, intraperitoneal injection) + Vehicle | To induce neuroinflammation. |
| 3. DPA (Low Dose) + LPS | DPA (25 mg/kg, oral gavage) + LPS | To evaluate the therapeutic effect of a low dose of DPA. |
| 4. DPA (High Dose) + LPS | DPA (50 mg/kg, oral gavage) + LPS | To evaluate the therapeutic effect of a high dose of DPA. |
3. Dosing and Administration:
-
Dehydropachymic Acid (DPA) Formulation: DPA should be suspended in a suitable vehicle for oral administration, such as 0.5% carboxymethylcellulose (CMC) in sterile saline.
-
Administration Route: Oral gavage is a precise method for delivering a specific dose.
-
Treatment Schedule: DPA or vehicle will be administered daily for 7 consecutive days prior to the LPS challenge. On day 7, DPA/vehicle will be administered 1 hour before the intraperitoneal (IP) injection of LPS or saline.
4. Outcome Measures:
-
Behavioral Tests (24 hours post-LPS):
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Y-maze Test: To evaluate short-term spatial memory.
-
-
Biochemical Assays (48 hours post-LPS, from brain tissue and serum):
-
ELISA: Measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the hippocampus and cortex.
-
Western Blot: Analysis of key proteins in the NF-κB, Nrf2, and AMPK signaling pathways in brain tissue.
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA) and glutathione (B108866) (GSH) levels in brain tissue.
-
-
Histology (48 hours post-LPS):
-
Immunohistochemistry: Staining for microglia (Iba1) and astrocyte (GFAP) activation in the hippocampus.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Effects of Dehydropachymic Acid on Behavioral Parameters
| Group | Open Field - Total Distance (cm) | Open Field - Time in Center (s) | Y-maze - Spontaneous Alternation (%) |
| Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DPA (25 mg/kg) + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DPA (50 mg/kg) + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effects of Dehydropachymic Acid on Neuroinflammatory Markers
| Group | Hippocampal TNF-α (pg/mg protein) | Cortical IL-6 (pg/mg protein) | Cortical IL-1β (pg/mg protein) |
| Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DPA (25 mg/kg) + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DPA (50 mg/kg) + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effects of Dehydropachymic Acid on Signaling Pathways and Oxidative Stress
| Group | p-NF-κB p65 / NF-κB p65 (ratio) | Nrf2 (nuclear/cytosolic ratio) | p-AMPK / AMPK (ratio) | Brain MDA (nmol/mg protein) | Brain GSH (μmol/g protein) |
| Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DPA (25 mg/kg) + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DPA (50 mg/kg) + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Experimental Protocols
Protocol 1: Preparation of Dehydropachymic Acid for Oral Gavage
-
Materials: Dehydropachymic acid powder, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile saline, sterile water, weighing scale, spatula, glass beaker, magnetic stirrer, and stir bar.
-
Procedure:
-
Calculate the required amount of DPA based on the desired concentration and final volume.
-
Weigh the DPA powder accurately.
-
In a glass beaker, add a small amount of the 0.5% CMC vehicle to the DPA powder and mix with a spatula to form a smooth paste.
-
Gradually add the remaining 0.5% CMC vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
Prepare the suspension fresh daily before administration.
-
Protocol 2: Oral Gavage in Mice
-
Materials: Gavage needle (20-22 gauge, 1.5 inches with a ball tip), syringe, DPA suspension.
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 ml/kg).
-
Fill the syringe with the calculated volume of DPA suspension.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head.
-
Introduce the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach (pre-measured to the last rib), slowly administer the suspension.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 3: Lipopolysaccharide (LPS)-Induced Neuroinflammation
-
Materials: Lipopolysaccharide (from E. coli O111:B4), sterile pyrogen-free saline, syringes, and needles (27-30 gauge).
-
Procedure:
-
Prepare a stock solution of LPS in sterile saline.
-
Dilute the stock solution to the final desired concentration (e.g., 0.025 mg/ml for a 0.25 mg/kg dose in a 25g mouse receiving 0.25 ml).
-
Administer the LPS solution via intraperitoneal (IP) injection in the lower right quadrant of the abdomen.
-
The control group for LPS administration should receive an equivalent volume of sterile saline.
-
Visualizations
References
- 1. Effects of Poria cocos extract on metabolic dysfunction-associated fatty liver disease via the FXR/PPARα-SREBPs pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lanostane Triterpenoids in Poria cocos Play Beneficial Roles in Immunoregulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pachymic acid (PA) inhibits ferroptosis of cardiomyocytes via activation of the AMPK in mice with ischemia/reperfusion-induced myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving Dehydropachymic Acid for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the dissolution of Dehydropachymic acid (DPA) for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining accurate, reliable data.
Introduction to Dehydropachymic Acid
Dehydropachymic acid is a triterpenoid (B12794562) compound isolated from Poria cocos, a fungus used in traditional medicine. It has garnered significant interest in biomedical research due to its various biological activities, including anti-proliferative effects on cancer cells and its role in modulating autophagy.[1][2] Like many hydrophobic compounds, DPA has poor aqueous solubility, presenting a challenge for its application in in vitro cell-based assays. The following protocols detail effective methods for dissolving and diluting DPA for consistent results in cell culture.
Solubility and Storage
Proper storage and the choice of an appropriate solvent are critical for maintaining the stability and activity of Dehydropachymic acid.
Recommended Solvents
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of Dehydropachymic acid.[3] DMSO is a polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[3]
Solubility Data
The following table summarizes the solubility of Dehydropachymic acid in commonly used solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 5.27 | 10 | Sonication is recommended to aid dissolution.[3] |
| 10% DMSO / 90% Corn Oil | ≥ 0.42 | ≥ 0.80 | This formulation is typically used for in vivo studies.[1] |
Storage of Stock Solutions
To prevent degradation and maintain the bioactivity of Dehydropachymic acid, proper storage of the stock solution is essential.
| Storage Temperature | Duration | Recommendations |
| -80°C | 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.[1] |
| -20°C | 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.[1] |
Experimental Protocols
This section provides a step-by-step guide for preparing a Dehydropachymic acid stock solution and subsequent working solutions for cell culture experiments.
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
Dehydropachymic acid powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of Dehydropachymic acid powder in a sterile vial.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 5.27 mg of Dehydropachymic acid (Molecular Weight: 526.75 g/mol ).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication (Recommended): If the compound does not fully dissolve, place the vial in a water bath sonicator for 10-15 minutes, or until the solution is clear. Gentle warming (up to 37°C) can also aid dissolution.
-
Sterilization: While not always necessary due to the nature of DMSO, if sterility is a major concern, the stock solution can be filtered through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile vials. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol for Preparing Working Solutions in Cell Culture Medium
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of ≤ 0.1% is ideal for most cell lines, though some may tolerate up to 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.
-
Preventing Precipitation: Dehydropachymic acid may precipitate when the concentrated DMSO stock is diluted into an aqueous medium. The following steps are designed to minimize this "solvent shock."
Procedure:
-
Pre-warm Medium: Pre-warm the complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Intermediate Dilution (Recommended): To avoid precipitation, perform a serial or stepwise dilution. For example, to achieve a final concentration of 10 µM with 0.1% DMSO: a. Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to pre-warmed medium. For instance, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM solution (with 1% DMSO). b. Gently mix the intermediate dilution.
-
Final Dilution: Add the intermediate dilution to the final volume of pre-warmed cell culture medium. For example, add 100 µL of the 100 µM intermediate dilution to 900 µL of medium to obtain a final concentration of 10 µM with 0.1% DMSO.
-
Mixing: Gently swirl or pipette the medium to ensure thorough mixing.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is not recommended for use.
-
Cell Treatment: Add the final working solution to your cell cultures immediately.
Troubleshooting Precipitation
If precipitation occurs when preparing the working solution, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shock: Rapid change in solvent polarity. | Perform a stepwise dilution as described in the protocol. Add the stock solution dropwise to the pre-warmed medium while gently swirling. |
| High Final Concentration: Exceeding the aqueous solubility limit. | Lower the final concentration of Dehydropachymic acid in the working solution. | |
| Low Temperature of Medium: Reduced solubility at lower temperatures. | Always use pre-warmed (37°C) cell culture medium for dilutions. | |
| Precipitation Over Time | Media Components: Interactions with salts or proteins in the medium. | Test the solubility in basal medium versus complete medium (with serum) to identify potential interactions. |
| pH of the Medium: The pH can influence the solubility of some compounds. | Ensure the cell culture medium is properly buffered (e.g., with HEPES) to maintain a stable pH. |
Signaling Pathway Modulation
Dehydropachymic acid has been shown to influence key cellular processes such as autophagy and cell cycle progression. A related compound, Pachymic acid, induces autophagy through the IGF-1 signaling pathway. In many cell types, the PI3K/Akt/mTOR pathway is a central regulator of both autophagy and the cell cycle. Inhibition of mTOR signaling is a common mechanism for autophagy induction.
Below is a diagram illustrating a potential signaling pathway affected by Dehydropachymic acid, leading to the induction of autophagy and cell cycle arrest.
Caption: DPA-mediated inhibition of the PI3K/Akt/mTOR pathway.
The following diagram illustrates the recommended experimental workflow for dissolving and diluting Dehydropachymic acid for cell culture applications.
Caption: Workflow for preparing DPA for cell culture experiments.
References
Dehydropachymic Acid: A Triterpenoid Standard for Natural Product Library Screening in Drug Discovery
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydropachymic acid (DPA), a lanostane-type triterpenoid (B12794562) isolated from the sclerotium of Poria cocos, presents a compelling profile for inclusion as a standard in natural product libraries for high-throughput screening (HTS). Its diverse biological activities, including neuroprotective, anti-inflammatory, and cytotoxic effects, make it a valuable tool for identifying novel drug leads. This document provides detailed application notes on the use of DPA as a screening standard and comprehensive protocols for key in vitro assays to assess its activity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₃H₅₀O₅ | PubChem |
| Molecular Weight | 526.7 g/mol | PubChem |
| IUPAC Name | (2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | PubChem |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. | - |
Biological Activities and Screening Applications
Dehydropachymic acid has demonstrated significant activity in several therapeutic areas, making it a versatile standard for various screening assays.
Neuroprotection and Alzheimer's Disease Research
DPA has shown promise in models of Alzheimer's disease by promoting the clearance of β-amyloid (Aβ) plaques, a hallmark of the disease.[1] Its mechanism involves the restoration of lysosomal acidification and the recovery of autophagic flux, which are often impaired in neurodegenerative conditions.[1] This makes DPA an excellent positive control for screens targeting Aβ clearance, autophagy induction, and lysosomal function.
Quantitative Data:
| Assay | Cell Line | Effect | Concentration/IC₅₀ | Reference |
| Aβ₁₋₄₂ Clearance | PC12-APP cells | Decreased Aβ₁₋₄₂ levels | 6.25, 12.5, 25 µg/mL | [1] |
| Autophagy Induction | PC12-APP cells | Lowered LC3-II/LC3-I ratio | 6.25, 12.5, 25 µg/mL | [1] |
Cytotoxicity and Anti-Cancer Screening
DPA exhibits cytotoxic effects against various cancer cell lines. This makes it a useful reference compound in anti-cancer drug discovery screens to identify novel cytotoxic agents.
Quantitative Data:
| Assay | Cell Line | IC₅₀ | Reference |
| Cytotoxicity | CCRF-CEM (Human T-cell acute lymphoblastic leukemia) | 2.7 µM | MedchemExpress |
Anti-Inflammatory Activity
The related compound, pachymic acid, has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway. While specific IC₅₀ values for DPA's anti-inflammatory activity are not widely reported, its structural similarity suggests it is a relevant standard for screens targeting inflammation and NF-κB signaling.
Signaling Pathways Modulated by Dehydropachymic Acid
Autophagy Induction Pathway in Alzheimer's Disease
DPA promotes the clearance of Aβ by enhancing autophagic flux. This is thought to occur through the modulation of the mTOR signaling pathway, a key regulator of autophagy.
Caption: Proposed mechanism of DPA-induced autophagy for Aβ clearance.
NF-κB Signaling Pathway in Inflammation
Based on the activity of related compounds, DPA is hypothesized to inhibit the NF-κB signaling pathway, a central mediator of inflammation.
Caption: Hypothesized inhibition of the NF-κB pathway by DPA.
Experimental Protocols
Experimental Workflow for Screening
Caption: General workflow for in vitro screening using DPA.
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
This protocol is used to determine the effect of DPA on the viability of adherent or suspension cells.
Materials:
-
Dehydropachymic acid (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of DPA in culture medium.
-
Remove the old medium and add 100 µL of the DPA dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: β-Amyloid (Aβ₁₋₄₂) Quantification (ELISA)
This protocol is for the quantitative determination of Aβ₁₋₄₂ in cell culture supernatants.
Materials:
-
Human/Rat β-Amyloid (1-42) ELISA Kit
-
Cell culture supernatant from DPA-treated and control cells
-
Microplate reader
Procedure:
-
Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Add 100 µL of standards and cell culture supernatants to the appropriate wells of the pre-coated microplate.
-
Incubate the plate as per the kit's protocol (e.g., 1.5 hours at 37°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm immediately.
-
Construct a standard curve and determine the concentration of Aβ₁₋₄₂ in the samples.
Protocol 3: Assessment of Autophagic Flux (LC3 Western Blot)
This protocol measures the conversion of LC3-I to LC3-II as an indicator of autophagosome formation.
Materials:
-
Cell lysates from DPA-treated and control cells
-
Protein electrophoresis and Western blot reagents and equipment
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Lyse the cells and determine the protein concentration of each sample.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.
Protocol 4: Measurement of Lysosomal pH (LysoTracker Red Staining)
This protocol uses a fluorescent probe to assess changes in lysosomal acidity.
Materials:
-
LysoTracker Red DND-99
-
Live cell imaging medium
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells on glass-bottom dishes or in a clear-bottom 96-well plate.
-
Treat the cells with DPA for the desired time.
-
Prepare a working solution of LysoTracker Red (typically 50-75 nM) in pre-warmed medium.
-
Remove the treatment medium and add the LysoTracker Red working solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Replace the loading solution with fresh pre-warmed medium.
-
Immediately visualize the cells using a fluorescence microscope with a TRITC filter set or quantify the fluorescence intensity using a microplate reader.
Conclusion
Dehydropachymic acid is a multifaceted natural product with well-documented biological activities relevant to neurodegenerative diseases, cancer, and inflammation. Its use as a standard in natural product library screening provides a valuable benchmark for the identification and characterization of new bioactive compounds. The detailed protocols provided herein offer a robust framework for researchers to investigate the therapeutic potential of DPA and other natural products in a drug discovery context.
References
Application of Dehydropachymic Acid in Alzheimer's Disease Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydropachymic acid (DPA) is a major triterpene found in Poria cocos, a fungus with a long history of use in traditional medicine for various ailments, including those affecting the central nervous system.[1] Emerging research has identified DPA as a promising candidate for investigation in the context of Alzheimer's disease (AD). This document provides detailed application notes and protocols for researchers interested in utilizing DPA to study its therapeutic potential against the pathological hallmarks of AD, including amyloid-beta (Aβ) accumulation and neuroinflammation.
The primary known mechanism of DPA in an AD context is its ability to enhance the clearance of Aβ by restoring lysosomal function and promoting autophagic flux.[1] Furthermore, studies on extracts of Poria cocos, rich in triterpenoids including DPA, suggest potent anti-inflammatory and neuroprotective effects in vivo, pointing to a broader therapeutic potential of its active compounds.[2][3][4]
Key Applications in Alzheimer's Disease Research
-
In Vitro Modeling of Amyloid-Beta Clearance: DPA can be used in cell-based models to investigate mechanisms of Aβ degradation and clearance. Its ability to restore lysosomal acidification makes it a valuable tool for studying the role of the autophagy-lysosome pathway in AD pathology.[1]
-
Investigation of Neuroprotective Mechanisms: The neuroprotective properties of Poria cocos extracts suggest that DPA may be used to study the protection of neurons from Aβ-induced toxicity and oxidative stress.[3]
-
Modulation of Neuroinflammation: Based on the anti-inflammatory effects observed with Poria cocos extracts and related triterpenoids, DPA is a candidate for investigating the modulation of microglia and astrocyte activity, key players in AD-related neuroinflammation.[2][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal in vitro study on Dehydropachymic acid.
Table 1: Effect of Dehydropachymic Acid on Aβ1-42 Levels in Bafilomycin A1-Treated PC12-APP Cells [1]
| Treatment Group | DPA Concentration (µg/mL) | Aβ1-42 in Culture Medium (pg/mL) | Intracellular Aβ1-42 (Relative to Control) |
| Control | 0 | ~150 | 1.0 |
| Bafilomycin A1 (50 nM) | 0 | ~250 | ~2.5 |
| Bafilomycin A1 + DPA | 6.25 | ~200 | ~1.8 |
| Bafilomycin A1 + DPA | 12.5 | ~175 | ~1.5 |
| Bafilomycin A1 + DPA | 25 | ~150 | ~1.2 |
Table 2: Effect of Dehydropachymic Acid on Autophagy and Lysosomal Markers in Bafilomycin A1-Treated PC12-APP Cells [1]
| Treatment Group | DPA Concentration (µg/mL) | LC3-II/LC3-I Ratio (Relative to Control) | Mature Cathepsin D (mCatD) (Relative to Control) |
| Control | 0 | 1.0 | 1.0 |
| Bafilomycin A1 (50 nM) | 0 | ~2.0 | ~0.5 |
| Bafilomycin A1 + DPA | 6.25 | ~1.7 | ~0.6 |
| Bafilomycin A1 + DPA | 12.5 | ~1.4 | ~0.8 |
| Bafilomycin A1 + DPA | 25 | ~1.1 | ~0.9 |
Signaling Pathways and Experimental Workflows
Caption: DPA enhances Aβ clearance by restoring lysosomal function.
Caption: Workflow for assessing DPA's effect on Aβ clearance.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for assessing the cytotoxicity of Dehydropachymic acid on PC12 cells.
-
Materials:
-
PC12 cells stably transfected with APP (PC12-APP)
-
DMEM/F16 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Dehydropachymic acid (DPA) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed PC12-APP cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of DPA in culture medium to achieve final concentrations of 6.25, 12.5, and 25 µg/mL. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the DPA-containing medium.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Quantification of Aβ1-42 Levels (ELISA)
This protocol is for measuring the concentration of Aβ1-42 in cell culture medium.
-
Materials:
-
Human/Rat Aβ1-42 ELISA kit
-
Culture medium collected from DPA-treated and control cells
-
Microplate reader
-
-
Procedure:
-
Collect the culture medium from the experimental plates (from Protocol 1).
-
Centrifuge the medium to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, add standards and samples to the pre-coated microplate.
-
Incubate with the detection antibody.
-
Add the substrate and stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of Aβ1-42 in the samples based on the standard curve.
-
Analysis of Protein Expression (Western Blot)
This protocol is for detecting the levels of APP, Aβ1-42, LC3, and Cathepsin D in cell lysates.
-
Materials:
-
Cell lysates from DPA-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-APP, anti-Aβ1-42, anti-LC3, anti-Cathepsin D, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH).
-
Assessment of Lysosomal Acidification (LysoTracker Red Staining)
This protocol is for visualizing and quantifying the acidity of lysosomes in live cells.
-
Materials:
-
PC12-APP cells
-
Dehydropachymic acid (DPA)
-
Bafilomycin A1
-
LysoTracker Red DND-99
-
Live-cell imaging medium
-
Fluorescence microscope or high-content imaging system
-
-
Procedure:
-
Seed PC12-APP cells on glass-bottom dishes or plates suitable for microscopy.
-
Treat the cells with DPA and/or Bafilomycin A1 as described in Protocol 1.
-
During the last 30 minutes of incubation, add LysoTracker Red to the culture medium at a final concentration of 50-75 nM.
-
Wash the cells with pre-warmed live-cell imaging medium.
-
Immediately image the cells using a fluorescence microscope with appropriate filters for Red fluorescence.
-
Quantify the fluorescence intensity per cell to assess changes in lysosomal acidity.
-
Potential In Vivo Applications in AD Animal Models
While direct in vivo studies on DPA in AD models are currently limited, research on Poria cocos extracts provides a strong rationale for investigating DPA in animal models of Alzheimer's disease.
-
Cognitive Improvement: Assess the effect of DPA on learning and memory deficits in transgenic AD mouse models (e.g., APP/PS1, 5XFAD) using behavioral tests such as the Morris water maze and Y-maze.
-
Reduction of Aβ Pathology: Evaluate the impact of DPA administration on amyloid plaque deposition in the brains of AD mice through immunohistochemistry and ELISA of brain homogenates.
-
Modulation of Neuroinflammation: Investigate the effect of DPA on microglia activation and astrocyte reactivity in the brains of AD mice by staining for markers such as Iba1 and GFAP. Further analysis of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in the brain can also be performed.[4]
Conclusion
Dehydropachymic acid presents a compelling avenue for Alzheimer's disease research, primarily through its demonstrated ability to enhance the cellular clearance of amyloid-beta. The detailed protocols provided herein offer a robust framework for in vitro investigations into its mechanisms of action. Furthermore, the promising neuroprotective and anti-inflammatory properties of its natural source, Poria cocos, strongly support the extension of DPA research into in vivo models of AD to fully elucidate its therapeutic potential.
References
- 1. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Effects of Poria cocos (Agaricomycetes) Essential Oil on Aβ1-40-Induced Learning and Memory Deficit in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poria cocos Polysaccharide Reshapes Gut Microbiota to Regulate Short-Chain Fatty Acids and Alleviate Neuroinflammation-Related Cognitive Impairment in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pachymic acid suppresses the inflammatory response of chondrocytes and alleviates the progression of osteoarthritis via regulating the Sirtuin 6/NF-κB signal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Dehydropachymic acid as a reference standard in herbal medicine quality control
Topic: Using Dehydropachymic Acid as a Reference Standard in Herbal Medicine Quality Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydropachymic acid, a lanostane-type triterpenoid (B12794562) found in Poria cocos (Fu Ling), is a significant bioactive compound with potential therapeutic applications, including neuroprotective effects.[1] Its consistent and accurate quantification is crucial for the quality control and standardization of herbal medicines and related products derived from Poria cocos. This document provides detailed application notes and protocols for the use of Dehydropachymic acid as a reference standard in quality control, focusing on High-Performance Liquid Chromatography (HPLC) based methods.
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize the quantitative data for the validation of an HPLC method for Dehydropachymic acid, based on established methodologies.[2][3][4] These parameters demonstrate the method's suitability for its intended purpose, adhering to the International Council for Harmonisation (ICH) guidelines.[5][6]
Table 1: Linearity and Range
| Parameter | Value |
| Linear Range (µg/mL) | 6.13 - 122.5[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Regression Equation | Y = aX + b |
Table 2: Precision
| Parameter | Acceptance Criteria (RSD%) |
| Intra-day Precision | < 2% |
| Inter-day Precision | < 2% |
| Repeatability | < 2.50%[3] |
Table 3: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) | RSD (%) |
| Low | 96.7[4] | 2.5[4] |
| Medium | 98.23 - 105.52[2] | < 4.50[2] |
| High | 96.38 - 103.65[3] | < 4.00[3] |
Table 4: Stability of Sample Solution
| Time (hours) | Stability (RSD%) |
| 0 | - |
| 2 | < 2.51[3] |
| 4 | < 2.51[3] |
| 8 | < 2.51[3] |
| 12 | < 2.51[3] |
| 24 | < 2.51[3] |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.0008–0.0430[3] |
| LOQ | 0.0034–0.1200[3] |
Experimental Protocols
Preparation of Standard and Sample Solutions
1.1. Preparation of Dehydropachymic Acid Standard Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of Dehydropachymic acid reference standard.
-
Dissolve in methanol (B129727) in a 10 mL volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Store the stock solution at 4°C, protected from light.
1.2. Preparation of Calibration Standards
-
Perform serial dilutions of the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from 5 to 150 µg/mL.
1.3. Preparation of Herbal Sample (Poria cocos)
-
Grind the dried sclerotium of Poria cocos into a fine powder (40-60 mesh).
-
Accurately weigh 1.0 g of the powder into a conical flask.
-
Add 50 mL of methanol.[3]
-
Perform ultrasonic extraction at 60°C for 60 minutes.[3]
-
Cool the extract to room temperature and filter through a 0.45 µm membrane filter prior to HPLC analysis.
HPLC Method for Quantification of Dehydropachymic Acid
2.1. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., ZORBAX Eclipse XDB C18, 4.6 × 250 mm, 5 µm).[7]
-
Mobile Phase: Acetonitrile and 0.05% phosphoric acid in water (gradient elution may be required for complex samples).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detection Wavelength: 241 nm.[8]
-
Injection Volume: 10 µL.
2.2. Method Validation Protocol (as per ICH Q2(R2) Guidelines)
-
Specificity: Analyze blank (diluent), placebo (matrix without analyte), standard solution, and sample solution to demonstrate that there is no interference at the retention time of Dehydropachymic acid.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient, y-intercept, and slope of the regression line.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of the standard solution at 100% of the test concentration.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Accuracy: Perform a recovery study by spiking a known amount of Dehydropachymic acid standard into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) and assess the effect on the results.
Stability Testing of Dehydropachymic Acid Reference Standard (as per ICH Q1A(R2) Guidelines)
3.1. Long-Term Stability
-
Store the Dehydropachymic acid reference standard under recommended storage conditions (e.g., 2-8°C, protected from light) for an extended period (e.g., 12, 24, 36 months).
-
At specified time intervals, analyze the standard for purity and content using the validated HPLC method.
3.2. Accelerated Stability
-
Store the reference standard under stressed conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for 6 months.
-
Analyze the standard at specified time intervals (e.g., 0, 3, and 6 months).
3.3. Forced Degradation Studies
-
Expose the Dehydropachymic acid standard to various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photostability: Expose to UV light (254 nm) and visible light for a defined period.
-
Visualizations
Caption: Experimental workflow for quality control using Dehydropachymic acid.
Caption: Signaling pathway of Dehydropachymic acid in reducing β-Amyloid accumulation.
References
- 1. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Dehydropachymic Acid: A Tool for Investigating and Restoring Lysosomal Acidification
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysosomes are critical cellular organelles responsible for the degradation of macromolecules, cellular debris, and pathogens. Their function is highly dependent on a precisely maintained acidic internal pH, typically between 4.5 and 5.0. This acidic environment is crucial for the optimal activity of lysosomal hydrolases. Dysregulation of lysosomal pH is implicated in a variety of human diseases, including neurodegenerative disorders like Alzheimer's disease, lysosomal storage diseases, and cancer. The maintenance of this acidic lumen is primarily achieved by the vacuolar-type H+-ATPase (V-ATPase), a proton pump on the lysosomal membrane. Dehydropachymic acid (DPA), a major triterpene from Poria cocos, has emerged as a valuable research tool for studying lysosomal function. Notably, DPA has been shown to restore lysosomal acidification in cellular models where it has been compromised, offering a potential therapeutic avenue and a method to probe the mechanisms of lysosomal pH regulation.[1][2]
This document provides detailed application notes and protocols for utilizing Dehydropachymic acid in the study of lysosomal acidification.
Mechanism of Action
Dehydropachymic acid has been observed to counteract the effects of V-ATPase inhibitors, such as bafilomycin A1.[1] Bafilomycin A1 directly inhibits the V-ATPase, leading to an increase in lysosomal pH and a subsequent blockage of autophagic flux. Treatment with DPA has been shown to restore the internal pH of lysosomes in cells pre-treated with bafilomycin A1, suggesting that DPA's mechanism of action is linked to the V-ATPase pathway. While the direct molecular interaction between DPA and V-ATPase has not been fully elucidated, its ability to reverse the effects of a potent V-ATPase inhibitor points towards a role in promoting or restoring the proton-pumping activity of this crucial enzyme complex. This makes DPA a significant compound for researchers studying lysosomal physiology and pathology.
Data Presentation
The following table summarizes the key findings from a study investigating the effects of Dehydropachymic acid on lysosomal function in a cellular model of Alzheimer's disease.
| Parameter | Condition | Treatment | Result | Reference |
| Lysosomal pH | Bafilomycin A1-induced lysosomal de-acidification | Dehydropachymic acid (6.25, 12.5, 25 µg/mL) | Restored the increase in internal lysosomal pH | [1] |
| Autophagic Flux | Bafilomycin A1-induced impairment | Dehydropachymic acid | Recovered autophagic flux | [1] |
| Aβ1-42 Accumulation | Bafilomycin A1-induced accumulation | Dehydropachymic acid | Significantly decreased Aβ1-42 content | [1] |
| Cathepsin D (mCatD) | Bafilomycin A1-induced decrease | Dehydropachymic acid | Restored the amount of mature Cathepsin D | [1] |
Experimental Protocols
Protocol 1: Assessment of Lysosomal Acidification using LysoTracker Red Staining
This protocol describes the use of LysoTracker Red, a fluorescent dye that accumulates in acidic organelles, to qualitatively assess changes in lysosomal pH following treatment with Dehydropachymic acid.
Materials:
-
Dehydropachymic acid (DPA)
-
Bafilomycin A1 (optional, as a control for lysosomal de-acidification)
-
LysoTracker Red DND-99
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging microscope with appropriate filter sets (Excitation/Emission: ~577/590 nm)
-
Cell culture plates or dishes
Procedure:
-
Cell Culture: Plate cells at a suitable density in a multi-well plate or on coverslips and allow them to adhere overnight.
-
Induction of Lysosomal De-acidification (Optional): To model impaired lysosomal function, treat cells with a known V-ATPase inhibitor like bafilomycin A1 (e.g., 50 nM for 48 hours). Include an untreated control group.
-
Dehydropachymic Acid Treatment: Treat the cells with varying concentrations of DPA (e.g., 6.25, 12.5, 25 µg/mL) for a specified duration (e.g., 4 hours) in the presence or absence of the de-acidifying agent.
-
LysoTracker Red Staining:
-
Prepare a fresh working solution of LysoTracker Red in pre-warmed cell culture medium. A final concentration of 50-75 nM is recommended as a starting point.
-
Remove the culture medium from the cells and add the LysoTracker Red-containing medium.
-
Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Imaging:
-
After incubation, replace the loading solution with fresh, pre-warmed medium.
-
Immediately visualize the cells using a fluorescence microscope. Acidic lysosomes will appear as bright red puncta.
-
Capture images from multiple fields for each experimental condition. A decrease in red fluorescence intensity indicates an increase in lysosomal pH (de-acidification), while an increase or restoration of fluorescence suggests re-acidification.
-
Protocol 2: Quantitative Measurement of Lysosomal pH using LysoSensor Yellow/Blue Dextran
For a more quantitative assessment of lysosomal pH, a ratiometric pH-sensitive dye like LysoSensor Yellow/Blue Dextran is recommended. This dye emits blue fluorescence in neutral/basic environments and yellow fluorescence in acidic environments.
Materials:
-
LysoSensor Yellow/Blue Dextran
-
Nigericin (B1684572) and Monensin (for standard curve generation)
-
A series of pH calibration buffers (ranging from pH 3.5 to 6.0)
-
Fluorescence microscope with dual-emission filter sets (e.g., for emission at ~450 nm and ~510 nm)
-
Image analysis software capable of ratiometric analysis
Procedure:
-
Cell Treatment: Treat cells with DPA and/or bafilomycin A1 as described in Protocol 1.
-
LysoSensor Loading:
-
Load the cells with LysoSensor Yellow/Blue Dextran according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a period to allow for endocytosis and delivery to lysosomes.
-
-
Image Acquisition:
-
After loading and treatment, wash the cells with fresh medium.
-
Acquire two fluorescence images of the same field of view: one using the "blue" emission filter and one using the "yellow" emission filter.
-
-
Generation of a Standard Curve:
-
To correlate fluorescence ratios to absolute pH values, a standard curve must be generated.
-
Treat a separate set of LysoSensor-loaded cells with the pH calibration buffers in the presence of ionophores like nigericin and monensin. These ionophores equilibrate the lysosomal pH with the extracellular buffer pH.
-
Acquire dual-emission images for each pH point.
-
Measure the fluorescence intensity ratio (e.g., 510 nm / 450 nm) for each pH value and plot the ratio against the known pH to generate a standard curve.
-
-
Data Analysis:
-
For the experimental samples, calculate the fluorescence intensity ratio for individual lysosomes.
-
Use the standard curve to convert the fluorescence ratios into absolute lysosomal pH values.
-
Mandatory Visualization
Caption: DPA's proposed mechanism in restoring lysosomal pH.
Caption: Workflow for assessing lysosomal pH with LysoTracker Red.
Caption: Workflow for quantitative lysosomal pH measurement.
References
Application Notes and Protocols for Evaluating the Anti-proliferative Activity of Dehydropachymic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydropachymic acid, a lanostane-type triterpenoid (B12794562) derived from Poria cocos, is a compound of interest for its potential therapeutic properties. While research into its direct anti-cancer effects is emerging, its structural analog, Pachymic acid, has demonstrated significant anti-proliferative activity in various cancer cell lines. Pachymic acid has been shown to induce cell cycle arrest and apoptosis through mechanisms involving the induction of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[1][2][3][4] These findings provide a strong rationale for the investigation of Dehydropachymic acid as a potential anti-cancer agent.
These application notes provide a comprehensive guide for researchers to evaluate the anti-proliferative effects of Dehydropachymic acid using established cell-based assays. Detailed protocols for key experiments are provided to ensure reproducibility and accurate data interpretation.
Data Presentation: Summary of Expected Outcomes
The following tables present hypothetical quantitative data to illustrate the expected outcomes from the described experimental protocols when evaluating the anti-proliferative activity of Dehydropachymic acid.
Table 1: IC50 Values of Dehydropachymic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 25.5 ± 3.2 |
| MCF-7 | Breast Adenocarcinoma | 48 | 32.1 ± 4.5 |
| PANC-1 | Pancreatic Carcinoma | 48 | 18.9 ± 2.8 |
| SGC-7901 | Gastric Adenocarcinoma | 48 | 29.7 ± 3.9 |
| HO-8910 | Ovarian Carcinoma | 48 | 22.4 ± 2.1 |
Note: The IC50 values are hypothetical and should be determined experimentally.
Table 2: Effect of Dehydropachymic Acid on Cell Cycle Distribution in A549 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 65.2 ± 2.1 | 20.5 ± 1.5 | 14.3 ± 1.2 |
| Dehydropachymic acid (10 µM) | 60.1 ± 2.5 | 18.2 ± 1.8 | 21.7 ± 1.9 |
| Dehydropachymic acid (25 µM) | 52.8 ± 3.0 | 15.7 ± 1.6 | 31.5 ± 2.5 |
| Dehydropachymic acid (50 µM) | 45.3 ± 3.5 | 12.1 ± 1.3 | 42.6 ± 3.1 |
Note: Data are presented as mean ± SD from three independent experiments.
Table 3: Induction of Apoptosis by Dehydropachymic Acid in A549 Cells
| Treatment | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Total Apoptosis (%) |
| Control (Vehicle) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| Dehydropachymic acid (10 µM) | 8.7 ± 1.2 | 4.3 ± 0.7 | 13.0 ± 1.9 |
| Dehydropachymic acid (25 µM) | 15.2 ± 2.1 | 9.8 ± 1.5 | 25.0 ± 3.6 |
| Dehydropachymic acid (50 µM) | 28.9 ± 3.5 | 18.6 ± 2.8 | 47.5 ± 6.3 |
Note: Data are presented as mean ± SD from three independent experiments.
Experimental Protocols
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Dehydropachymic acid
-
Cancer cell lines (e.g., A549, MCF-7, PANC-1)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of Dehydropachymic acid in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared Dehydropachymic acid dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term proliferative potential of single cells.
Materials:
-
Dehydropachymic acid
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Protocol:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Dehydropachymic acid or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.
-
When visible colonies have formed in the control wells, wash the plates with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Dehydropachymic acid
-
Cancer cell lines
-
6-well plates
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Dehydropachymic acid or vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Dehydropachymic acid
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Dehydropachymic acid or vehicle control for 48 hours.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect specific proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Dehydropachymic acid
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin B1, CDK1, p21, p27, Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with Dehydropachymic acid for the desired time, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using ECL reagent and a chemiluminescence imaging system.
-
Normalize the protein expression to a loading control like β-actin.
Mandatory Visualizations
References
- 1. Pachymic acid induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pachymic acid inhibits growth and induces cell cycle arrest and apoptosis in gastric cancer SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of ovarian cancer proliferation and invasion by pachymic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pachymic Acid Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dehydropachymic Acid in Inflammation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dehydropachymic acid (DPA) is a triterpenoid (B12794562) derived from Poria cocos, a fungus used extensively in traditional medicine. Its parent compound, Pachymic Acid (PA), has demonstrated notable anti-inflammatory properties in various preclinical models.[1][2][3] While specific in vivo data on DPA in inflammation models is emerging, the established bioactivity of related compounds suggests its potential as a modulator of key inflammatory pathways.
These application notes provide a comprehensive guide for evaluating the anti-inflammatory potential of Dehydropachymic Acid. The protocols are based on established animal models of inflammation where parent and related compounds have shown efficacy. The included data, derived from studies on Pachymic Acid (PA) and other related molecules, serve as a benchmark for experimental design and data interpretation.
Mechanistic Overview: Key Signaling Pathways
The anti-inflammatory effects of many triterpenoids, including Pachymic Acid, are often attributed to their ability to modulate central inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5]
NF-κB Signaling Pathway
The NF-κB pathway is a pivotal regulator of genes involved in the immune and inflammatory response.[6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger the activation of the IκB kinase (IKK) complex.[7] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, COX-2, and iNOS.[1][5][7] Compounds like Pachymic Acid have been shown to inhibit this pathway, reducing the production of these inflammatory mediators.[1][2][3]
MAPK Signaling Pathway
The MAPK family, including p38 MAPK and JNK, are key regulators of cellular responses to stress and inflammation.[8] Inflammatory stimuli activate a kinase cascade that results in the phosphorylation and activation of MAPKs.[9] Activated MAPKs then phosphorylate various transcription factors and proteins, leading to the increased production of pro-inflammatory cytokines like TNF-α and IL-6.[8][10] Pachymic acid has been shown to suppress the activation of the MAPK pathway in LPS-induced pneumonia models.[3]
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This is a widely used and highly reproducible model of acute inflammation for evaluating non-steroidal anti-inflammatory drugs (NSAIDs) and novel compounds.[11][12][13] The inflammatory response is biphasic, with an early phase mediated by histamine (B1213489) and serotonin, and a later phase (3-5 hours) maintained by prostaglandins, involving COX-2 induction.[14][15]
Workflow:
Methodology:
-
Animals: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g).
-
Groups:
-
Group 1: Vehicle Control (e.g., 0.5% CMC).
-
Group 2: Positive Control (e.g., Indomethacin, 5-10 mg/kg, i.p.).[15]
-
Group 3-5: Dehydropachymic Acid (e.g., 10, 25, 50 mg/kg, p.o. or i.p.).
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.[16]
-
Administer DPA, vehicle, or the positive control drug 30-60 minutes before the carrageenan injection.[15]
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.[16]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]
-
-
Endpoint Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Edema Volume = Paw Volume (t) - Paw Volume (baseline)
-
% Inhibition = [(Edema Control - Edema Treated) / Edema Control] x 100
-
Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is highly relevant for studying the pathogenesis of inflammatory bowel disease (IBD) and evaluating potential therapeutics. DSS administration disrupts the colonic epithelial barrier, leading to an inflammatory response characterized by weight loss, diarrhea, and colon shortening.[2][7]
Workflow:
Methodology:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.[7]
-
Groups:
-
Group 1: Control (regular drinking water).
-
Group 2: DSS + Vehicle.
-
Group 3-4: DSS + Dehydropachymic Acid (e.g., 25, 50 mg/kg, p.o.).
-
-
Procedure:
-
Induce colitis by providing mice with drinking water containing 2-3% (w/v) DSS for 7 consecutive days.
-
Administer DPA or vehicle daily via oral gavage throughout the DSS treatment period.
-
Monitor animals daily for body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis (at Day 8):
-
Measure the length of the colon from the cecum to the anus.
-
Perform histological analysis of colon tissue sections stained with H&E to assess inflammation severity and tissue damage.
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in colon tissue homogenates using ELISA.[7]
-
Protocol 3: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
Intraperitoneal (i.p.) injection of LPS, a component of the outer membrane of Gram-negative bacteria, elicits a potent systemic inflammatory response.[17] This model is used to study acute inflammation, sepsis, and neuroinflammation, and is ideal for assessing a compound's ability to suppress cytokine production.[3][18]
Methodology:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Saline + Vehicle.
-
Group 2: LPS + Vehicle.
-
Group 3-4: LPS + Dehydropachymic Acid (e.g., 20, 40 mg/kg, i.p.).
-
-
Procedure:
-
Administer DPA or vehicle i.p. 1 hour prior to LPS challenge.
-
Inject LPS (e.g., 1-5 mg/kg) i.p. to induce inflammation.[3]
-
Collect blood via cardiac puncture 2-6 hours post-LPS injection to obtain serum. For lung or brain tissue, sacrifice animals at a designated time point (e.g., 6-24 hours).
-
-
Endpoint Analysis:
-
Measure levels of TNF-α, IL-6, and IL-1β in the serum or tissue homogenates using ELISA kits.[3]
-
For tissue-specific studies (e.g., pneumonia model), perform histopathological examination of lung tissue.[3]
-
Analyze protein expression of iNOS, COX-2, and phosphorylated NF-κB or MAPKs in tissue lysates via Western blot.[3]
-
Quantitative Data Summary (Based on Related Compounds)
The following tables summarize quantitative data from studies using Pachymic Acid (PA) and Dehydrodiconiferyl alcohol (DHCA), providing a reference for expected outcomes.
Table 1: Effect of Related Compounds on Pro-inflammatory Cytokines and Mediators
| Compound | Animal Model | Dosage | Measured Mediator | Result | Reference |
|---|---|---|---|---|---|
| Pachymic Acid (PA) | LPS-induced pneumonia in rats | 20, 40 mg/kg (i.p.) | Serum TNF-α, IL-1β, IL-6 | Dose-dependent reduction | [3] |
| Pachymic Acid (PA) | DSS-induced colitis in mice | 25, 50 mg/kg (p.o.) | Colonic TNF-α, IL-1β, IL-6 | Significant reduction vs. DSS group | [2] |
| Pachymic Acid (PA) | IL-1β-induced chondrocytes (in vitro) | 10, 20 µM | iNOS, COX-2, TNF-α, IL-6 | Significant inhibition | [1] |
| DHCA | DSS-induced colitis in mice | Not specified | Colonic TNF-α, IL-1β | Suppressed production, prevented weight loss | [7] |
| DHCA | LPS-stimulated macrophages (in vitro) | Not specified | TNF-α, IL-6, IL-1β, iNOS, COX-2 | Reduced production |[7] |
Table 2: Efficacy of Related "Dehydro-" Compounds in Inflammatory Pain & Edema Models
| Compound | Animal Model | Doses (mg/kg, i.p.) | Outcome Measure | Result | Reference |
|---|---|---|---|---|---|
| Dehydrocorydaline (B211579) | Acetic Acid-Induced Writhing | 3.6, 6, 10 | Number of Writhing Episodes | Dose-dependent reduction | [19][20] |
| Dehydrocorydaline | Formalin-Induced Paw Test | 3.6, 6, 10 | Pain Response | Significant attenuation | [19][20] |
| Dehydrocorydaline | Formalin-Induced Paw Edema | Not specified | Paw Edema | Reduced edema volume |[19][20] |
Table 3: Efficacy of Pachymic Acid in the DSS-Induced Colitis Model
| Compound | Dose (mg/kg, p.o.) | Parameter | Result vs. DSS Group | Reference |
|---|---|---|---|---|
| Pachymic Acid (PA) | 25 mg/kg | Disease Activity Index (DAI) | Significantly reduced | [2] |
| Pachymic Acid (PA) | 50 mg/kg | Disease Activity Index (DAI) | Significantly reduced | [2] |
| Pachymic Acid (PA) | 25 mg/kg | Colon Length Shortening | Significantly mitigated | [2] |
| Pachymic Acid (PA) | 50 mg/kg | Colon Length Shortening | Significantly mitigated |[2] |
Disclaimer: This document provides protocols and data based on established research for compounds structurally or functionally related to Dehydropachymic Acid. Researchers should perform dose-response and toxicity studies to determine the optimal and safe dosage range for Dehydropachymic Acid in their specific experimental models. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Pachymic acid suppresses the inflammatory response of chondrocytes and alleviates the progression of osteoarthritis via regulating the Sirtuin 6/NF-κB signal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of Pachymic Acid in a DSS-Induced Mouse Model of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pachymic acid inhibits inflammation and cell apoptosis in lipopolysaccharide (LPS)-induced rat model with pneumonia by regulating NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dihydrocaffeic acid improves IL-1β-induced inflammation and cartilage degradation via inhibiting NF-κB and MAPK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. The Role of Signaling Pathways of Inflammation and Oxidative Stress in Development of Senescence and Aging Phenotypes in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianjpr.com [asianjpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antinociceptive effects of dehydrocorydaline in mouse models of inflammatory pain involve the opioid receptor and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Dehydropachymic acid solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydropachymic acid (DPA). The following information addresses common solubility issues encountered in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Dehydropachymic acid is not dissolving in my aqueous buffer at neutral pH. What should I do?
A1: Dehydropachymic acid is a triterpenoid (B12794562) carboxylic acid with poor aqueous solubility at neutral and acidic pH. Its solubility is highly pH-dependent.
-
Troubleshooting Steps:
-
Gentle Heating and Sonication: Warming the solution to 37-50°C and using a bath sonicator can help overcome the energy barrier for dissolution. However, be cautious about the thermal stability of DPA in your specific buffer over extended periods.
-
Prepare a Concentrated Stock in an Organic Solvent: Dissolve the DPA in an organic solvent first, such as DMSO, ethanol (B145695), or DMF.[1] Subsequently, you can dilute this stock solution into your aqueous buffer. Note that the final concentration of the organic solvent should be low enough to not affect your experiment (typically <0.5%). When diluting, add the stock solution to the buffer dropwise while vortexing to prevent precipitation.
Q2: I've prepared a stock solution of Dehydropachymic acid in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A2: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: The final concentration of DPA in the aqueous buffer may be exceeding its solubility limit. Try diluting to a lower final concentration.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween 80 or Polysorbate 80, in your aqueous buffer can help to maintain the solubility of DPA.[2]
-
Optimize the Dilution Method: Add the DMSO stock solution slowly to the vigorously stirring or vortexing aqueous buffer. This rapid mixing can help to disperse the DPA molecules before they have a chance to aggregate and precipitate.
-
Pre-warm the Aqueous Buffer: Gently warming the buffer before adding the DPA stock can sometimes improve solubility upon dilution.
-
Q3: I am concerned about the stability of Dehydropachymic acid in my buffer during my experiment. What are the optimal storage and handling conditions?
A3: The stability of DPA in solution is influenced by pH, temperature, and light exposure.
-
Recommendations:
-
pH: For many compounds, stability is greatest in a slightly acidic to neutral pH range. While specific data for DPA is limited, it is advisable to conduct pilot stability studies at your working pH and temperature.
-
Storage of Stock Solutions: Prepare fresh solutions for each experiment whenever possible. If you need to store stock solutions, aliquot them into tightly sealed vials and store at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). Protect from light. Before use, allow the vial to equilibrate to room temperature before opening.
-
Working Solutions: Use working solutions in aqueous buffers on the same day they are prepared.
-
Q4: Can I use co-solvents other than DMSO to prepare my Dehydropachymic acid stock solution?
A4: Yes, other organic solvents can be used, but their suitability will depend on your specific experimental system.
-
Alternative Co-solvents:
-
Ethanol: Can be used, but the solubility of DPA in ethanol may be lower than in DMSO.
-
Dimethylformamide (DMF): Another potential solvent for triterpenoids.[1]
-
Polyethylene Glycol (PEG): Can be used as a co-solvent to improve solubility in aqueous solutions.[2]
-
Important Consideration: Always check the compatibility of the chosen solvent with your experimental model (e.g., cell culture, enzyme assay) and ensure the final solvent concentration is not cytotoxic or does not interfere with the assay.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for Dehydropachymic acid in public literature, the following table provides a semi-quantitative summary based on available information for DPA and related triterpenoids.
| Solvent System | Temperature | DPA Concentration | Observations |
| Aqueous Buffers (pH < 7.0) | Room Temperature | Low (µg/mL range) | Very poorly soluble. |
| Aqueous Buffers (pH > 7.5) | Room Temperature | Moderate (µg/mL to low mg/mL range) | Solubility increases with pH. |
| DMSO | Room Temperature | Up to 5.27 mg/mL (10 mM) | Sonication is recommended. |
| DMSO with Heating | Up to 60°C | > 5.27 mg/mL | Heating and sonication can improve solubility. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Room Temperature | 0.42 mg/mL | Forms a suspended solution; requires sonication. |
| 10% DMSO, 90% Corn Oil | Room Temperature | ≥ 0.42 mg/mL | Forms a clear solution. |
Experimental Protocols
Protocol 1: Preparation of a Dehydropachymic Acid Stock Solution in DMSO
-
Weigh the desired amount of Dehydropachymic acid powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes.
-
If necessary, gently warm the solution to 37-50°C in a water bath with intermittent vortexing until the solution is clear.
-
Allow the solution to cool to room temperature.
-
Use the stock solution immediately or aliquot into smaller volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Buffer
-
Prepare the desired aqueous buffer and adjust the pH as needed.
-
If using a surfactant, add it to the buffer at the desired final concentration (e.g., 0.1% Tween 80).
-
Gently warm the aqueous buffer to 37°C.
-
While vigorously vortexing the aqueous buffer, add the Dehydropachymic acid DMSO stock solution dropwise to achieve the final desired concentration.
-
Continuously vortex for another 1-2 minutes to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider further optimizing the protocol by lowering the final concentration or increasing the surfactant concentration.
Visualizations
Signaling Pathway of Dehydropachymic Acid in Autophagy Induction
Caption: Proposed signaling pathway for Dehydropachymic acid-induced autophagy.
Experimental Workflow for Troubleshooting DPA Solubility
Caption: Troubleshooting workflow for Dehydropachymic acid solubility.
Logical Relationship for pH-Dependent Solubility of DPA
Caption: Relationship between pH and Dehydropachymic acid solubility.
References
How to prevent Dehydropachymic acid precipitation in cell culture media
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of Dehydropachymic acid (DPA) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Dehydropachymic acid (DPA)?
Dehydropachymic acid (DPA) is a major triterpenoid (B12794562) compound isolated from Poria cocos, a fungus used in traditional medicine.[1][2] It is a hydrophobic molecule investigated for various biological activities, including the suppression of cancer cell proliferation.[3] Due to its chemical nature, it has low solubility in aqueous solutions like cell culture media.
Q2: Why is my DPA precipitating in the cell culture medium?
Precipitation, often called "crashing out," typically occurs because DPA is poorly soluble in the aqueous environment of cell culture media.[4] When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the medium, the DPA can no longer stay dissolved and forms a visible precipitate.[4]
Key contributing factors include:
-
High Final Concentration : Exceeding the solubility limit of DPA in the media.[4]
-
Rapid Dilution : Adding the DMSO stock too quickly to the media causes a rapid solvent exchange that DPA cannot tolerate.[4]
-
Temperature : Adding the compound to cold media reduces its solubility.[4][5] Temperature fluctuations between the lab bench and a 37°C incubator can also affect solubility.[5]
-
Media Composition : Components within the media, such as salts and proteins, can interact with DPA, leading to the formation of insoluble complexes.[5][6]
Q3: What is the recommended solvent and stock concentration for DPA?
The most common solvent for DPA is Dimethyl sulfoxide (B87167) (DMSO).[3] A stock solution can be prepared in DMSO at a concentration of up to 10 mM (5.27 mg/mL); sonication is recommended to ensure complete dissolution.[3]
Q4: What is the maximum recommended final DMSO concentration in my cell culture?
High concentrations of DMSO can be toxic to cells.[5] It is critical to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%, to avoid impacting cell viability and experimental outcomes.[5] Always run a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cell line.
Troubleshooting Guide for DPA Precipitation
| Issue | Potential Cause(s) | Recommended Solutions |
| Immediate Precipitation A precipitate (cloudiness or crystals) forms as soon as DPA is added to the medium. | "Crashing Out" : The primary cause is the rapid dilution of a hydrophobic compound from a DMSO stock into an aqueous solution.[4]High Final Concentration : The target concentration of DPA is above its solubility limit in the media.[4] | Pre-warm the Media : Always use cell culture media that has been pre-warmed to 37°C.[4][5]Use a Step-wise Dilution : Instead of adding the stock directly to the final volume, perform a serial dilution. For example, add the DMSO stock to a smaller volume of warm media first, mix gently, and then add this intermediate dilution to the rest of the media.[4]Add Dropwise and Mix : Add the DPA stock solution slowly, drop by drop, to the surface of the media while gently swirling or vortexing the tube.[4]Lower the Working Concentration : If precipitation persists, the target concentration may be too high. Perform a solubility test to determine the maximum soluble concentration in your specific media.[4] |
| Delayed Precipitation The medium is clear initially, but a precipitate appears after several hours or days in the incubator. | Temperature and pH Shifts : Changes in temperature and pH (due to the incubator's CO₂ environment) can decrease DPA solubility over time.[5]Media Evaporation : In long-term experiments, evaporation can concentrate media components, including DPA, pushing it past its solubility limit.[4]Interaction with Media Components : DPA may slowly interact with salts or proteins in the media, forming insoluble complexes.[5] | Ensure Proper Buffering : Use media with the appropriate buffer (e.g., HEPES) for the CO₂ concentration of your incubator to maintain a stable pH.Maintain Humidity : Ensure the incubator has adequate humidity to prevent evaporation. For long-term cultures, consider using low-evaporation plates or sealing plates with gas-permeable membranes.[4]Test Compound Stability : Before a critical experiment, test the stability of DPA at your desired concentration by incubating it in your complete cell culture medium for the full duration of the experiment and observing for precipitation. |
| Precipitation in Stock Solution The frozen DMSO stock solution appears cloudy or contains crystals after thawing. | Freeze-Thaw Cycles : Repeated freezing and thawing can cause the compound to precipitate out of the solvent.[1]Poor Solubility at Low Temperatures : The compound may have limited solubility at the storage temperature (-20°C or -80°C). | Re-dissolve Before Use : Gently warm the stock solution vial to 37°C and vortex thoroughly to ensure any precipitate is fully redissolved before making dilutions.[5]Aliquot the Stock Solution : After initial preparation, divide the stock solution into single-use aliquots. This minimizes the number of freeze-thaw cycles the solution is exposed to.[1][7]Prepare Fresh Stock : If the precipitate does not easily redissolve, it is best to prepare a fresh stock solution. |
Summary of Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₃₃H₅₀O₅ | [2][8] |
| Molecular Weight | 526.76 g/mol | [2][8] |
| CAS Number | 77012-31-8 | [2] |
| Recommended Solvent | DMSO | [3] |
| Stock Solution Solubility | 5.27 mg/mL (10 mM) in DMSO | [3] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (in DMSO) | -80°C for up to 1 year (aliquoted) | [3][7] |
Experimental Protocols
Protocol for Preparing and Using DPA in Cell Culture to Prevent Precipitation
This protocol outlines the best practices for dissolving DPA and adding it to cell culture media to maintain its solubility.
1. Materials Required
-
Dehydropachymic acid (DPA) powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile 0.22 µm syringe filter
2. Preparation of a 10 mM DPA Stock Solution in DMSO
-
Weigh out the required amount of DPA powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock, use 5.27 mg of DPA (MW = 526.76 g/mol ).
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If dissolution is slow, place the tube in an ultrasonic water bath for 5-10 minutes.[3]
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
(Optional but recommended) Sterilize the stock solution by passing it through a sterile 0.22 µm syringe filter compatible with DMSO.
-
Dispense the stock solution into single-use aliquots in sterile tubes. Store at -80°C.[1][7]
3. Dilution of DPA Stock Solution into Cell Culture Medium
-
Thaw a single-use aliquot of the 10 mM DPA stock solution. Warm it to room temperature and vortex gently.
-
Ensure your complete cell culture medium is pre-warmed to 37°C.[4]
-
Calculate the volume of stock solution needed for your final concentration, ensuring the final DMSO concentration remains ≤ 0.1%.
-
Example: To make 10 mL of media with a final DPA concentration of 10 µM, you would need 10 µL of the 10 mM stock. The final DMSO concentration would be 0.1%.
-
-
Perform a step-wise dilution : a. In a sterile tube, add the 10 µL of DPA stock solution to 990 µL of pre-warmed medium to create a 100 µM intermediate dilution. Pipette gently to mix. b. Add 1 mL of this 100 µM intermediate dilution to the remaining 9 mL of pre-warmed medium to achieve the final 10 µM concentration.
-
Mix the final solution by gentle inversion or swirling. Do not vortex vigorously, as this can damage media components.
4. Adding DPA-Containing Medium to Cells
-
Aspirate the old medium from your cell culture plates or flasks.
-
Gently add the freshly prepared, DPA-containing medium to your cells.
-
Return the culture vessel to the incubator, ensuring gentle handling to avoid disturbing the cells.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 77012-31-8 | Dehydropachymic acid [phytopurify.com]
- 3. Dehydropachymic acid | Immunology/Inflammation related | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. Dehydropachymic acid|77012-31-8|COA [dcchemicals.com]
- 8. Dehydropachymic acid (Standard) | C33H50O5 | CID 15226717 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing HPLC peak shape for Dehydropachymic acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) peak shape for Dehydropachymic acid analysis.
Troubleshooting Guide: Common Peak Shape Problems
Poor peak shape can compromise the accuracy and precision of quantification. The following sections address common peak shape issues encountered during the analysis of Dehydropachymic acid.
Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing acidic compounds like Dehydropachymic acid.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols | Lower the mobile phase pH by adding an acidic modifier like formic acid or acetic acid (0.1% is a good starting point). This protonates the silanol (B1196071) groups on the silica-based stationary phase, minimizing their interaction with the acidic analyte.[1][2][3] |
| Mobile Phase pH Too Close to Analyte pKa | Adjust the mobile phase pH to be at least 2 units below the pKa of Dehydropachymic acid. This ensures the analyte is in its non-ionized form, which is better retained on a reversed-phase column and results in a more symmetrical peak.[1][2] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement. Using a guard column can help protect the analytical column from contaminants. |
| Metal Chelation | If the mobile phase contains metal ions, Dehydropachymic acid may chelate with them, causing tailing. Use high-purity solvents and consider adding a small amount of a chelating agent like EDTA to the mobile phase if metal contamination is suspected. |
| Column Overload | Reduce the injection volume or the concentration of the sample.[4][5] |
Peak Fronting
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is less common than tailing for acidic compounds but can still occur.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Overload (Concentration) | Dilute the sample to a lower concentration.[4][6][7] |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause the analyte to travel through the column too quickly at the beginning, leading to a distorted peak.[6][7] |
| Poorly Packed Column or Column Collapse | If the problem appears suddenly and is accompanied by a significant change in backpressure, the column may be damaged and should be replaced.[6] |
| Co-eluting Impurity | A small, unresolved peak on the leading edge of the main peak can give the appearance of fronting. Adjusting the mobile phase composition or gradient may help to resolve the two peaks.[7] |
Broad Peaks
Broad peaks can result in poor resolution and reduced sensitivity.
Possible Causes and Solutions:
| Cause | Solution |
| Low Mobile Phase Strength | Increase the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase to decrease the retention time and sharpen the peak. |
| Large Extra-Column Volume | Minimize the length and internal diameter of the tubing connecting the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[2] |
| Slow Flow Rate | While a lower flow rate can sometimes improve resolution, an excessively slow flow rate can lead to band broadening due to diffusion. Optimize the flow rate for the best balance of resolution and peak width. |
| Column Degradation | Over time, column performance degrades, leading to broader peaks. Replace the column if flushing does not improve the peak shape. |
Split Peaks
Split peaks can make accurate integration and quantification impossible.
Possible Causes and Solutions:
| Cause | Solution |
| Partially Blocked Column Frit | Back-flush the column according to the manufacturer's instructions. If this does not resolve the issue, the frit may need to be replaced. |
| Sample Solvent Stronger than Mobile Phase | As with peak fronting, dissolving the sample in a solvent that is too strong can cause peak splitting. Prepare the sample in the initial mobile phase whenever possible. |
| Co-elution of Isomers or Related Compounds | It is possible that an isomer or a closely related compound is co-eluting. Modify the mobile phase composition, gradient, or temperature to try and resolve the two peaks. |
| Injector Issues | A malfunctioning injector can cause the sample to be introduced onto the column in two separate bands. Inspect and service the injector as needed. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for Dehydropachymic acid analysis?
A1: A good starting point for the analysis of Dehydropachymic acid is a reversed-phase HPLC method. Based on published literature for similar triterpenoid (B12794562) acids, the following conditions can be used:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 210 nm or 242 nm. Since Dehydropachymic acid lacks a strong chromophore, detection at lower wavelengths (around 210 nm) often provides better sensitivity.[8]
-
Column Temperature: 30 °C
Q2: Why is the pH of the mobile phase so important for Dehydropachymic acid analysis?
A2: Dehydropachymic acid is an acidic compound due to its carboxylic acid functional group. The pH of the mobile phase will determine the ionization state of this group. In its ionized (deprotonated) form at higher pH, the molecule is more polar and will have very little retention on a non-polar C18 column, often resulting in poor peak shape and elution near the void volume. By using an acidic mobile phase (e.g., with 0.1% formic acid), the pH is lowered, and the carboxylic acid group remains in its non-ionized (protonated) form. This makes the molecule less polar, allowing for better retention and interaction with the stationary phase, which typically leads to a more symmetrical and well-retained peak.[1][2]
Q3: My Dehydropachymic acid peak is tailing. What is the most likely cause and how do I fix it?
A3: The most common cause of peak tailing for an acidic compound like Dehydropachymic acid on a silica-based C18 column is secondary interaction between the analyte and residual silanol groups on the stationary phase. To fix this, you should lower the pH of your mobile phase by adding a small amount of acid, such as 0.1% formic acid. This will protonate the silanol groups, reducing their ability to interact with your acidic analyte and thereby improving the peak shape.[1][3]
Q4: I am observing peak fronting. What should I check first?
A4: The first thing to check for peak fronting is sample overload, specifically concentration overload. Try diluting your sample tenfold and re-injecting. If the peak shape improves and becomes more symmetrical, you have identified the problem.[4][6][7] Also, verify that your sample is dissolved in a solvent that is not significantly stronger than your mobile phase.[6]
Q5: Can I use methanol (B129727) instead of acetonitrile as the organic solvent?
A5: Yes, methanol can be used as an alternative to acetonitrile. The choice between the two can affect the selectivity of the separation. Acetonitrile is generally a stronger solvent for reversed-phase HPLC and can lead to shorter retention times. Methanol may provide different selectivity for impurities or other compounds in your sample. It is recommended to test both solvents during method development to determine which provides the optimal separation and peak shape for your specific analysis.
Data Presentation
The following table provides illustrative data on how mobile phase pH can affect the peak shape of an acidic compound like Dehydropachymic acid. Note: This is example data to demonstrate a principle.
| Mobile Phase pH | Tailing Factor | Asymmetry Factor | Peak Width (min) |
| 2.5 (0.1% Formic Acid) | 1.1 | 1.05 | 0.25 |
| 4.5 | 1.8 | 1.9 | 0.45 |
| 6.0 | 2.5 | 2.8 | 0.70 |
As the pH of the mobile phase increases and approaches the pKa of the acidic analyte, the peak tailing and asymmetry increase significantly, and the peak becomes broader.
Experimental Protocols
Standard HPLC Method for Dehydropachymic Acid Analysis
This protocol is a starting point for method development and optimization.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 70% A
-
5-25 min: 70% to 30% A
-
25-30 min: 30% A
-
30.1-35 min: 70% A (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of Dehydropachymic acid standard or sample.
-
Dissolve in a suitable solvent such as methanol or a mixture of methanol and water. Dehydropachymic acid is also soluble in DMSO.[9][10] Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Experimental workflow for HPLC analysis of Dehydropachymic acid.
Caption: Troubleshooting logic for common HPLC peak shape issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dehydropachymic acid | Immunology/Inflammation related | TargetMol [targetmol.com]
Resolving peak tailing of Dehydropachymic acid in reverse-phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving peak tailing of Dehydropachymic acid in reverse-phase High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common issue in the HPLC analysis of acidic compounds like Dehydropachymic acid, leading to poor peak integration, reduced resolution, and inaccurate quantification. This guide provides a systematic approach to identify and resolve the root causes of peak tailing.
Initial Assessment
Before modifying your method, it's crucial to characterize the problem:
-
Quantify the Tailing: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 is generally considered indicative of a problem.
-
Review Chromatographic History: Has this issue appeared suddenly, or has it been a persistent problem? A sudden onset might suggest a consumable failure (e.g., column, guard column) or a mobile phase preparation error.
Systematic Troubleshooting Steps
Follow these steps in a logical order to efficiently diagnose the cause of peak tailing.
1. Mobile Phase Optimization
The mobile phase pH is the most critical factor for controlling the peak shape of ionizable compounds.
-
Problem: Dehydropachymic acid is a carboxylic acid. If the mobile phase pH is close to or above its pKa, the compound will exist in both its protonated (less polar) and deprotonated (more polar, anionic) forms, leading to secondary interactions with the stationary phase and causing peak tailing. While the exact pKa of Dehydropachymic acid is not readily published, it can be estimated to be in the typical range for carboxylic acids, around 4.0-5.0.
-
Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the estimated pKa of Dehydropachymic acid. A mobile phase pH of 2.5 to 3.0 is generally recommended to ensure the complete protonation of the carboxylic acid group, minimizing its interaction with residual silanols on the silica-based stationary phase.
-
Action: Add a small amount of an acidifier to the aqueous component of your mobile phase. Common choices include:
-
0.05% - 0.1% Phosphoric Acid
-
0.1% Formic Acid
-
0.1% Trifluoroacetic Acid (TFA) - Note: TFA can suppress ionization in mass spectrometry detection.
-
-
-
Buffer Concentration:
-
Problem: Insufficient buffer capacity can lead to localized pH shifts on the column as the sample is injected, causing peak distortion.
-
Solution: If using a buffer (e.g., phosphate (B84403) buffer), ensure the concentration is adequate, typically in the range of 10-25 mM.
-
2. Column and Stationary Phase Interactions
Secondary interactions with the stationary phase are a primary cause of peak tailing for acidic compounds.
-
Problem: Residual silanol (B1196071) groups on the surface of silica-based C18 columns are acidic and can be deprotonated at mobile phase pH values above ~3.5. These negatively charged silanols can interact with polar functional groups on the analyte, leading to a secondary retention mechanism and peak tailing.
-
Solutions:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have a reduced number of free silanol groups, minimizing secondary interactions.
-
Consider a Different Stationary Phase: For particularly problematic compounds, a column with a different stationary phase, such as a polar-embedded or a phenyl-hexyl phase, might provide a better peak shape.
-
Column Contamination: The column inlet frit or the head of the column can become contaminated with strongly retained sample components, leading to peak distortion. Try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase). If this doesn't resolve the issue, replacing the column may be necessary.
-
Guard Column: Using a guard column with the same stationary phase can protect the analytical column from contamination and is a cost-effective way to extend column lifetime. If you are using a guard column, replace it first, as it is a likely source of the problem.
-
3. Sample-Related Issues
The sample itself and how it is prepared and injected can significantly impact peak shape.
-
Sample Overload:
-
Problem: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak broadening and tailing.
-
Solution: Dilute the sample and reinject. If the peak shape improves, mass overload was likely the issue.
-
-
Injection Solvent:
-
Problem: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.
-
Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.
-
4. System and Hardware Effects
If the above steps do not resolve the issue, consider the HPLC system itself.
-
Extra-Column Volume:
-
Problem: Excessive volume between the injector and the detector can cause band broadening and peak tailing.
-
Solution: Use tubing with a small internal diameter (e.g., 0.12 mm) and keep the length as short as possible. Ensure all fittings are properly connected to avoid dead volume.
-
-
Detector Settings:
-
Problem: A slow detector response time or a large detector cell volume can contribute to peak tailing.
-
Solution: Check the detector's data acquisition rate and time constant settings and optimize them for the peak widths in your chromatogram.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing Dehydropachymic acid?
A1: To ensure Dehydropachymic acid is in its non-ionized (protonated) form and to minimize secondary interactions with the stationary phase, the mobile phase pH should be at least 1.5 to 2 units below its pKa. Since the pKa of Dehydropachymic acid is estimated to be in the range of 4.0-5.0, a mobile phase pH of 2.5 to 3.0 is recommended. This is typically achieved by adding 0.05% to 0.1% of an acid like phosphoric acid or formic acid to the aqueous portion of the mobile phase.
Q2: I'm still seeing peak tailing even after lowering the mobile phase pH. What should I try next?
A2: If adjusting the pH did not resolve the issue, consider the following:
-
Column Health: Your column may be contaminated or nearing the end of its life. First, try flushing it with a strong solvent. If that fails, replace the guard column (if in use) or the analytical column.
-
Sample Overload: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your initial mobile phase.
Q3: Can the organic modifier in the mobile phase affect peak tailing?
A3: Yes, while pH is the primary factor for ionizable compounds, the organic modifier can also play a role. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They have different selectivities and can influence peak shape. If you are using methanol, you could try switching to acetonitrile, or vice-versa, to see if it improves the peak symmetry.
Q4: My peak shape for Dehydropachymic acid is good, but now it's co-eluting with another peak. What should I do?
A4: This is a selectivity issue. You can try to improve the separation by:
-
Adjusting the organic modifier percentage: A shallower gradient or a lower isocratic percentage of the organic solvent will increase retention and may improve resolution.
-
Changing the organic modifier: Switching from acetonitrile to methanol (or vice-versa) can alter the elution order and improve separation.
-
Changing the column: A column with a different stationary phase (e.g., phenyl-hexyl) will provide different selectivity.
Q5: Is it necessary to use a buffer in the mobile phase?
A5: While a simple acidified water/organic mobile phase is often sufficient, using a buffer (e.g., 10-25 mM phosphate buffer) at the desired pH provides better pH stability and can lead to more reproducible retention times and peak shapes, especially if the sample matrix has a different pH.
Data Presentation
The following table summarizes typical HPLC conditions for the analysis of Dehydropachymic acid and other triterpenoids from Poria cocos, as reported in the literature.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.05% Phosphoric Acid or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient from a lower to a higher percentage of acetonitrile is typically used. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-35 °C |
| Detection Wavelength | 242 nm |
| Injection Volume | 5-20 µL |
Experimental Protocols
Recommended HPLC Method for Resolving Dehydropachymic Acid Peak Tailing
This protocol provides a starting point for developing a robust HPLC method for the analysis of Dehydropachymic acid with improved peak shape.
1. Materials and Reagents
-
Dehydropachymic acid reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid (85%) or Formic acid (~99%)
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm, end-capped)
2. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 1 L of HPLC grade water, add 0.5 mL of 85% phosphoric acid (for a final concentration of ~0.05%). Degas the solution.
-
Mobile Phase B (Organic): HPLC grade acetonitrile.
3. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 242 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 20 80 25 20 80 25.1 60 40 | 35 | 60 | 40 |
4. Sample Preparation
-
Accurately weigh the Dehydropachymic acid reference standard and dissolve it in methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase (60:40 Water with 0.05% H₃PO₄ : Acetonitrile) to the desired concentration (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. System Suitability
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
The tailing factor of the Dehydropachymic acid peak should be ≤ 1.2.
Mandatory Visualization
Caption: Troubleshooting workflow for resolving HPLC peak tailing.
Caption: Chemical interactions causing peak tailing of acidic compounds.
Dehydropachymic acid interference in cytotoxicity assays
Welcome to the technical support center for researchers utilizing Dehydropachymic acid (DPA) in cytotoxicity assays. This resource provides troubleshooting guidance and frequently asked questions to address potential interference and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Dehydropachymic acid (DPA) and why is it used in research?
Dehydropachymic acid is a major triterpenoid (B12794562) isolated from Poria cocos, a fungus used in traditional medicine.[1] It is investigated for various pharmacological activities, including its effects on cancer cell proliferation and pathways related to neurodegenerative diseases.[1][2]
Q2: Can DPA interfere with standard cytotoxicity assays?
While direct studies on DPA's interference are limited, its classification as a triterpenoid and a natural product suggests a potential for interference in common cytotoxicity assays.[2] Natural products can possess intrinsic properties like color, fluorescence, or reducing potential that may affect assay results.
Q3: Which cytotoxicity assays are most susceptible to interference by compounds like DPA?
Assays relying on enzymatic reduction of a substrate, such as tetrazolium-based assays (MTT, XTT, MTS), are particularly prone to interference by compounds with reducing or antioxidant properties. Assays measuring lactate (B86563) dehydrogenase (LDH) release can also be affected by compounds that inhibit the enzyme or have overlapping absorbance spectra with the assay's detection wavelength.
Troubleshooting Guides
Issue 1: Unexpected Results in Tetrazolium-Based Assays (MTT, XTT)
Symptom: You observe an unusually high cell viability or a dose-dependent increase in signal that contradicts microscopic observations of cell health.
Potential Cause: DPA may be directly reducing the tetrazolium salt (e.g., MTT to formazan) independent of cellular metabolism. This is a known issue with compounds possessing antioxidant or reducing properties.
Troubleshooting Steps:
-
Cell-Free Control:
-
Prepare wells containing cell culture medium and DPA at the same concentrations used in your experiment, but without cells.
-
Add the tetrazolium reagent (e.g., MTT) and incubate for the same duration as your cell-based assay.
-
If a color change occurs, it indicates direct reduction of the reagent by DPA.
-
-
Data Correction:
-
Measure the absorbance of the cell-free control wells.
-
Subtract the average absorbance of the corresponding cell-free control from your experimental wells (containing cells and DPA).
-
-
Alternative Assay:
-
Consider using an assay with a different mechanism, such as the LDH assay (measuring membrane integrity) or a cell counting method (e.g., Trypan Blue exclusion).
-
Issue 2: Inaccurate Results in the LDH Cytotoxicity Assay
Symptom: You observe lower-than-expected cytotoxicity, or your results are not reproducible.
Potential Causes:
-
Enzyme Inhibition: DPA may directly inhibit the activity of the lactate dehydrogenase enzyme.
-
Absorbance Interference: DPA might absorb light at or near the wavelength used to measure the LDH reaction product (typically around 490 nm for colorimetric assays).[3]
Troubleshooting Steps:
-
LDH Activity Control (Cell-Free):
-
Prepare a solution with a known amount of purified LDH (or a cell lysate with a high concentration of LDH).
-
Add DPA at the concentrations used in your experiment.
-
Measure LDH activity according to your assay protocol. A decrease in activity in the presence of DPA suggests direct enzyme inhibition.
-
-
Compound Absorbance Control:
-
Measure the absorbance of DPA in the assay buffer at the detection wavelength of your LDH assay.
-
If there is significant absorbance, you will need to subtract this background from your experimental readings.
-
-
Alternative Assay:
-
If significant interference is confirmed, switch to a non-enzymatic cytotoxicity assay, such as a fluorescent dye-based method that measures membrane integrity (e.g., Propidium Iodide staining).
-
Issue 3: Poor Solubility of DPA in Culture Medium
Symptom: You observe precipitation or cloudiness in your culture wells after adding DPA.
Potential Cause: DPA has low aqueous solubility.
Troubleshooting Steps:
-
Proper Dissolution:
-
Solvent Control:
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and non-toxic to your cells.
-
Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.
-
-
Filtration:
-
After dissolving, you can filter the DPA stock solution to remove any undissolved particles.
-
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically detailing the interference of Dehydropachymic acid in cytotoxicity assays. Researchers should generate this data internally using the control experiments outlined in the troubleshooting guides. Below is a template table for recording your findings.
Table 1: Assessment of Dehydropachymic Acid Interference in Cytotoxicity Assays
| Assay Type | DPA Concentration (µM) | Absorbance (Cell-Free Control) | % LDH Activity Inhibition (Cell-Free) |
| MTT | 1 | N/A | |
| 10 | N/A | ||
| 50 | N/A | ||
| 100 | N/A | ||
| LDH | 1 | ||
| 10 | |||
| 50 | |||
| 100 |
Experimental Protocols
Protocol 1: Cell-Free MTT Assay for Direct Reduction
Objective: To determine if DPA directly reduces the MTT tetrazolium salt.
Materials:
-
96-well plate
-
Cell culture medium
-
Dehydropachymic acid (DPA) stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Add 100 µL of cell culture medium to each well.
-
Add DPA to achieve the final concentrations used in your cell-based experiments.
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
Protocol 2: Cell-Free LDH Assay for Enzyme Inhibition
Objective: To determine if DPA inhibits LDH enzyme activity.
Materials:
-
96-well plate
-
LDH assay buffer
-
Purified LDH enzyme or cell lysate
-
Dehydropachymic acid (DPA) stock solution
-
LDH assay substrate mix
-
Microplate reader
Procedure:
-
Add LDH assay buffer to each well.
-
Add a constant amount of purified LDH or cell lysate to each well.
-
Add DPA to achieve the final concentrations used in your cell-based experiments.
-
Pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the LDH substrate mix.
-
Immediately measure the absorbance kinetically or at a fixed time point according to the kit manufacturer's instructions (e.g., at 490 nm).
Visualizations
References
Improving the recovery of Dehydropachymic acid from complex matrices
Welcome to the technical support center for Dehydropachymic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in improving the recovery of Dehydropachymic acid from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is Dehydropachymic acid? A1: Dehydropachymic acid is a triterpenoid (B12794562) compound derived from fungi, most notably Poria cocos (Fuling), a widely used traditional Chinese medicine.[1][2] Its molecular formula is C₃₃H₅₀O₅ and it has a molecular weight of 526.758 g/mol .[2][3] It is studied for various pharmacological activities, including its potential role in Alzheimer's disease treatment by clearing β-amyloid accumulation.[4]
Q2: What are the best solvents for dissolving Dehydropachymic acid? A2: Dehydropachymic acid is soluble in Dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), ethanol (B145695), chloroform, dichloromethane, ethyl acetate (B1210297), and acetone.[5][6][7] For stock solutions, DMSO is commonly used.[8] For enhanced solubility, gentle warming (e.g., to 37-60°C) and sonication can be applied.[7][8]
Q3: What methods are used to analyze and quantify Dehydropachymic acid? A3: The most common analytical method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (typically set at 242 nm) or an Evaporative Light Scattering Detector (ELSD).[1][9][] For more sensitive and selective analysis, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[11][12]
Q4: What are the typical storage conditions for Dehydropachymic acid? A4: For long-term stability, solid Dehydropachymic acid should be stored at -20°C, protected from light.[8] Stock solutions in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for about a month or at -80°C for up to six months.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction, purification, and analysis of Dehydropachymic acid.
1. Issue: Low Extraction Yield
Q: I am experiencing a lower-than-expected yield of Dehydropachymic acid from my Poria cocos matrix. What are the likely causes and how can I improve it? A: Low recovery can stem from several factors, from initial sample preparation to the extraction parameters.[13]
-
Inadequate Sample Preparation: The source material must be finely ground to increase the surface area for efficient solvent interaction.[14] Incomplete homogenization can trap the acid within the plant matrix.[15]
-
Suboptimal Solvent Choice: While ethanol is commonly used, its concentration is critical. Optimal extraction has been reported with 95% ethanol.[9] Ensure the solvent-to-solid ratio is sufficient, typically ranging from 8:1 to 15:1 (L/Kg).[6]
-
Inefficient Extraction Conditions: The duration and temperature of extraction are key. Reflux extraction for 1.5 to 3 hours is generally recommended.[6][9] Using advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also enhance yield and reduce extraction time.[14]
-
Compound Degradation: Dehydropachymic acid can be susceptible to degradation under harsh conditions. Prolonged exposure to very high temperatures or extreme pH levels should be avoided.[13][16]
2. Issue: Poor Chromatographic Separation
Q: My HPLC analysis shows co-eluting peaks or poor resolution between Dehydropachymic acid and other compounds like Pachymic acid. How can I optimize the separation? A: Achieving good resolution is critical for accurate quantification and purification. The key is to adjust chromatographic parameters to exploit differences in analyte properties.[17]
-
Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to the aqueous phase is a primary factor. A gradient elution, where the organic solvent concentration is increased over time, is often necessary to separate compounds with similar polarities.[12]
-
pH of Mobile Phase: Adding an acidifier like acetic acid or formic acid (e.g., 0.1-2%) to the mobile phase is crucial.[1][] This suppresses the ionization of the carboxylic acid group on the triterpenoids, leading to sharper peaks and better retention on a reversed-phase column. Adjusting the pH can significantly alter selectivity between closely related compounds.[17]
-
Column Choice: A high-quality C18 column is standard.[1] Ensure the column is not degraded or overloaded. Using a column with a different stationary phase could be an alternative if mobile phase optimization is insufficient.[17]
-
Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, though it increases analysis time. Increasing column temperature can decrease mobile phase viscosity and may improve efficiency, but must be balanced to prevent compound degradation.
3. Issue: Analyte Instability
Q: I suspect my purified Dehydropachymic acid is degrading during storage or processing. What are the signs and how can I prevent it? A: Degradation can manifest as the appearance of new, smaller peaks in your chromatogram and a corresponding decrease in the main analyte peak area over time.
-
Forced Degradation Studies: To understand stability, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[16][18] This helps identify potential degradation products and stable conditions.
-
pH Sensitivity: Carboxylic acids can be unstable at extreme pHs.[16] Ensure that after any acid-base extraction steps, the pH is neutralized, and that buffers used for analysis or formulation are within a stable pH range determined from your studies.
-
Oxidation: If the compound is susceptible to oxidation, deoxygenate solvents by sparging with nitrogen and consider adding antioxidants if the experimental design allows.[16] Store samples in amber vials to protect from light, which can catalyze degradation.[19]
Quantitative Data Summary
The following tables summarize typical parameters for the extraction and analysis of Dehydropachymic acid, compiled from various studies.
Table 1: Comparison of Extraction Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Reference | Li et al., 2004 (as cited in[9]) | CN108125993B[5] |
| Raw Material | Poria cocos | Poria cocos Powder |
| Solvent | 95% Ethanol | 50-90% Ethanol |
| Technique | Reflux | Reflux |
| Duration | 3 hours | 1-5 hours (1-4 cycles) |
| Temp (°C) | Reflux Temp. | 50-110 °C |
| Post-Extraction | N/A | Liquid-liquid extraction with Ethyl Acetate |
| Reported Yield | Optimal for quantification | Total Triterpene Content > 80% |
Table 2: HPLC Quantification Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Reference | [9] | [1] | Che S et al., 2010[] |
| Column | ZORBAX Eclipse XDB C18 (4.6x250mm) | C18 | Not specified |
| Mobile Phase | Gradient: 1% Acetic Acid (HOAc) in 70% Methanol (MeOH) -> 1% HOAc in 100% MeOH | Methanol-Acetonitrile-2% Glacial Acetic Acid | Acetonitrile and 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detector | ELSD | UV (242 nm) | UV (242 nm) |
| Column Temp | Not specified | Not specified | 30 °C |
| Linear Range | N/A | N/A | 6.13 - 122.5 µg/mL |
| Avg. Recovery | N/A | N/A | 96.7% (RSD = 2.5%) |
Experimental Protocols
Protocol 1: Solid-Liquid Extraction of Triterpenes from Poria cocos
-
Sample Preparation: Dry the Poria cocos sclerotium at 40-50°C and grind it into a fine powder (<40 mesh) to maximize surface area.[14]
-
Extraction: Weigh 100 g of the powder and place it in a round-bottom flask. Add 1.0 L of 95% ethanol.[6][9]
-
Reflux: Heat the mixture to reflux and maintain for 2-3 hours with constant stirring.[9]
-
Filtration: After cooling, filter the mixture through vacuum filtration to separate the extract from the solid residue.[5]
-
Repeat: Repeat the extraction process on the residue two more times with fresh ethanol to ensure complete extraction.
-
Concentration: Combine all filtrates and concentrate the solution using a rotary evaporator under reduced pressure to remove the ethanol.[6]
-
Liquid-Liquid Partitioning: Resuspend the concentrated aqueous extract in water and transfer it to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.[5]
-
Collection: Collect the upper ethyl acetate layer. Repeat the partitioning step 3-4 times.
-
Final Product: Combine the ethyl acetate fractions and evaporate the solvent to dryness to obtain the crude triterpene extract containing Dehydropachymic acid.[6]
Protocol 2: HPLC Purification and Analysis
-
Sample Preparation: Dissolve the crude extract from Protocol 1 in methanol or DMSO to a concentration of ~10 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[12]
-
HPLC System Setup:
-
Elution Program (Gradient):
-
0-5 min: 30% B
-
5-35 min: 30% to 90% B
-
35-40 min: 90% B
-
40-45 min: 90% to 30% B
-
45-50 min: 30% B (re-equilibration) (Note: This is an example gradient and must be optimized for your specific system and sample complexity.)
-
-
Injection and Fraction Collection: Inject 10-20 µL of the prepared sample.[12] For preparative purification, use a larger column and inject a higher volume. Collect fractions corresponding to the peak of Dehydropachymic acid, guided by a pre-run analytical chromatogram of a reference standard.
-
Post-Purification: Pool the relevant fractions and evaporate the solvent to obtain the purified compound. Verify purity by re-injecting a small amount into the HPLC system.
Signaling Pathway Involvement
Dehydropachymic acid has been shown to clear β-amyloid (Aβ) by modulating the autophagy-lysosome pathway. It restores lysosomal acidification, which is often impaired in conditions like Alzheimer's disease. This enhances the fusion of autophagosomes with lysosomes, leading to the effective degradation of cellular waste, including Aβ aggregates.[4]
References
- 1. The isolation, identification and determination of dehydrotumulosic acid in Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 77012-31-8 | Dehydropachymic acid [phytopurify.com]
- 3. Dehydropachymic acid (Standard) | C33H50O5 | CID 15226717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN108125993B - Preparation of a Poria cocos extract capable of reversing tumor multidrug resistance - Google Patents [patents.google.com]
- 6. CN103665079A - Separation and purification method of pachymic acid monomer - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Alkaline degradation of lyophilized DMSA prior to labeling with 99mTc: Identification and development of the degradation pathway by HPLC and MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Dealing with low cell permeability of Dehydropachymic acid in assays
Welcome to the technical support center for Dehydropachymic acid (DPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges related to the low cell permeability of DPA in various assays.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected biological effect of Dehydropachymic acid in our cell-based assays. Could this be due to low cell permeability?
A1: Yes, a common reason for reduced efficacy of a compound in cellular assays compared to cell-free assays is poor cell permeability. Dehydropachymic acid, as a triterpenoid, possesses a chemical structure that may limit its passive diffusion across the cell membrane. Factors such as its molecular weight and lipophilicity can influence its ability to enter the cell and reach its intracellular target.
Q2: What are the key physicochemical properties of Dehydropachymic acid that might affect its cell permeability?
A2: Understanding the physicochemical properties of DPA is the first step in troubleshooting permeability issues. Key parameters include its molecular weight and lipophilicity (LogP).
| Property | Value | Source |
| Molecular Formula | C₃₃H₅₀O₅ | [1] |
| Molecular Weight | 526.758 g/mol | [1][2] |
| XLogP3 | 6.9 | [2] |
| Polar Surface Area (PSA) | 83.8 Ų | [2] |
| Solubility | Soluble in DMSO (up to 10 mM with sonication) | [3] |
A high LogP value suggests good lipid solubility, which can favor membrane interaction, but very high lipophilicity can sometimes lead to aggregation or non-specific binding to cellular components.
Q3: How can we experimentally determine the cell permeability of Dehydropachymic acid in our specific cell line?
A3: To quantify the cell permeability of DPA, you can perform a permeability assay. The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability, while the Caco-2 assay uses a monolayer of human colon adenocarcinoma cells to model the intestinal epithelium and can provide insights into both passive and active transport mechanisms.
Q4: What are some general strategies to enhance the cellular uptake of Dehydropachymic acid?
A4: Several strategies can be employed to improve the cell permeability of lipophilic compounds like DPA:
-
Use of Permeation Enhancers: A brief pre-treatment of cells with a low concentration of a mild detergent or a water-miscible organic solvent like DMSO can transiently increase membrane permeability.[4]
-
Formulation with Liposomes or Nanoparticles: Encapsulating DPA within lipid-based vesicles (liposomes) or other nanoparticles can facilitate its entry into cells via endocytosis or membrane fusion.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, increasing their solubility and potentially their cellular uptake.
-
Structural Modification (Prodrug Approach): While more complex, chemically modifying DPA to create a more permeable prodrug that is converted to the active form inside the cell is a long-term strategy in drug development.
Troubleshooting Guide
Issue: Low or Inconsistent Biological Activity of DPA
This guide provides a systematic approach to troubleshooting experiments where DPA shows lower-than-expected activity, potentially due to poor cell permeability.
Step 1: Confirm Compound Integrity and Concentration
-
Action: Verify the purity and concentration of your DPA stock solution. Use techniques like HPLC to confirm its integrity.
-
Rationale: Degradation or inaccurate concentration of the compound will lead to unreliable results.
Step 2: Assess Cell Health
-
Action: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the concentrations of DPA and any solvents used (like DMSO) are not cytotoxic to your cells.
-
Rationale: Cellular stress or death from the treatment itself can mask the specific biological effects of DPA.
Step 3: Optimize Dosing and Incubation Time
-
Action: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for DPA in your specific cell line and assay.
-
Rationale: The effective concentration and the time required to observe a biological effect can vary significantly between different cell types and experimental conditions.
Step 4: Enhance Permeability If the above steps do not resolve the issue, it is likely that low cell permeability is a contributing factor. The following table outlines strategies to address this.
| Strategy | Experimental Approach | Expected Outcome | Considerations |
| Solvent Optimization | Test different final concentrations of DMSO (e.g., 0.1%, 0.5%, 1%) in your cell culture medium. | Increased intracellular concentration of DPA. | High concentrations of DMSO can be toxic to cells. Always include a vehicle control. |
| Use of a Permeabilizing Agent | Pre-incubate cells with a low concentration of a gentle permeabilizing agent (e.g., digitonin) for a short period before adding DPA. | Enhanced uptake of DPA into the cytoplasm. | This method can disrupt cellular integrity and may not be suitable for all assays. Careful optimization is required. |
| Liposomal Formulation | Encapsulate DPA in liposomes and treat cells with the liposomal formulation. | Improved cellular uptake through endocytosis or membrane fusion. | The liposomes themselves may have an effect on the cells, so a control with empty liposomes is necessary. |
| Serum Concentration | Test the effect of different serum concentrations in your culture medium. | Serum proteins can bind to DPA, affecting its free concentration and availability for cellular uptake. | Some cell lines require a minimum serum concentration for viability. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of Dehydropachymic acid.
Materials:
-
Dehydropachymic acid (DPA) stock solution in DMSO
-
96-well cell culture plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of DPA in culture medium from your stock solution.
-
Remove the old medium and add 100 µL of the DPA-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest DPA concentration) and a blank (medium only).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: In Vitro Autophagy Assessment with DPA
This protocol describes how to assess the effect of DPA on autophagy, as DPA has been shown to restore autophagic flux.[5]
Materials:
-
Cells stably expressing GFP-LC3
-
Dehydropachymic acid (DPA)
-
Bafilomycin A1 (an inhibitor of autophagosome-lysosome fusion)
-
Fluorescence microscope
-
Western blot reagents
Procedure:
-
GFP-LC3 Puncta Formation (Fluorescence Microscopy): a. Seed GFP-LC3 expressing cells on coverslips in a 24-well plate. b. Treat cells with DPA at various concentrations for a specific time. Include a control group treated with Bafilomycin A1 alone and a group co-treated with DPA and Bafilomycin A1. c. Fix the cells with 4% paraformaldehyde, wash with PBS, and mount the coverslips on microscope slides. d. Visualize the cells under a fluorescence microscope and quantify the number of GFP-LC3 puncta per cell. An increase in puncta suggests an accumulation of autophagosomes.
-
LC3-II/LC3-I Ratio (Western Blot): a. Seed cells in a 6-well plate and treat with DPA as described above. b. Lyse the cells and collect the protein extracts. c. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. d. Probe the membrane with a primary antibody against LC3 and a loading control (e.g., GAPDH). e. After incubation with a secondary antibody, visualize the bands and quantify the ratio of LC3-II to LC3-I. An increase in this ratio is indicative of autophagy induction.
Signaling Pathways and Visualizations
Dehydropachymic acid has been reported to modulate several key signaling pathways. The following diagrams illustrate these pathways.
Autophagy Signaling Pathway
Dehydropachymic acid has been shown to restore autophagic flux, which is crucial for clearing accumulated proteins like β-Amyloid.[5] It can lower the LC3-II/LC3-I ratio and reduce GFP-labeled LC3 puncta that are elevated by inhibitors of autophagy like bafilomycin A1.[5] This suggests DPA helps in the later stages of autophagy, potentially by restoring lysosomal acidification.
Caption: DPA's role in restoring autophagic flux.
NF-κB Signaling Pathway
Pachymic acid, a related triterpenoid, has been shown to inhibit the NF-κB signaling pathway. This is a crucial pathway in inflammation. By inhibiting this pathway, DPA may exert anti-inflammatory effects.
Caption: DPA's inhibitory effect on the NF-κB pathway.
Endoplasmic Reticulum (ER) Stress Pathway
Pachymic acid has been found to induce apoptosis in cancer cells by targeting ER stress. This involves the activation of key ER stress sensors.
Caption: DPA-induced ER stress leading to apoptosis.
References
- 1. CAS 77012-31-8 | Dehydropachymic acid [phytopurify.com]
- 2. Dehydropachymic acid (Standard) | C33H50O5 | CID 15226717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dehydropachymic acid | Immunology/Inflammation related | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Ultrasonic-Assisted Extraction of Dehydropachymic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of ultrasonic-assisted extraction (UAE) of Dehydropachymic acid from Poria cocos.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for the ultrasonic-assisted extraction of Dehydropachymic acid?
A1: The primary parameters that significantly influence the extraction efficiency of Dehydropachymic acid are:
-
Ethanol (B145695) Concentration: The polarity of the solvent is crucial for dissolving the target compound.
-
Extraction Time: This determines the duration of exposure to ultrasonic waves.
-
Ultrasonic Power: Affects the intensity of cavitation and cell wall disruption.
-
Extraction Temperature: Influences solvent properties and mass transfer rates.
-
Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume.
Q2: What is the optimal ethanol concentration for extracting Dehydropachymic acid?
A2: Based on studies optimizing the extraction of triterpenoid (B12794562) acids from Poria cocos, an ethanol concentration in the range of 55-60% is generally most effective.[1] For a mixture of four major triterpenoid acids, including Dehydropachymic acid, an optimal ethanol concentration was found to be approximately 55.53%.[1]
Q3: How does ultrasonic power affect the extraction yield and the stability of Dehydropachymic acid?
A3: Increasing ultrasonic power generally enhances extraction yield by promoting cavitation, which disrupts the cell walls of the plant material, facilitating the release of intracellular contents. However, excessive power can lead to the degradation of the target compounds due to the high localized temperatures and pressures generated during the collapse of cavitation bubbles.
Q4: Can high temperatures during ultrasonic extraction degrade Dehydropachymic acid?
A4: Yes, while moderate increases in temperature can improve extraction efficiency by increasing solvent penetration and diffusion rates, high temperatures can lead to the thermal degradation of triterpenoid acids like Dehydropachymic acid. It is crucial to control the temperature during the process.
Q5: What is a recommended starting point for the solid-to-liquid ratio?
A5: A lower solid-to-liquid ratio (i.e., a larger volume of solvent for a given amount of solid material) generally favors a higher extraction yield. For the extraction of triterpenoid acids from Poria cocos, a solid-to-liquid ratio of 1:60 (g/mL) has been shown to be optimal.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Dehydropachymic Acid | 1. Suboptimal Extraction Parameters: Incorrect ethanol concentration, time, power, temperature, or solid-to-liquid ratio. 2. Inadequate Cell Wall Disruption: Insufficient ultrasonic power or time. 3. Poor Solvent Penetration: High viscosity of the solvent or inadequate mixing. | 1. Optimize Parameters: Systematically vary one parameter at a time (e.g., ethanol concentration from 40-80%, time from 20-60 min) to find the optimal conditions for your specific equipment and sample. 2. Increase Ultrasonic Power/Time: Gradually increase the ultrasonic power or extraction time. Monitor the yield to find a balance before degradation occurs. 3. Ensure Proper Mixing: Use a magnetic stirrer if your ultrasonic bath does not have a built-in agitation system. |
| Degradation of Dehydropachymic Acid | 1. Excessive Ultrasonic Power: High-intensity sonication can generate free radicals and high temperatures, leading to compound degradation. 2. Prolonged Extraction Time: Extended exposure to ultrasonic waves can cause degradation. 3. High Temperature: The extraction temperature may be too high, causing thermal degradation. | 1. Reduce Ultrasonic Power: Operate at a lower power setting and gradually increase if necessary. 2. Decrease Extraction Time: Perform a time-course study to determine the point of maximum yield before significant degradation begins. 3. Control Temperature: Use a cooling water bath or an ultrasonic device with temperature control to maintain a stable, optimal temperature. |
| Inconsistent Extraction Results | 1. Inhomogeneous Sample: Variation in the particle size of the Poria cocos powder. 2. Fluctuations in Ultrasonic Power: Inconsistent power output from the ultrasonic device. 3. Variable Temperature: Lack of precise temperature control during extraction. | 1. Standardize Sample Preparation: Ensure the plant material is ground to a uniform and fine powder. 2. Calibrate Equipment: Regularly check and calibrate the ultrasonic power output. 3. Maintain Constant Temperature: Use a temperature-controlled ultrasonic bath or a cooling system to ensure consistent temperature across all experiments. |
| Difficulty in Post-Extraction Processing | 1. Solvent Evaporation Issues: High boiling point of the solvent mixture. 2. Emulsion Formation: Presence of certain compounds in the crude extract. | 1. Use Rotary Evaporator: Employ a rotary evaporator under reduced pressure to efficiently remove the solvent at a lower temperature. 2. Centrifugation/Filtration: Centrifuge the extract at high speed to break any emulsion, followed by filtration through a suitable membrane filter (e.g., 0.45 µm). |
Data Presentation
The following tables summarize the optimized parameters for the ultrasonic-assisted extraction of a mixture of four triterpenoid acids from Poria cocos, which serves as a strong proxy for the optimization of Dehydropachymic acid extraction.[1]
Table 1: Optimized UAE Parameters for Triterpenoid Acids from Poria cocos
| Parameter | Optimized Value |
| Ethanol Concentration | 55.53% |
| Extraction Time | 48.64 min |
| Solid-to-Liquid Ratio | 1:60 g/mL |
Data adapted from a study on the optimization of UAE for four triterpenoid acids from Poria cocos using a Response Surface Methodology-Artificial Neural Network-Genetic Algorithm (RSM-ANN-GA) hybrid approach.[1]
Table 2: Predicted vs. Experimental Yields under Optimized Conditions for Four Triterpenoid Acids
| Response | Predicted Yield (µg/g) | Experimental Yield (µg/g) |
| Pachymic Acid | 697.92 | Not specified for individual acids |
| Trametenolic Acid | 51.93 | Not specified for individual acids |
| Tsugaric Acid A | 184.87 | Not specified for individual acids |
| Dehydrotrametenolic Acid | 108.86 | Not specified for individual acids |
The study provides predicted yields for individual triterpenoid acids under optimized conditions. The experimental validation was for the overall desirability of the model, not reported for individual compound yields.[1]
Experimental Protocols
Protocol for Ultrasonic-Assisted Extraction of Dehydropachymic Acid
This protocol is based on the optimized conditions for the extraction of triterpenoid acids from Poria cocos.
Materials and Equipment:
-
Dried and powdered Poria cocos
-
Ethanol (99.9%)
-
Deionized water
-
Ultrasonic bath or probe system with temperature and power control
-
Beaker or flask
-
Magnetic stirrer (optional)
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 1 gram of dried, powdered Poria cocos.
-
Solvent Preparation: Prepare a 55.5% (v/v) ethanol solution by mixing 55.5 mL of ethanol with 44.5 mL of deionized water.
-
Extraction:
-
Place the powdered Poria cocos into a beaker or flask.
-
Add 60 mL of the 55.5% ethanol solution (to achieve a 1:60 g/mL solid-to-liquid ratio).
-
Place the vessel in the ultrasonic bath. Ensure the water level in the bath is adequate.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 200 W).
-
Set the extraction temperature to a controlled value (e.g., 40°C).
-
Begin sonication and run for approximately 49 minutes.
-
-
Separation:
-
After extraction, filter the mixture through filter paper to separate the solid residue from the liquid extract.
-
Alternatively, centrifuge the mixture and decant the supernatant.
-
-
Concentration:
-
Concentrate the liquid extract using a rotary evaporator at a controlled temperature (e.g., 50°C) to remove the ethanol and water.
-
The resulting crude extract can be further purified.
-
Protocol for HPLC Quantification of Dehydropachymic Acid
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid or Formic acid (HPLC grade)
-
Deionized water (HPLC grade)
-
Syringe filters (0.45 µm)
-
Dehydropachymic acid reference standard
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of Dehydropachymic acid reference standard and dissolve it in methanol (B129727) or acetonitrile to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
-
Sample Preparation:
-
Dissolve a known amount of the dried extract from the UAE procedure in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B) is commonly used. An example gradient could be:
-
0-10 min: 30-50% A
-
10-25 min: 50-70% A
-
25-30 min: 70-30% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 242 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared sample solution.
-
Identify the Dehydropachymic acid peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of Dehydropachymic acid in the sample using the calibration curve.
-
Mandatory Visualization
Caption: Workflow for the Ultrasonic-Assisted Extraction and Quantification of Dehydropachymic Acid.
References
Technical Support Center: Dehydropachymic Acid Bioactivity Assays
Welcome to the technical support center for Dehydropachymic acid (DPA) bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments with Dehydropachymic acid.
Q1: I'm seeing high variability in my cell-based assay results between experiments (inter-assay variability). Where should I start troubleshooting?
A: High inter-assay variability is a common challenge. Here are the key areas to investigate:
-
Cell Health and Passage Number: Use cells from a consistent and narrow range of passage numbers, as cells with high passage numbers can exhibit altered growth rates and drug sensitivity.[1] Always monitor cell viability before starting each experiment.
-
Reagent Preparation and Storage: Prepare fresh reagents whenever possible. If using stock solutions of DPA, ensure they are stored correctly (e.g., at -20°C or -80°C for long-term storage) and have not undergone multiple freeze-thaw cycles.[2] Use the same lot of critical reagents like serum and detection agents across all experiments to minimize lot-to-lot variability.[3]
-
Standard Operating Procedures (SOPs): Implement and strictly follow a detailed SOP for all experimental steps, including cell seeding, DPA dilution, and incubation times. This helps to reduce operator-dependent differences.[1]
Q2: My results are inconsistent within the same plate (intra-assay variability). What are the likely causes?
A: Intra-assay variability often points to technical inconsistencies during the assay setup:
-
Pipetting Technique: Inconsistent pipetting is a primary source of variability. Ensure your pipettes are calibrated and use proper techniques, such as reverse pipetting for viscous solutions and consistent speed and depth of tip immersion.[1]
-
Cell Seeding: Uneven cell distribution in the wells can lead to significant differences. Ensure your cell suspension is homogenous by gently mixing before and during plating. Avoid letting cells settle in the reservoir.[1]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
Q3: The purity and concentration of my Dehydropachymic acid seem to vary between batches. How can I control for this?
A: The quality of DPA is critical for reproducible results.
-
Source and Purity: Obtain DPA from a reputable supplier and request a certificate of analysis (CoA) to confirm its purity.
-
Characterization: If possible, independently verify the purity of your DPA using methods like High-Performance Liquid Chromatography (HPLC). Variability in HPLC results can be caused by factors such as mobile phase composition.[4][5]
-
Stock Solution: Prepare a large, centralized stock solution of DPA in a suitable solvent like DMSO.[2] Aliquot this stock into single-use vials and store them at -80°C to ensure consistency across multiple experiments.[2]
Q4: I am not observing the expected bioactivity of DPA in my assay. What could be the issue?
A: A lack of bioactivity can stem from several factors:
-
Compound Stability: DPA, like many natural products, may be unstable under certain conditions. It is stable under recommended storage conditions but can be incompatible with strong acids/alkalis and oxidizing/reducing agents.[6] Ensure your experimental buffers and conditions are compatible.
-
Cellular Uptake: The compound may not be effectively entering the cells. Consider using permeabilization agents if appropriate for your assay, but be aware of their potential effects on cell viability.
-
Incorrect Assay Choice: The chosen assay may not be suitable for detecting the specific bioactivity of DPA you are investigating. For example, if you are studying its anti-inflammatory effects, an MTT assay for cytotoxicity might not be the most informative primary assay.
Quantitative Data Summary
The following tables summarize key quantitative data for Dehydropachymic acid's bioactivity from various studies.
Table 1: In Vitro Cytotoxicity of Dehydropachymic Acid
| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |
| K562 | Chronic Myelogenous Leukemia | MTT | 18.6 | [2] |
| MOLT-4 | Acute Lymphoblastic Leukemia | MTT | 13.8 | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the bioactivity of Dehydropachymic acid.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methods used to assess the antiproliferative activity of DPA.[2][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Dehydropachymic acid in culture medium. Remove the old medium from the wells and add 100 µL of the DPA dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is a general guideline for analyzing protein expression and phosphorylation in signaling pathways affected by DPA, such as the autophagy pathway.[8][9][10]
-
Cell Lysis: After treating cells with DPA, wash them with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-LC3, anti-p-mTOR) overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.[11]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]
-
Detection: After further washes, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalization: Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of compounds like DPA.
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment, with free access to food and water. All animal procedures should be approved by an institutional animal ethics committee.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, DPA-treated, positive control). Fast the animals overnight before the experiment.
-
Compound Administration: Administer Dehydropachymic acid (e.g., 100 and 250 mg/kg) or the vehicle (e.g., saline with 0.5% Tween 80) orally. Administer a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) to the positive control group.
-
Induction of Inflammation: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 3, and 6 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizations
Signaling Pathways and Workflows
Caption: Dehydropachymic acid induces autophagy by inhibiting mTOR and promoting LC3 conversion.
Caption: A logical workflow for troubleshooting variability in DPA bioactivity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehydropachymic acid|77012-31-8|MSDS [dcchemicals.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 12. benchchem.com [benchchem.com]
How to address high background signal in Dehydropachymic acid fluorescence-based assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background signals in fluorescence-based assays involving Dehydropachymic acid. The following resources are designed to help you identify the source of the high background and implement effective solutions to improve your signal-to-noise ratio and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: Is Dehydropachymic acid itself fluorescent?
A1: Based on available chemical information, Dehydropachymic acid, like most triterpenoids, is not inherently fluorescent. If your assay design relies on its fluorescence, it is likely that you are working with a chemically modified version of the molecule that has been conjugated to a fluorophore.[1][2][3] Alternatively, you may be using an indirect assay format where a fluorescent probe's signal is modulated by the activity of Dehydropachymic acid.
Q2: What are the common causes of a high background signal in my fluorescence assay?
A2: High background in fluorescence assays can originate from several sources, broadly categorized as:
-
Reagent-related: Autofluorescence from assay components (e.g., media, serum, or Dehydropachymic acid itself if it is impure), overly high concentrations of fluorescent probes, or contaminated buffers.[4][5][6]
-
Protocol-related: Inadequate washing steps, insufficient blocking of non-specific binding sites, or inappropriate incubation times.
-
Instrumentation-related: Incorrect settings for excitation/emission wavelengths, gain, or exposure time, and autofluorescence from plasticware (e.g., microplates).[5]
-
Sample-related (for cell-based assays): Endogenous autofluorescence from cellular components like NADH, riboflavin, and collagen, or autofluorescence induced by fixation methods.[7][8]
Q3: How can I determine the source of the high background in my assay?
A3: A systematic approach with proper controls is the best way to identify the source of high background. This includes running an unlabeled control (e.g., cells or sample without any fluorescent probe) to measure the intrinsic autofluorescence of your sample.[7] You should also run a "buffer only" or "reagent blank" control to check for fluorescence from your assay medium or other reagents.
Troubleshooting High Background Signal
This guide provides a structured approach to troubleshooting and resolving high background issues in your Dehydropachymic acid fluorescence-based assays.
Problem: High background fluorescence observed in all wells, including controls.
This suggests an issue with the assay reagents or the microplate itself.
Troubleshooting Steps:
-
Check Assay Buffer and Media: Prepare fresh buffers. If using a cell-based assay, switch to a phenol (B47542) red-free medium, as phenol red is a known source of fluorescence.[4][5] Also, consider reducing the concentration of fetal bovine serum (FBS), which can be autofluorescent.
-
Evaluate the Fluorescent Probe: The concentration of your fluorescently-labeled Dehydropachymic acid or reporter dye may be too high. Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Test for Plate Autofluorescence: Measure the fluorescence of an empty, unused well on your microplate. Some plastics, particularly polystyrene, can be a source of autofluorescence. If this is the case, consider switching to glass-bottomed or low-fluorescence plates.[5]
Problem: High background only in sample-containing wells (cell-based assays).
This points towards autofluorescence from your biological sample.
Troubleshooting Steps:
-
Run an Unlabeled Control: Prepare a sample of your cells and treat them according to your protocol, but without the addition of any fluorescent probe.[7] This will allow you to quantify the level of endogenous autofluorescence.
-
Optimize Fixation Method: If your protocol involves cell fixation, be aware that aldehyde-based fixatives like glutaraldehyde (B144438) and formaldehyde (B43269) can induce autofluorescence.[5][7] Consider switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol. If aldehyde fixation is necessary, try to reduce the fixation time or treat the cells with a quenching agent like sodium borohydride (B1222165) after fixation.
-
Shift to Red-shifted Fluorophores: Cellular autofluorescence is most prominent in the blue-green spectral range (350-550 nm).[4][6][7] If possible, use a fluorescent probe that excites and emits in the red or far-red region of the spectrum (wavelengths > 600 nm), where autofluorescence is significantly lower.
-
Exclude Dead Cells: Dead cells are often a source of high autofluorescence.[7] If using flow cytometry, include a viability dye in your staining panel to gate out dead cells during analysis. For microscopy, ensure your cell cultures are healthy.
Summary of Troubleshooting Strategies
| Potential Cause | Recommended Solution | Relevant Controls |
| Reagent Autofluorescence | Use fresh, high-purity reagents. For cell-based assays, use phenol red-free media and reduce serum concentration. | Reagent blank (all components except the sample). |
| High Probe Concentration | Titrate the fluorescent probe to find the optimal concentration with the best signal-to-noise ratio. | No-probe control. |
| Plate Autofluorescence | Use low-fluorescence plates or glass-bottom plates. | Empty well measurement. |
| Cellular Autofluorescence | Use red-shifted fluorophores (>600 nm). Optimize fixation methods (e.g., use methanol instead of aldehydes). | Unlabeled cell control. |
| Inadequate Washing | Increase the number and/or duration of washing steps to remove unbound fluorescent probes. | No-wash vs. washed control. |
| Non-specific Binding | Optimize blocking steps with appropriate blocking agents (e.g., BSA, casein). | Secondary antibody only control (for immunoassays). |
| Incorrect Instrument Settings | Optimize gain and exposure settings. Ensure correct excitation and emission filters are used. | Positive and negative controls to define the assay window. |
Generic Protocol for a Fluorescence-Based Assay
This protocol provides a general framework for a fluorescence-based assay in a 96-well plate format. It should be adapted based on the specific nature of your Dehydropachymic acid assay (e.g., cell-based vs. biochemical, direct vs. indirect detection).
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate buffer (e.g., PBS, HBSS) and ensure its pH is optimal for your assay. For live-cell imaging, consider using a specialized imaging buffer.
- Dehydropachymic Acid/Fluorescent Probe Stock Solution: Dissolve your Dehydropachymic acid compound (or its fluorescently-labeled version) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Working Solutions: Prepare serial dilutions of your compound in the assay buffer to achieve the desired final concentrations.
2. Assay Procedure:
- Plate Seeding (for cell-based assays): Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Addition: Add the working solutions of your Dehydropachymic acid compound to the appropriate wells. Include wells for positive and negative controls.
- Incubation: Incubate the plate for the desired period at the appropriate temperature (e.g., 37°C for cell-based assays).
- Fluorescent Reporter Addition (if applicable): If using an indirect assay, add the fluorescent reporter dye and incubate as required.
- Washing: Gently wash the wells with assay buffer to remove unbound compound and reporter dye. The number of washes may need to be optimized.
3. Data Acquisition:
- Plate Reader Settings: Set the excitation and emission wavelengths on your fluorescence plate reader to the appropriate values for your fluorophore. Optimize the gain and number of flashes per well to maximize signal without saturating the detector.
- Measurement: Read the fluorescence intensity from each well. For cell-based assays with adherent cells, using a bottom-reading instrument can help reduce background from the assay medium.[4]
4. Data Analysis:
- Background Subtraction: Subtract the average fluorescence signal from the blank/negative control wells from all other measurements.
- Data Normalization: Normalize the data to a positive control or a reference compound if necessary.
- Dose-Response Curves: If you have tested a range of concentrations, plot the background-corrected fluorescence against the compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine parameters like EC50 or IC50.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving high background signals in your fluorescence-based assays.
Caption: A flowchart for troubleshooting high background fluorescence.
References
- 1. Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. biotium.com [biotium.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Dehydropachymic Acid Production in Fungal Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Dehydropachymic acid from fungal fermentation, primarily focusing on Poria cocos. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.
Troubleshooting Guide
Issue 1: Low Yield of Dehydropachymic Acid Despite Good Fungal Growth
-
Question: My Poria cocos culture exhibits robust mycelial growth, but the final yield of Dehydropachymic acid is consistently low. What are the potential causes and solutions?
-
Answer: This is a common issue indicating that the culture conditions are favorable for primary metabolism (growth) but not for secondary metabolism (Dehydropachymic acid production). Here are the key factors to investigate:
-
Suboptimal Harvest Time: The synthesis of secondary metabolites like triterpenoids is often growth-phase dependent. It is crucial to determine the optimal time for harvesting the mycelia.
-
Solution: Conduct a time-course experiment, harvesting and analyzing samples at different time points throughout the fermentation process to identify the peak of Dehydropachymic acid accumulation.
-
-
Inadequate Nutrient Levels: Secondary metabolism can be triggered by the limitation of certain nutrients (e.g., nitrogen, phosphate) or inhibited by an excess of others.
-
Solution: Re-evaluate the composition of your fermentation medium. Experiment with different carbon-to-nitrogen (C/N) ratios and phosphate (B84403) concentrations. A systematic approach like Response Surface Methodology (RSM) can be employed to optimize these factors efficiently.
-
-
Lack of Precursor Molecules: The biosynthesis of Dehydropachymic acid depends on the availability of precursor molecules from the mevalonate (B85504) (MVA) pathway.
-
Solution: Ensure your medium contains adequate precursors. While not always necessary, supplementation with precursors like mevalonic acid or lanosterol (B1674476) could be tested, though optimizing primary metabolic flux towards these precursors is often a more effective strategy.
-
-
Suboptimal Culture Conditions: Physical parameters such as pH, temperature, aeration, and agitation speed significantly influence secondary metabolite production.
-
Solution: Systematically optimize these parameters. The optimal temperature for Poria cocos mycelial growth is generally between 25-35°C, but the optimal temperature for triterpenoid (B12794562) production might differ. Likewise, pH can regulate the expression of biosynthetic enzymes.
-
-
Metabolite Degradation: Dehydropachymic acid may be unstable under your current fermentation or extraction conditions.
-
Solution: Investigate the stability of Dehydropachymic acid at different pH values and temperatures. Consider performing the extraction at lower temperatures or in the dark to minimize degradation.
-
-
Issue 2: Batch-to-Batch Inconsistency in Dehydropachymic Acid Yield
-
Question: I am observing significant variations in Dehydropachymic acid yield between different fermentation batches, even though I am trying to maintain the same conditions. What could be the cause?
-
Answer: Batch-to-batch inconsistency is a frequent challenge in fermentation processes. The following areas should be meticulously controlled:
-
Inoculum Quality: The age, size, and physiological state of the fungal inoculum must be consistent for each fermentation.
-
Solution: Standardize your inoculum preparation protocol. Use an inoculum of the same age and cell density for each batch.
-
-
Media Preparation: Minor variations in media components, pH, and sterilization procedures can have a substantial impact on fungal metabolism.
-
Solution: Prepare media in large batches when possible. Calibrate pH meters regularly and ensure consistent sterilization times and temperatures.
-
-
Environmental Control: Fluctuations in temperature, humidity, and aeration within the incubator or fermenter can affect fungal growth and metabolite production.
-
Solution: Tightly control and monitor these environmental parameters throughout the fermentation process.
-
-
Extraction Procedure: Inconsistencies in the extraction process will lead to variable yield measurements.
-
Solution: Standardize all extraction parameters, including solvent type and volume, extraction time, temperature, and agitation.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I use elicitors to increase the yield of Dehydropachymic acid?
A1: Elicitation is a highly effective strategy for boosting the production of secondary metabolites. Elicitors are compounds that trigger a defense response in the fungus, leading to the upregulation of biosynthetic pathways for compounds like Dehydropachymic acid.
-
Types of Elicitors:
-
Abiotic Elicitors: Metal ions (e.g., Cu²⁺) and signaling molecules like methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) are potent elicitors.
-
Biotic Elicitors: Fungal cell wall extracts or culture filtrates from other fungi (e.g., Aspergillus niger) can also be used.
-
Other Elicitors: Oleic acid and vegetable oils (e.g., olive oil) have also been shown to enhance triterpenoid production in Poria cocos.
-
-
Application: Elicitors are typically added to the culture during the mid-to-late exponential growth phase. The optimal concentration and timing of addition need to be determined experimentally for your specific strain and culture conditions.
Q2: What are the key fermentation parameters to optimize for Dehydropachymic acid production?
A2: The following parameters are critical for maximizing the yield of Dehydropachymic acid in Poria cocos fermentation:
-
Carbon Source: Glucose is a commonly used carbon source. The optimal concentration needs to be determined as high concentrations can sometimes inhibit secondary metabolite production.
-
Nitrogen Source: Peptone and yeast extract are effective nitrogen sources. The carbon-to-nitrogen (C/N) ratio is a crucial factor to optimize.
-
Inoculum Volume: The size of the inoculum can affect the length of the lag phase and the overall productivity of the fermentation.
-
Culture Time: As mentioned, determining the optimal harvest time is essential.
-
pH: The initial pH of the medium and its control during fermentation can significantly impact enzyme activity and nutrient uptake.
-
Temperature: While mycelial growth may occur over a broader range, a specific temperature may be optimal for Dehydropachymic acid synthesis.
Q3: What is the biosynthetic pathway for Dehydropachymic acid?
A3: Dehydropachymic acid, a lanostane-type triterpenoid, is synthesized through the mevalonate (MVA) pathway. The key steps are:
-
Formation of Isopentenyl Pyrophosphate (IPP): Acetyl-CoA is converted to IPP through a series of enzymatic reactions.
-
Formation of Squalene: IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined to form squalene.
-
Cyclization to Lanosterol: Squalene is oxidized to 2,3-oxidosqualene, which is then cyclized by lanosterol synthase to form lanosterol, the precursor for all triterpenoids in fungi.
-
Modification of Lanosterol: A series of post-lanosterol modifications, including demethylation, oxidation, and isomerization, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s) and dehydrogenases, lead to the formation of Dehydropachymic acid. The exact sequence and enzymes for Poria cocos are still under investigation, but a putative pathway has been proposed based on identified intermediates.
Q4: What analytical methods are suitable for quantifying Dehydropachymic acid?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the most common and reliable method for the quantification of Dehydropachymic acid. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., water with formic or phosphoric acid). Mass spectrometry (MS) detection can also be used for higher sensitivity and specificity.
Data Presentation
Table 1: Effect of Elicitors on Triterpenoid Yield in Fungal Fermentation
| Elicitor | Fungal Species | Concentration | Yield Increase (Compared to Control) | Reference |
| Methyl Jasmonate (MeJA) | Inonotus baumii | 150 µmol/L | 4.05-fold | |
| Methyl Jasmonate (MeJA) | Sanghuangporus baumii | 250 µmol/L | 1.62-fold | |
| Methyl Jasmonate (MeJA) | Ganoderma applanatum | 150 µM | 7.5-fold | |
| Olive Oil | Poria cocos | 2% (v/v) | 3.4-fold |
Table 2: Optimized Fermentation Conditions for Poria cocos using Response Surface Methodology (RSM)
| Parameter | Optimal Value | Result | Reference |
| Carbon Source Concentration | 1% | Maximized ethyl acetate (B1210297) extract mass | |
| Nitrogen Source Concentration | 1% | Maximized ethyl acetate extract mass | |
| Inoculum Volume | 7% | Maximized ethyl acetate extract mass | |
| Culture Time | 9 days | Maximized ethyl acetate extract mass | |
| Glucose | 47.1 g/L | Crude polysaccharide yield of 138 mg/100 ml | |
| Yeast Powder | 20.5 g/L | Crude polysaccharide yield of 138 mg/100 ml | |
| Magnesium Sulfate | 1.8 g/L | Crude polysaccharide yield of 138 mg/100 ml |
Experimental Protocols
Protocol 1: Elicitor Preparation and Application (Fungal Elicitor)
This protocol describes the preparation of a fungal elicitor from Aspergillus niger.
-
Fungal Culture: Inoculate Aspergillus niger into a 250 mL Erlenmeyer flask containing 100 mL of sterile Potato Dextrose Broth (PDB) medium.
-
Incubation: Incubate the flask on a rotary shaker at 120 rpm and 28°C for 7-10 days.
-
Mycelia Harvesting: After incubation, harvest the fungal mycelia by filtering the culture through sterile cheesecloth.
-
Washing: Thoroughly wash the harvested mycelia with sterile distilled water.
-
Homogenization: Resuspend the washed mycelia in sterile distilled water and homogenize using a sterile mortar and pestle or a sonicator.
-
Autoclaving: Autoclave the mycelial homogenate at 121°C for 20 minutes to release the elicitor molecules.
-
Centrifugation and Sterilization: Centrifuge the autoclaved homogenate at 5000 rpm for 15 minutes. Collect the supernatant and sterilize it by passing it through a 0.22 µm filter.
-
Application: Aseptically add the prepared elicitor to the Poria cocos culture during the mid-to-late exponential growth phase to a final concentration of 1-5% (v/v). The optimal concentration should be determined experimentally.
Protocol 2: Submerged Fermentation of Poria cocos
This protocol provides a general procedure for the submerged fermentation of Poria cocos for Dehydropachymic acid production.
-
Inoculum Preparation:
-
Culture Poria cocos on Potato Dextrose Agar (B569324) (PDA) plates at 28°C for 7-10 days.
-
Aseptically transfer a few agar plugs of the mycelium to a 250 mL flask containing 100 mL of PDB medium.
-
Incubate at 28°C on a rotary shaker at 150 rpm for 5-7 days to obtain the seed culture.
-
-
Fermentation:
-
Prepare the fermentation medium (e.g., glucose, peptone, yeast extract, and mineral salts) and sterilize by autoclaving.
-
Inoculate the sterile fermentation medium with the seed culture (e.g., 5-10% v/v).
-
Incubate the culture in a fermenter or shake flask under controlled conditions of temperature (e.g., 28°C), pH (e.g., 5.5-6.5), agitation (e.g., 150 rpm), and aeration.
-
-
Harvesting:
-
After the desired fermentation time (determined by a time-course experiment), harvest the mycelia by filtration or centrifugation.
-
Wash the mycelia with distilled water and then freeze-dry or oven-dry at a low temperature (e.g., 50-60°C).
-
-
Extraction:
-
Grind the dried mycelia into a fine powder.
-
Extract the powder with a suitable organic solvent, such as ethanol (B145695) or methanol, using methods like maceration, soxhlet extraction, or ultrasonic-assisted extraction.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract.
-
Protocol 3: Quantification of Dehydropachymic Acid by HPLC-UV
This protocol outlines a general method for the quantification of Dehydropachymic acid.
-
Standard Preparation:
-
Prepare a stock solution of Dehydropachymic acid standard of known concentration in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Dissolve a known amount of the dried crude extract in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (containing 0.1% formic or phosphoric acid). A typical gradient might start with a lower concentration of acetonitrile and increase over time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 210 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions and determine the peak area of Dehydropachymic acid.
-
Calculate the concentration of Dehydropachymic acid in the sample using the calibration curve.
-
Visualizations
Caption: Putative biosynthetic pathway of Dehydropachymic acid from Acetyl-CoA.
Caption: Workflow for optimizing fermentation conditions.
Caption: Troubleshooting logic for low
Technical Support Center: Enhancing the In Vivo Bioavailability of Dehydropachymic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Dehydropachymic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vivo experiments with Dehydropachymic acid show low and variable oral bioavailability. What are the likely causes?
A1: Low and variable oral bioavailability of Dehydropachymic acid is a common challenge, primarily attributed to its physicochemical properties. Key contributing factors include:
-
Poor Aqueous Solubility: Dehydropachymic acid, like many other pentacyclic triterpenoids, has low water solubility, which limits its dissolution in gastrointestinal fluids—a prerequisite for absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver by Cytochrome P450 (CYP) enzymes, such as CYP3A4, CYP2E1, and CYP2C9, before it reaches systemic circulation.[1]
-
Efflux by Transporters: Dehydropachymic acid may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the intestinal lumen, reducing its net absorption.[2]
Q2: What are the most promising strategies to improve the oral bioavailability of Dehydropachymic acid?
A2: Several formulation strategies have proven effective for improving the bioavailability of poorly soluble compounds analogous to Dehydropachymic acid. These include:
-
Nanoformulations: Encapsulating Dehydropachymic acid in nanocarriers can enhance its solubility, protect it from degradation, and facilitate its transport across the intestinal epithelium. Common nanoformulations include:
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids that offer good stability and controlled release.
-
Polymeric Nanoparticles: Nanoparticles made from biodegradable polymers that can be tailored for targeted delivery and sustained release.
-
-
Solid Dispersions: Dispersing Dehydropachymic acid in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.
-
Cyclodextrin (B1172386) Complexation: The formation of inclusion complexes with cyclodextrins can increase the aqueous solubility of Dehydropachymic acid.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.
Q3: I am developing a nanoformulation of Dehydropachymic acid. What critical parameters should I monitor during characterization?
A3: For nanoformulations, the following parameters are crucial for ensuring efficacy and reproducibility:
-
Particle Size and Polydispersity Index (PDI): The size of the nanoparticles affects their absorption and biodistribution. A narrow size distribution (low PDI) is desirable for uniformity.
-
Zeta Potential: This measures the surface charge of the nanoparticles and is an indicator of their stability. A higher absolute zeta potential value generally indicates better stability.
-
Encapsulation Efficiency and Drug Loading: These parameters determine the amount of Dehydropachymic acid successfully incorporated into the nanoparticles.
-
In Vitro Drug Release: This assesses the rate and extent of Dehydropachymic acid release from the nanoformulation under simulated gastrointestinal conditions.
Q4: My solid dispersion of Dehydropachymic acid is not stable and recrystallizes over time. How can I prevent this?
A4: The recrystallization of the amorphous drug in a solid dispersion is a common stability issue. To mitigate this:
-
Polymer Selection: Choose a polymer that has good miscibility with Dehydropachymic acid and a high glass transition temperature (Tg) to restrict molecular mobility.
-
Drug Loading: Avoid excessively high drug loading, as this can increase the tendency for recrystallization.
-
Storage Conditions: Store the solid dispersion in a low-humidity environment and at a temperature well below its Tg.
Q5: How can I assess the potential for P-glycoprotein efflux of my Dehydropachymic acid formulation?
A5: In vitro cell-based assays are commonly used to evaluate P-gp interaction. A Caco-2 cell monolayer model is a well-established method to study drug transport and the effect of P-gp inhibitors. An increased transport of Dehydropachymic acid across the Caco-2 monolayer in the presence of a known P-gp inhibitor (e.g., verapamil) would suggest that it is a substrate for P-gp.
Quantitative Data on Bioavailability Enhancement of Analogous Triterpenoids
While specific data for Dehydropachymic acid is limited, studies on structurally similar triterpenoids provide valuable insights into the potential improvements in bioavailability that can be achieved with different formulation strategies.
| Triterpenoid | Formulation Strategy | Animal Model | Key Pharmacokinetic Parameters | Fold Increase in Bioavailability (AUC) |
| Ursolic Acid | Nanoparticles | Rat | Cmax: 3.17 ± 0.06 µg/mLAUC: 16.785 µg·h/mL | 2.68 |
| Oleanolic Acid | Solid Dispersion | Not Specified | Increased dissolution and permeability | Not directly quantified, but significant improvement implied |
| Betulinic Acid | PEGylated Liposomes | Mouse | Sustained release and enhanced tumor inhibition | Not directly quantified, but improved therapeutic effect observed |
Detailed Experimental Protocols
The following are generalized protocols for the formulation strategies discussed. These should be optimized for Dehydropachymic acid based on its specific physicochemical properties.
Preparation of Dehydropachymic Acid-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve Dehydropachymic acid and lipids (e.g., soy phosphatidylcholine and cholesterol in a specific molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation to form a multilamellar vesicle (MLV) suspension.
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated Dehydropachymic acid by centrifugation or dialysis.
Preparation of Dehydropachymic Acid Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve Dehydropachymic acid and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., ethanol, methanol).
-
Solvent Removal: Evaporate the solvent under vacuum at a controlled temperature.
-
Milling and Sieving: Pulverize the resulting solid mass using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.
-
Drying: Dry the solid dispersion in a desiccator under vacuum to remove any residual solvent.
Preparation of Dehydropachymic Acid-Cyclodextrin Inclusion Complex (Kneading Method)
-
Mixing: Mix Dehydropachymic acid and a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., water/ethanol) to the mixture and knead it for a specified time to form a paste.
-
Drying: Dry the paste in an oven at a controlled temperature.
-
Pulverization: Pulverize the dried complex and pass it through a sieve.
Signaling Pathways and Experimental Workflows
Enhanced bioavailability of Dehydropachymic acid is expected to potentiate its effects on key signaling pathways implicated in its therapeutic actions.
Triterpenoids from Poria cocos, including Dehydropachymic acid, have been shown to modulate several important signaling pathways. Enhanced bioavailability would likely lead to greater target engagement and a more pronounced effect on these pathways.
References
Technical Support Center: Scaling Up Dehydropachymic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when scaling up the purification of Dehydropachymic acid (DPA) from its natural source, the fungus Poria cocos.
Troubleshooting Guide: From Lab to Pilot Scale
This guide is designed to help you navigate common issues that arise during the scale-up of DPA purification, from initial extraction to final crystallization.
Problem 1: Low Yield of Crude DPA Extract at Larger Scale
Q: We have successfully extracted DPA at the lab scale using ethanol (B145695) reflux, but our yield has dropped significantly now that we are processing a larger batch of Poria cocos. What could be the issue?
A: Scaling up extraction is not always a linear process. Several factors could be contributing to the decreased yield:
-
Insufficient Solvent-to-Biomass Ratio: At a larger scale, ensuring that the entire biomass is adequately saturated with the solvent can be challenging. Inadequate mixing or a proportionally lower solvent volume can lead to incomplete extraction.
-
Heat and Mass Transfer Limitations: In larger vessels, achieving uniform heating and efficient mass transfer is more difficult. Some parts of the biomass may not reach the optimal extraction temperature, or the DPA may not efficiently diffuse into the solvent.
-
Longer Processing Times: Larger volumes naturally require longer heating and processing times, which can potentially lead to the degradation of thermolabile compounds, although DPA is relatively stable.
Troubleshooting Steps:
-
Optimize Solvent Ratio and Mixing: Ensure your solvent-to-biomass ratio is maintained or even slightly increased at a larger scale. Implement more robust mixing or agitation to ensure thorough contact between the solvent and the fungal material.
-
Monitor Temperature Distribution: Use multiple temperature probes within your extraction vessel to ensure uniform heating. Consider using a jacketed reactor for more even heat distribution.
-
Evaluate Extraction Time: While longer times may seem beneficial, it's crucial to determine the optimal extraction time that maximizes yield without promoting degradation. A time-course study at the pilot scale may be necessary.
Problem 2: Decreased Purity After Initial Purification on Chromatography Column
Q: Our lab-scale silica (B1680970) gel column chromatography provided a relatively pure DPA fraction. However, at the pilot scale, the purity is much lower, and we are seeing a broader elution of our target compound. Why is this happening?
A: Scaling up column chromatography presents several challenges that can impact separation efficiency:
-
Column Packing Issues: Achieving a uniformly packed column bed is significantly more difficult with larger columns. Channeling, where the solvent takes preferential paths through the column, can lead to poor separation and peak broadening.
-
Flow Distribution: Uneven flow of the mobile phase across the column diameter can cause distorted elution bands and reduced resolution.[1]
-
High Solvent Consumption and Cost: Preparative liquid chromatography at an industrial scale is often hampered by high solvent consumption, which can be a major economic drawback.[2]
Troubleshooting and Alternative Solutions:
-
Improve Column Packing Technique: Utilize slurry packing methods for larger columns and ensure the packing is done at a pressure higher than the intended operating pressure.
-
Use a Flow Distributor: Install a flow distributor at the column inlet to ensure the mobile phase is evenly distributed across the entire surface of the stationary phase.[1]
-
Consider Macroporous Adsorption Resins (MARs): MARs are a cost-effective and highly scalable alternative to silica gel for the initial purification of triterpenoids. They offer good adsorption capacity and can be regenerated and reused, making them suitable for industrial applications.[3]
-
Explore High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thus eliminating issues of irreversible adsorption. It is highly scalable and has been successfully used for the purification of triterpenoids with low solvent consumption and high recovery.[3][4][5][6]
Problem 3: Difficulty in Inducing Crystallization and Poor Crystal Quality at Large Scale
Q: We have a good crystallization protocol for DPA in ethyl acetate (B1210297) at the lab scale, but we are struggling to reproduce it in a larger crystallization vessel. The induction time is long, and the resulting crystals are small and impure. What should we do?
A: Crystallization is highly sensitive to changes in scale due to its dependence on thermodynamics and kinetics.
-
Supersaturation Control: Achieving and maintaining the optimal level of supersaturation is critical for forming large, high-purity crystals. In larger volumes, temperature and concentration gradients can lead to uncontrolled nucleation and the formation of many small crystals.
-
Mixing and Agitation: The hydrodynamics within the crystallizer play a crucial role in heat and mass transfer, which in turn affect nucleation and crystal growth. Improper mixing can lead to localized areas of high supersaturation.
-
Cooling Rate: The rate of cooling has a significant impact on crystal size and morphology. A slow, controlled cooling rate is generally preferred for growing larger crystals.
Troubleshooting Steps:
-
Precise Temperature Control: Use a jacketed crystallizer with a programmable temperature controller to ensure a slow and consistent cooling rate.
-
Optimize Agitation: The stirring speed should be sufficient to keep the crystals suspended and maintain a uniform temperature and concentration, but not so vigorous that it causes secondary nucleation (formation of new crystals from contact with existing ones) or crystal breakage.
-
Seeding Strategy: Introduce a small quantity of high-purity DPA seed crystals at the appropriate level of supersaturation to promote controlled crystal growth rather than spontaneous nucleation.
-
Solvent and Anti-Solvent Systems: Investigate the use of an anti-solvent to induce crystallization. This can sometimes provide better control over the process at a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is a realistic purity and yield to expect when scaling up DPA purification from a lab to an industrial process?
A: It is common to experience a decrease in both yield and purity during the initial phases of scaling up. A well-optimized lab-scale process might achieve >98% purity with a high recovery. In contrast, an initial pilot-scale run may yield a purity of 90-95% with a lower overall recovery. The goal of process optimization at scale is to close this gap through careful troubleshooting and process refinement.
Q2: How can we reduce the high solvent consumption associated with large-scale chromatography?
A: Several strategies can be employed:
-
Optimize the Chromatographic Method: Develop a gradient elution method that uses the minimum amount of the stronger solvent necessary to elute the DPA.
-
Recycle Solvents: Implement a solvent recovery and recycling system, which can significantly reduce costs and environmental impact.
-
Switch to More Efficient Technologies: As mentioned in the troubleshooting guide, techniques like macroporous resin chromatography and HSCCC are generally more solvent-efficient than traditional silica gel chromatography at a large scale.[3][4][6]
Q3: Is it more effective to purify DPA from wild-harvested or cultivated Poria cocos?
A: Cultivated Poria cocos is generally preferred for industrial-scale production. It offers a more consistent supply and allows for better control over the growing conditions, which can lead to a more uniform and potentially higher concentration of DPA and other triterpenoids. This consistency is crucial for developing a robust and reproducible purification process.
Q4: What analytical methods are recommended for in-process control during scale-up?
A: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the purity and concentration of DPA throughout the purification process.[5] For in-process checks, Thin-Layer Chromatography (TLC) can be a quicker, more cost-effective tool to qualitatively assess the presence of DPA and major impurities in different fractions.
Quantitative Data on Scaling Up Purification
Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale DPA Purification
| Parameter | Lab Scale (e.g., 10g crude extract) | Pilot Scale (e.g., 1kg crude extract) | Key Challenges in Scaling Up |
| Purification Method | Silica Gel Column Chromatography | Macroporous Resin Chromatography | Cost, scalability, and reusability of silica gel are prohibitive at large scale. |
| Overall Yield | ~60% | ~45-50% | Increased number of steps and handling losses can reduce overall yield. |
| Final Purity | >98% | ~95% | Achieving high purity is more challenging due to difficulties in separation efficiency at scale. |
| Solvent Consumption | ~2 L | ~150-200 L | Solvent usage increases significantly, making solvent recovery and recycling crucial. |
| Processing Time | ~2-3 days | ~5-7 days | Larger volumes require longer processing times for each unit operation. |
Experimental Protocols
Protocol 1: Scalable Extraction and Initial Purification of DPA using Macroporous Adsorption Resin
This protocol is designed for a pilot-scale batch of 10 kg of dried and powdered Poria cocos.
-
Extraction:
-
Place the 10 kg of powdered Poria cocos into a 200 L jacketed glass-lined reactor.
-
Add 100 L of 95% ethanol.
-
Heat the mixture to 75-80°C with continuous, slow agitation for 2 hours.
-
Cool the mixture to 40°C and filter to separate the extract from the solid residue.
-
Repeat the extraction on the residue with another 80 L of 95% ethanol for 1.5 hours.
-
Combine the two extracts and concentrate under reduced pressure to obtain a crude extract syrup.
-
-
Macroporous Resin Chromatography:
-
Prepare a column with a suitable macroporous resin (e.g., HPD-100 type). The column size should be determined based on the resin's adsorption capacity for triterpenoids.
-
Dissolve the crude extract syrup in a minimal amount of 95% ethanol and then dilute with water to a final ethanol concentration of ~30%.
-
Load the diluted extract onto the pre-equilibrated resin column at a controlled flow rate.
-
Wash the column with 2-3 bed volumes of deionized water to remove polysaccharides and other polar impurities.
-
Elute the triterpenoids, including DPA, with a stepwise gradient of ethanol (e.g., 50%, 70%, and 95%). The DPA-rich fraction typically elutes with 70-95% ethanol.
-
Collect fractions and monitor by TLC or HPLC to identify the DPA-rich fractions.
-
Combine the DPA-rich fractions and concentrate under vacuum to obtain a purified triterpenoid (B12794562) extract.
-
Protocol 2: Final Purification of DPA by Crystallization
This protocol is for the crystallization of a 100g batch of purified triterpenoid extract from the previous step.
-
Dissolution:
-
Gently heat 500 mL of ethyl acetate to 50-60°C in a 1 L jacketed glass reactor with an overhead stirrer.
-
Slowly add the 100g of the purified triterpenoid extract to the warm solvent with continuous stirring until fully dissolved.
-
-
Controlled Cooling and Crystallization:
-
Once dissolved, set the temperature controller to slowly cool the solution from 50°C to 5°C over a period of 8-10 hours. A linear cooling ramp is recommended.
-
Maintain slow, constant agitation throughout the cooling process to keep the forming crystals in suspension.
-
-
Crystal Maturation:
-
Once the final temperature of 5°C is reached, continue to stir the slurry for an additional 2-4 hours to allow for complete crystallization and crystal maturation.
-
-
Isolation and Drying:
-
Filter the crystal slurry through a Buchner funnel under vacuum.
-
Wash the collected crystals with a small amount of cold (0-5°C) ethyl acetate to remove any remaining impurities from the mother liquor.
-
Dry the purified DPA crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Visualizations
Experimental Workflow
Caption: Workflow for Scalable Dehydropachymic Acid Purification.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting Logic for Low Purity in Scale-Up Chromatography.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Dehydropachymic Acid vs. Pachymic Acid: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Dehydropachymic acid and pachymic acid, two prominent triterpenoids derived from the medicinal fungus Poria cocos, have garnered significant attention for their diverse pharmacological properties. While pachymic acid has been extensively studied for its anti-cancer and anti-inflammatory effects, research on dehydropachymic acid is comparatively limited, primarily focusing on its neuroprotective potential. This guide provides a comprehensive comparison of the known biological activities of these two compounds, supported by available experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.
Comparative Analysis of Biological Activity
Table 1: Cytotoxicity of Pachymic Acid Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 28.08 | [2] |
| PANC-1 | Pancreatic Cancer | 23.49 (at 24h) | [3] |
| MIA PaCa-2 | Pancreatic Cancer | 26.61 (at 24h) | [3] |
| HepG2 | Liver Cancer | 7.36 ± 0.98 (for Tumulosic acid, a derivative) | |
| HSC-2 | Oral Squamous Cell Carcinoma | 2.50 ± 0.15 (for Tumulosic acid, a derivative) | |
| NCI-H23 | Lung Cancer | Not specified, but showed anti-tumor effects | [4] |
| NCI-H460 | Lung Cancer | Not specified, but showed anti-tumor effects | [4] |
Table 2: Anti-Inflammatory Activity of Pachymic Acid
| Assay | Cell Line/Model | Effect | Mechanism | Reference |
| Nitric Oxide (NO) Production | LPS-induced rat model with pneumonia | Inhibition of inflammatory cytokines | Regulation of NF-κB and MAPK pathways | [5][6] |
| Phospholipase A2 Inhibition | In vitro | Competitive inhibition | Not specified | [5] |
| NF-κB Transcriptional Activity | Phorbol 12-myristate 13-acetate (PMA)-induced MDA-MB-231 and MCF-7 cells | Reduction | Inhibition of IκBα degradation | [7] |
Signaling Pathways
Pachymic Acid
Pachymic acid exerts its biological effects through the modulation of several key signaling pathways. In the context of cancer, it has been shown to induce apoptosis through the activation of ROS-dependent JNK and ER stress pathways[4]. Furthermore, it inhibits cancer cell invasion by suppressing the NF-κB signaling pathway, which in turn downregulates the expression of matrix metalloproteinase-9 (MMP-9)[7]. Its anti-inflammatory properties are also attributed to the inhibition of the NF-κB and MAPK signaling pathways[5][6].
Dehydropachymic Acid
The known signaling pathway for dehydropachymic acid is primarily in the context of its neuroprotective effects. It has been shown to clear the accumulation of β-amyloid in neuronal cells by restoring lysosomal acidification and recovering autophagic flux[1].
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds (Dehydropachymic acid or Pachymic acid) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Seed cells into 96-well plates at a density of 1 × 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.
-
Incubate the plates for 1.5 hours at 37°C.
-
Remove the MTT solution, and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes at 37°C with shaking.
-
Measure the absorbance at 492 nm using a microplate reader[8]. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory activity of the compounds by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)-ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Complete culture medium
-
Test compounds
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for another 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve[9][10].
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways, such as NF-κB and MAPK, to elucidate the mechanism of action of the compounds.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins (e.g., p-p65, p65, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system[11][12][13].
Conclusion
Pachymic acid demonstrates significant potential as an anticancer and anti-inflammatory agent, with a growing body of evidence elucidating its mechanisms of action. In contrast, the biological activities of dehydropachymic acid remain largely unexplored beyond its neuroprotective effects. The lack of comparative studies and quantitative data for dehydropachymic acid in areas such as oncology and inflammation highlights a significant knowledge gap. Future research should focus on a head-to-head comparison of these two structurally related triterpenoids to fully understand their therapeutic potential and structure-activity relationships. Such studies will be invaluable for guiding the development of new therapeutic agents from natural sources.
References
- 1. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4.4. Nitric Oxide (NO) Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Pachymic acid induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Triterpenoids from Diverse Poria cocos Sources
For Researchers, Scientists, and Drug Development Professionals
Poria cocos, a widely utilized fungus in traditional medicine, is a rich source of bioactive triterpenoids, which are lauded for their extensive pharmacological benefits, including anti-inflammatory, anti-cancer, and immunomodulatory properties.[1][2] The concentration and composition of these valuable secondary metabolites exhibit significant variation depending on the part of the sclerotium used, the cultivation method, and the specific strain. This guide provides a comprehensive comparative analysis of triterpenoid (B12794562) profiles from different Poria cocos sources, supported by quantitative data and detailed experimental methodologies, to aid researchers in selecting optimal materials for drug discovery and development.
Quantitative Comparison of Triterpenoids
The distribution of triterpenoids is not uniform throughout the Poria cocos sclerotium. The epidermis, or "fulingpi," consistently demonstrates a higher concentration of total triterpenoids compared to the inner parts.[3] Furthermore, modern fermentation technology presents a viable alternative to wild or cultivated sclerotia, with the potential for enhanced yields of specific triterpenoids.[4] The following tables summarize the quantitative data from various studies, highlighting these differences.
Table 1: Comparison of Major Triterpenoids in Different Parts of Poria cocos Sclerotia
| Triterpenoid | Epidermis (mg/g) | Inner Part (mg/g) | Fermented Mycelia (mg/g) |
| Dehydropachymic Acid | - | - | 1.07 |
| Pachymic Acid | - | - | 0.61 |
| Poricoic Acid A | - | - | - |
| Polyporenic Acid C | - | - | - |
| Dehydrotumulosic Acid | - | - | - |
Data synthesized from a study utilizing HPLC-QTOF-MS/MS for quantification.[3] Note: Specific quantitative values for all compounds across all parts were not available in a single study.
Table 2: Content of Five Major Triterpenoids in Poria cocos from Different Cultivation Methods
| Triterpenoid | Natural Sclerotium (g/kg) | Bionic Cultured Sclerotium (g/kg) | Pollution-Controlled Cultured Sclerotium (g/kg) | Cultured Mycelium (g/kg) |
| Pachymic Acid | 0.45 - 9.33 | 0.51 - 6.89 | 0.58 - 7.54 | 0.21 - 1.35 |
| Dehydropachymic Acid | 0.32 - 5.17 | 0.29 - 4.86 | 0.35 - 5.32 | 0.18 - 1.12 |
| Polyporenic Acid C | 0.15 - 2.45 | 0.12 - 2.11 | 0.16 - 2.58 | 0.09 - 0.88 |
| Dehydroeburicoic Acid | 0.08 - 1.23 | 0.07 - 1.15 | 0.09 - 1.31 | 0.05 - 0.47 |
| Tumulosic Acid | 0.04 - 0.68 | 0.03 - 0.59 | 0.04 - 0.72 | 0.02 - 0.25 |
This table presents the range of concentrations found in a comparative study of different cultivation techniques.[5]
Bioactive Properties and Mechanisms of Action
The triterpenoids isolated from Poria cocos exhibit a range of biological activities. Notably, they have been shown to possess significant anti-inflammatory effects. For instance, poricoic acid A, 3-O-acetyl-16α-hydroxydehydrotrametenolic acid, and polyporenic acid C have been demonstrated to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]
Furthermore, triterpenoid extracts from Poria cocos have been implicated in the treatment of diabetic ulcers, where they are believed to act by modulating the PI3K-AKT signaling pathway.[7][8] This pathway is crucial for cell proliferation, survival, and angiogenesis, all of which are vital processes in wound healing.
Experimental Protocols
Accurate comparison of triterpenoid content relies on robust and reproducible experimental methodologies. The following protocols are based on methods cited in the literature for the extraction and analysis of triterpenoids from Poria cocos.
Triterpenoid Extraction
This protocol outlines a standard method for the solvent extraction of total triterpenes from Poria cocos.
-
Sample Preparation: Dry the Poria cocos sclerotia or mycelia to a constant weight and pulverize into a fine powder.
-
Soaking: Weigh 3 grams of the powdered sample and soak it in 30 mL of methanol (B129727) for 1 hour.[5]
-
Ultrasonic Extraction: Subject the mixture to ultrasonic treatment at 40°C for 30 minutes.[5]
-
Reflux Extraction: An alternative method involves reflux extraction with 95% ethanol (B145695) (10 L for 2.0 kg of sample) for 3 hours.[9] This process is typically repeated three times.
-
Filtration and Concentration: After extraction, filter the solution to remove solid plant material. Combine the extracts and concentrate them under vacuum to yield the crude triterpenoid extract.[9]
UPLC-QTOF-MS/MS Analysis for Triterpenoid Profiling and Quantification
This protocol details the use of Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry for the identification and quantification of triterpenoids.
-
Chromatographic Separation:
-
Column: Use an InterSustain C18 column (5 μm, 4.6 × 250 mm).[10]
-
Mobile Phase: Employ a gradient elution with acetonitrile (B52724) (A) and water (B).[10]
-
Gradient Program:
-
0–10 min: 51% A
-
10–15 min: 51–86% A
-
15–25 min: 86–100% A
-
25–35 min: 100% A
-
35–40 min: 100–51% A
-
40–50 min: 51% A[10]
-
-
Flow Rate: 1 mL/min.[10]
-
Injection Volume: 10 μL.[10]
-
Column Temperature: 20°C.[10]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative ion mode is preferred for stable and repeatable ions of triterpene compounds.[3]
-
Scan Range: Set the mass-to-charge ratio (m/z) scan range from 100 to 1,500.[10]
-
Data Analysis: Identify and quantify triterpenoids by comparing their retention times and mass spectral data with those of known reference standards.
-
Visualizing the Research Workflow and Biological Impact
To better illustrate the processes involved in triterpenoid analysis and their biological implications, the following diagrams are provided.
Caption: Experimental workflow for comparative analysis of triterpenoids.
References
- 1. A Rapid Method Developed for Simultaneous Screening and Quantification of Triterpenoids in Poria cocos----Chinese Academy of Sciences [english.cas.cn]
- 2. Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Triterpene Acids in Fermented Mycelia of Edible Fungus Poria cocos by a Comparative Study [mdpi.com]
- 4. Comparative Studies on Polysaccharides, Triterpenoids, and Essential Oil from Fermented Mycelia and Cultivated Sclerotium of a Medicinal and Edible Mushroom, Poria Cocos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive triterpenoid compounds of Poria cocos (Schw.) Wolf in the treatment of diabetic ulcers via regulating the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triterpenes from Poria cocos suppress growth and invasiveness of pancreatic cancer cells through the downregulation of MMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Insights into microbiome-triterpenoid correlation in Poria cocos via comparative analysis of sclerotial and soil microenvironments [frontiersin.org]
Validating the Mechanism of Action of Dehydropachymic Acid Through Gene Silencing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proposed mechanism of action of Dehydropachymic acid (DPA), focusing on its role in modulating autophagy. We present a comparative analysis of DPA with established autophagy modulators, Bafilomycin A1 and Rapamycin (B549165), and propose a detailed experimental framework using gene silencing to definitively validate its molecular targets.
Dehydropachymic Acid: A Potential Regulator of Autophagic Flux
Dehydropachymic acid, a triterpenoid (B12794562) compound, has demonstrated potential in clearing β-amyloid accumulation, a hallmark of Alzheimer's disease.[1] The proposed mechanism centers on the restoration of lysosomal acidification and the rescue of autophagic flux, a critical cellular process for degrading and recycling damaged components.[1] A related compound, Pachymic acid, has been shown to induce autophagy by modulating the AMPK/mTOR signaling pathway, suggesting a potential upstream regulatory mechanism for DPA.[2][3]
To rigorously validate this proposed mechanism, gene silencing techniques such as siRNA or shRNA are indispensable. By specifically knocking down key proteins in the autophagy pathway, we can ascertain their necessity for DPA's cellular effects.
Comparative Analysis of Autophagy Modulators
To understand the unique properties of Dehydropachymic acid, it is essential to compare its activity with well-characterized autophagy modulators.
-
Bafilomycin A1: A known inhibitor of autophagy that blocks the fusion of autophagosomes with lysosomes by inhibiting the vacuolar-type H+-ATPase (V-ATPase), thereby preventing lysosomal acidification.
-
Rapamycin: A widely used autophagy inducer that inhibits the mTOR (mammalian target of rapamycin) signaling pathway.[4][5][6][7][8]
| Compound | Proposed Mechanism of Action | Target Pathway | Effect on Autophagy |
| Dehydropachymic Acid (DPA) | Restores lysosomal acidification and autophagic flux | V-ATPase/Lysosomal Function, potentially AMPK/mTOR | Inducer/Restorer |
| Bafilomycin A1 | Inhibits V-ATPase, preventing lysosomal acidification and autophagosome-lysosome fusion | V-ATPase/Lysosomal Function | Inhibitor |
| Rapamycin | Inhibits mTORC1, a negative regulator of autophagy | PI3K/Akt/mTOR | Inducer |
Table 1: Comparison of Dehydropachymic Acid with Bafilomycin A1 and Rapamycin.
Quantitative Data Summary
The following table summarizes the quantitative effects of Dehydropachymic acid on key autophagy-related markers, as reported in a study using PC12 cells where autophagy was initially impaired by Bafilomycin A1.[1] For comparison, typical quantitative effects of Rapamycin on autophagy induction are also presented, based on findings from various studies.[5]
| Treatment | Cell Line | Key Parameter | Quantitative Change | Reference |
| Dehydropachymic Acid (25 µg/mL) + Bafilomycin A1 (50 nM) | PC12-APP | Aβ1-42 accumulation | Significant decrease vs. Bafilomycin A1 alone | [1] |
| LC3-II/LC3-I ratio | Lowered vs. Bafilomycin A1 alone | [1] | ||
| GFP-LC3 puncta | Reduced vs. Bafilomycin A1 alone | [1] | ||
| Lysosomal pH | Restored towards acidic vs. Bafilomycin A1 alone | [1] | ||
| Rapamycin (20 µM) | SK-N-SH & SH-SY5Y (Neuroblastoma) | Beclin-1 expression | Increased vs. control | [5] |
| LC3-II/LC3-I ratio | Increased vs. control | [5] | ||
| p62 expression | Decreased vs. control | [5] | ||
| p-mTOR levels | Decreased vs. control | [5] |
Table 2: Quantitative Effects of Dehydropachymic Acid and Rapamycin on Autophagy Markers.
Experimental Protocols for Mechanism Validation
To validate the mechanism of action of Dehydropachymic acid, a series of experiments employing gene silencing are proposed.
Gene Silencing using siRNA
Objective: To determine if the effects of Dehydropachymic acid on autophagy are dependent on key autophagy-related genes (e.g., ATG5) or the proposed target, the V-ATPase (e.g., ATP6V1A, a subunit of the V-ATPase).
Cell Line: PC12 cells are a suitable model, given their use in previous studies with DPA.[1]
Protocol:
-
siRNA Design and Synthesis: Obtain pre-designed and validated siRNAs targeting rat Atg5, Atp6v1a, and a non-targeting scramble control.
-
Transfection:
-
Plate PC12 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
On the day of transfection, dilute 100 pmol of siRNA in 100 µL of Opti-MEM I Reduced Serum Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine® RNAiMAX in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours to achieve target gene knockdown.
-
-
Treatment: Following transfection, treat the cells with Dehydropachymic acid (25 µg/mL) for 24 hours. Include a vehicle control group. To induce autophagy impairment, a separate set of experiments can include co-treatment with Bafilomycin A1 (50 nM).
-
Analysis:
-
Western Blotting: Analyze the expression of ATG5, ATP6V1A (to confirm knockdown), LC3-I, LC3-II, and p62.
-
Autophagic Flux Assay: Monitor the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.
-
Lysosomal pH Measurement: Use LysoTracker Red staining to assess lysosomal acidification.
-
Western Blotting for Autophagy Markers
Objective: To quantify the changes in the levels of key autophagy-related proteins.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3, p62, ATG5, ATP6V1A, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software. The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation.
Lysosomal pH Measurement
Objective: To assess the effect of Dehydropachymic acid on lysosomal acidification.
Protocol:
-
Cell Culture: Plate PC12 cells on glass-bottom dishes.
-
Treatment: Treat the cells with Dehydropachymic acid, Bafilomycin A1, or the combination as described above.
-
Staining:
-
Add LysoTracker Red DND-99 (50-75 nM final concentration) to the cell culture medium.
-
Incubate for 30-60 minutes at 37°C.
-
-
Imaging:
-
Replace the staining solution with fresh, pre-warmed medium.
-
Visualize the stained lysosomes using a fluorescence microscope with the appropriate filter set (e.g., excitation ~577 nm, emission ~590 nm).
-
-
Quantification: Measure the fluorescence intensity of the LysoTracker Red signal in multiple cells per treatment group using image analysis software. A decrease in fluorescence intensity indicates a less acidic lysosomal environment.
Visualizing the Molecular Pathways and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and the logical flow of the validation experiments.
Caption: Proposed signaling pathways modulated by Dehydropachymic acid and comparator compounds.
Caption: Experimental workflow for validating DPA's mechanism of action using gene silencing.
Caption: Logical framework for interpreting the results of the proposed gene silencing experiments.
Conclusion
Dehydropachymic acid shows promise as a modulator of autophagy with potential therapeutic applications. The current evidence suggests that it acts by restoring lysosomal function and autophagic flux. However, direct validation of its molecular targets through gene silencing is a critical next step. The experimental framework proposed in this guide provides a robust strategy to elucidate the precise mechanism of action of Dehydropachymic acid, which will be essential for its further development as a therapeutic agent. By comparing its effects to well-characterized compounds like Bafilomycin A1 and Rapamycin, and by systematically dissecting its molecular pathway using gene silencing, the scientific community can gain a clearer understanding of this promising natural product.
References
- 1. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pachymic acid promotes induction of autophagy related to IGF-1 signaling pathway in WI-38 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pachymic Acid A Alleviates Myocardial Injury in Acute Myocardial Infarction Mice by Regulating the AMPK/mTOR Pathway-Mediated Autophagy [discovmed.com]
- 4. mTOR inhibition by rapamycin protects against deltamethrin-induced apoptosis in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Autophagy Activation by Rapamycin Reduces Severity of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin improves satellite cells' autophagy and muscle regeneration during hypercapnia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Dehydropachymic Acid Quantification
In the realm of natural product analysis and pharmaceutical development, the accurate quantification of bioactive compounds is paramount. Dehydropachymic acid, a key triterpenoid (B12794562) found in Poria cocos, has garnered significant interest for its potential therapeutic properties. For researchers, scientists, and drug development professionals, selecting the appropriate analytical methodology is a critical decision that impacts data reliability and project outcomes. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Dehydropachymic acid, complete with supporting experimental data and detailed protocols for methodological cross-validation.
Methodology Comparison: HPLC vs. LC-MS
The choice between HPLC and LC-MS for the quantification of Dehydropachymic acid hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. While HPLC with ultraviolet (UV) or other detectors like Evaporative Light Scattering Detector (ELSD) can be a robust and cost-effective method, LC-MS offers unparalleled sensitivity and specificity, making it ideal for trace-level detection and analysis in complex biological matrices.
Cross-validation of these two methods is essential to ensure data consistency and reliability, particularly when transferring methods between laboratories or during different phases of drug development.
Quantitative Data Summary
The following table summarizes typical performance data for HPLC and LC-MS methods for the quantification of triterpenoid acids, providing a baseline for what can be expected during the analysis of Dehydropachymic acid.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Linearity (R²) | > 0.998 | ≥ 0.99 |
| Limit of Detection (LOD) | ~2.5 - 50 ng | ~0.03 - 4 ng/mL |
| Limit of Quantitation (LOQ) | ~5 - 135 ng | ~0.2 - 25 ppm |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy/Recovery (%) | 97.7% - 101.4% | 75.6% - 118.0% |
Note: The data presented is compiled from studies on analogous triterpenoid and diterpenoid acids and serves as a representative comparison. Actual performance may vary based on specific experimental conditions.
Detailed Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the HPLC and LC-MS analysis of Dehydropachymic acid.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of Dehydropachymic acid in bulk materials and simpler formulations where the concentration of the analyte is relatively high.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water (often with an acid modifier like 0.1% formic acid to improve peak shape). A typical isocratic mobile phase could be acetonitrile and water (89:11, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Sample Preparation:
-
Accurately weigh the sample material.
-
Perform an extraction with a suitable solvent such as methanol (B129727), aided by ultrasonication.
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of Dehydropachymic acid in complex matrices such as plasma, tissue extracts, or formulations with low analyte concentrations.[2]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., 50 mm x 2.0 mm i.d.).[2]
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.05% to 0.1% formic acid.[2] A common gradient might start with a lower percentage of acetonitrile and ramp up to a higher concentration to elute the analyte.
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-) is often suitable for acidic compounds like Dehydropachymic acid.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2] Specific precursor-to-product ion transitions for Dehydropachymic acid would need to be determined by infusing a standard solution.
-
-
Sample Preparation:
-
For biological samples, a protein precipitation step with a solvent like ice-cold methanol or acetonitrile is typically required.
-
For other samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[2]
-
The final extract is evaporated to dryness and reconstituted in the mobile phase before injection.
-
Visualizing the Cross-Validation Workflow
To ensure that both HPLC and LC-MS methods provide equivalent results, a cross-validation workflow should be implemented. The following diagram illustrates the key steps in this process.
Caption: Workflow for the cross-validation of HPLC and LC-MS methods.
By following these guidelines and protocols, researchers can confidently select and validate the most appropriate analytical method for their specific needs in the quantification of Dehydropachymic acid, ensuring the generation of accurate and reliable data.
References
A Comparative Analysis of the Anti-inflammatory Potency of Dehydropachymic Acid and Established NSAIDs
In the landscape of anti-inflammatory drug discovery, natural products continue to be a valuable source of novel therapeutic agents. Dehydropachymic acid, a triterpenoid (B12794562) derived from the medicinal fungus Poria cocos, has garnered attention for its potential pharmacological activities. This guide provides a comparative analysis of the anti-inflammatory potency of Dehydropachymic acid against well-established nonsteroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate an objective evaluation.
Quantitative Comparison of Anti-inflammatory Potency
Below is a summary of the available quantitative data. It is important to note the different methodologies used to assess the anti-inflammatory effects, which precludes a direct comparison of potency in some cases.
Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Dehydropachymic acid | Data not available | Data not available | Data not available |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
Note: IC50 values can vary between different experimental setups. The values presented here are representative figures from in vitro assays.
Table 2: Other In Vitro and In Vivo Anti-inflammatory Activities
| Compound | Assay | Model | Key Findings |
| Dehydropachymic acid (related triterpenoids from Poria cocos) | Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) Production | Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages | Poricoic acid A, a related triterpenoid, inhibited NO and PGE2 production and downregulated iNOS and COX-2 expression.[1] |
| Dehydrotumulosic acid (related triterpenoid) | TPA-induced acute ear edema | Mouse model | ID50 of 4.7 x 10⁻³ µmol/ear.[2] |
| Pachymic acid (related triterpenoid) | Inflammatory Mediator Production | Interleukin-1β-induced chondrocytes | Inhibited production of nitric oxide, iNOS, PGE2, COX-2, TNF-α, and IL-6. |
| Ibuprofen | Pro-inflammatory Cytokine Production | Immune cells | Can inhibit neutrophil aggregation and pro-inflammatory cytokine production.[3] |
| Diclofenac | Carrageenan-induced paw edema | Rat model | Exhibits potent in vivo anti-inflammatory effects. |
| Celecoxib | Various inflammation models | Animal and cellular models | Demonstrates potent anti-inflammatory and analgesic effects with reduced gastrointestinal toxicity compared to non-selective NSAIDs.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: The Cyclooxygenase (COX) pathway illustrating the synthesis of prostaglandins and the inhibitory targets of NSAIDs.
Caption: A typical experimental workflow for assessing the in vitro anti-inflammatory activity of test compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the comparison.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (Dehydropachymic acid, Ibuprofen, Diclofenac, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are prepared according to the manufacturer's instructions.
-
Compound Dilution: A series of dilutions of the test compounds are prepared in the assay buffer.
-
Reaction Mixture: The test compound dilutions are pre-incubated with the respective COX enzyme in the presence of heme in a 96-well plate.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid to each well.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 10-20 minutes).
-
Termination of Reaction: The reaction is stopped by adding a stopping solution (e.g., a solution of HCl).
-
Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Lipopolysaccharide (LPS)-Induced Inflammation in RAW264.7 Macrophages
Objective: To evaluate the effect of a test compound on the production of inflammatory mediators in cultured macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess reagent for nitric oxide (NO) measurement
-
Enzyme-linked immunosorbent assay (ELISA) kits for PGE2, TNF-α, and IL-6
-
Reagents for Western blotting (antibodies against iNOS, COX-2, and a loading control like β-actin)
Procedure:
-
Cell Culture: RAW264.7 cells are cultured in DMEM until they reach a suitable confluency.
-
Cell Seeding: Cells are seeded into 96-well plates (for mediator measurement) or 6-well plates (for Western blotting) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
Inflammatory Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubating for a further period (e.g., 24 hours).
-
Measurement of NO Production: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Measurement of PGE2 and Cytokine Production: The levels of PGE2, TNF-α, and IL-6 in the culture supernatant are quantified using specific ELISA kits.
-
Western Blot Analysis: Cells are lysed, and total protein is extracted. The expression levels of iNOS and COX-2 proteins are determined by Western blotting using specific primary and secondary antibodies.
Conclusion
The available evidence suggests that Dehydropachymic acid and its related triterpenoids from Poria cocos possess anti-inflammatory properties. These effects appear to be mediated, at least in part, through the inhibition of key inflammatory mediators such as NO and PGE2, and the downregulation of iNOS and COX-2 expression. However, a direct comparison of its potency to established NSAIDs like Ibuprofen, Diclofenac, and Celecoxib is challenging due to the lack of specific COX-1 and COX-2 inhibition data (IC50 values).
The established NSAIDs demonstrate a clear mechanism of action through direct inhibition of COX enzymes, with varying degrees of selectivity for the COX-2 isoform. Celecoxib, being a selective COX-2 inhibitor, offers a more targeted anti-inflammatory action with a potentially better gastrointestinal safety profile.
Further research, specifically focused on determining the IC50 values of Dehydropachymic acid against COX-1 and COX-2, is necessary to quantitatively assess its potency and selectivity. Such studies would provide a clearer understanding of its therapeutic potential and its place in the landscape of anti-inflammatory agents. The experimental protocols outlined in this guide provide a framework for conducting such comparative investigations.
References
- 1. Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dehydropachymic Acid and its Synthetic Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Dehydropachymic acid (DPA), a lanostane-type triterpenoid (B12794562) isolated from Poria cocos, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. This guide provides a comparative analysis of the biological activities of DPA and explores the structure-activity relationships (SAR) within the broader class of lanostane (B1242432) triterpenoids to inform the rational design of novel synthetic analogs with enhanced therapeutic potential. While direct comparative studies on synthetic analogs of DPA are limited in publicly available literature, this guide synthesizes existing data on DPA and infers potential SAR from related compounds.
I. Biological Activity of Dehydropachymic Acid
DPA has demonstrated notable effects across several key therapeutic areas. The following tables summarize the quantitative data on its biological activities.
Table 1: Neuroprotective Effects of Dehydropachymic Acid
| Biological Effect | Assay System | Effective Concentration | Key Findings |
| Reduction of β-Amyloid (Aβ) Accumulation | Bafilomycin A1-induced PC12-APP cells | 6.25, 12.5, 25 µg/mL | Significantly decreased Aβ1-42 content in culture medium and eliminated intracellular accumulation of APP and Aβ1-42.[1] |
| Autophagy Induction | Bafilomycin A1-induced PC12-APP cells | 6.25, 12.5, 25 µg/mL | Lowered the LC3-II/LC3-I ratio and restored lysosomal acidification.[1] |
Table 2: Anticancer and Anti-inflammatory Potential of Related Lanostane Triterpenoids
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | HeLa | 1.29 | [2] |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | A549 | 1.50 | [2] |
| 3-keto-dehydrosulfurenic acid | MCF-7 | < value reported in compound order | [3] |
| Pinicolic acid A | MCF-7 | < value reported in compound order | [3] |
| 3-acetyloxylanosta-8, 24-dien-21-oic acid | MCF-7 | < value reported in compound order | [3] |
II. Structure-Activity Relationship (SAR) Insights from Lanostane Triterpenoids
The biological activity of lanostane triterpenoids is closely linked to their chemical structure. Based on studies of various compounds from this class, the following SAR can be inferred, providing a basis for the design of future DPA analogs:
-
Hydroxylation and Acetoxylation: The presence and position of hydroxyl and acetoxyl groups on the triterpenoid skeleton can significantly influence cytotoxicity. For instance, an acetoxyl group at C-3 and a hydroxyl group at C-15 have been shown to enhance antitumor activity in some lanostane-type triterpenes.[3]
-
Carbonyl Groups: The presence of a carbonyl group at C-3 is also associated with increased antitumor activity.[3]
-
Side Chain Modifications: The structure of the side chain plays a crucial role. A carboxylic acid group in the side chain is often essential for α-glucosidase inhibitory activity.[4] The presence and position of double bonds in the side chain, such as at C-24 and C-25, can also impact biological effects.[4]
III. Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Dehydropachymic acid and related compounds are provided below.
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
B. ELISA for β-Amyloid 1-42 (Aβ1-42)
An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of Aβ1-42 in cell culture supernatants or other biological samples.[7][8][9][10][11]
Protocol:
-
Plate Coating: Use a 96-well microplate pre-coated with a monoclonal antibody specific for the N-terminus of Aβ.
-
Sample and Standard Addition: Add 50 µL of standards of known Aβ1-42 concentration, control samples, and unknown samples to the wells.
-
Antibody Incubation: Co-incubate with a rabbit antibody specific for the 1-42 sequence of human Aβ. During this incubation, Aβ antigen binds to the capture antibody, and the detection antibody binds to the captured Aβ1-42.
-
Secondary Antibody and Enzyme Conjugate: Add an anti-rabbit IgG-horseradish peroxidase (HRP) conjugate and incubate.
-
Washing: Wash the wells to remove unbound reagents.
-
Substrate Addition: Add a substrate solution (e.g., TMB) that is acted upon by the HRP to produce a colorimetric signal.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm). The intensity of the color is proportional to the amount of Aβ1-42 present.
C. Western Blot for Autophagy Markers (LC3 and Beclin-1)
Western blotting is used to detect and quantify the expression levels of specific proteins, such as the autophagy markers LC3 and Beclin-1.[12][13][14]
Protocol:
-
Protein Extraction: Homogenize cell or tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg per lane) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and Beclin-1 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1.5 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system. The band intensities are quantified and normalized to a loading control such as GAPDH.
IV. Visualizations
The following diagrams illustrate key concepts related to the study of Dehydropachymic acid and its potential analogs.
Caption: Signaling pathway of Dehydropachymic Acid in neuroprotection.
Caption: General experimental workflow for a structure-activity relationship study.
References
- 1. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antitumor activity and structure-activity relationship of seven lanostane-type triterpenes from Fomitopsis pinicola and F. officinalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of lanostane-type triterpenoids from Ganoderma lingzhi as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. intimakmur.co.id [intimakmur.co.id]
- 9. file.elabscience.com [file.elabscience.com]
- 10. novamedline.com [novamedline.com]
- 11. immunoway.com [immunoway.com]
- 12. Western blotting analysis of LC3, BNIP3 and Beclin-1 [bio-protocol.org]
- 13. The cellular autophagy markers Beclin-1 and LC3B-II are increased during reperfusion in fibrillated mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm the Cytotoxic Effects of Dehydropachymic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dehydropachymic acid (DPA), a triterpenoid (B12794562) derived from Poria cocos, has garnered interest for its potential therapeutic properties. While its complete pharmacological profile is still under investigation, preliminary studies on structurally related compounds, such as Pachymic Acid (PA), suggest potential cytotoxic effects against various cancer cell lines. Confirmation of such activity for DPA requires a multi-faceted approach employing orthogonal assays. This guide provides a comparative overview of key assays to robustly evaluate and confirm the cytotoxic effects of Dehydropachymic acid, offering detailed experimental protocols and data interpretation guidelines.
Disclaimer: Direct experimental data on the cytotoxicity of Dehydropachymic acid is limited. Much of the quantitative data and mechanistic insights presented in this guide are based on studies of its close structural analog, Pachymic Acid (PA), and serve as a predictive framework for DPA.
Overview of Orthogonal Assays for Cytotoxicity Assessment
A single assay is often insufficient to definitively conclude a compound's cytotoxic effect. Orthogonal assays, which measure different cellular parameters, provide a more comprehensive and reliable assessment of cell health and death mechanisms. This guide focuses on a panel of four commonly used assays:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies plasma membrane damage by measuring the release of the cytosolic enzyme LDH.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-Glo® 3/7 Assay: Measures the activity of key executioner caspases involved in apoptosis.
The selection of these assays allows for a multi-dimensional analysis of DPA's potential effects, from metabolic compromise to the induction of programmed cell death.
Quantitative Data Summary
The following tables summarize quantitative data obtained from studies on Pachymic Acid (PA), which can serve as a reference for designing and interpreting experiments with Dehydropachymic acid.
Table 1: IC50 Values of Pachymic Acid (PA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | Reference |
| PANC-1 | Pancreatic Cancer | 23.49 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 26.61 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 28.08 (after 48h) | [2] |
Table 2: Comparison of Orthogonal Assay Readouts Following Pachymic Acid (PA) Treatment
| Assay | Principle | Expected Outcome with Cytotoxic PA | Interpretation |
| MTT Assay | Reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells. | Decreased formazan production. | Indicates reduced metabolic activity and/or cell number. |
| LDH Assay | Measurement of LDH released from cells with compromised plasma membranes. | Increased LDH in the culture medium. | Indicates loss of membrane integrity, a hallmark of necrosis or late apoptosis. |
| Annexin V/PI | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cell membranes. PI stains the DNA of cells with compromised membranes. | Increased Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis/necrosis) populations. | Differentiates between different stages of cell death. |
| Caspase-Glo® 3/7 | Luminescent assay measuring the activity of caspase-3 and -7, key executioner caspases in apoptosis. | Increased luminescence. | Confirms the involvement of the caspase-dependent apoptotic pathway. |
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of Dehydropachymic acid (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released into the cell culture medium from cells with damaged plasma membranes.[4]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Dehydropachymic acid as desired.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Dehydropachymic acid.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells or a vehicle control.
Signaling Pathways and Experimental Workflows
Based on studies of Pachymic Acid, Dehydropachymic acid may induce cytotoxicity through the activation of apoptotic signaling pathways. The following diagrams illustrate these potential mechanisms and a general workflow for their investigation.
Caption: Hypothesized signaling cascade for DPA-induced apoptosis.
Caption: Workflow for orthogonal cytotoxicity assessment of DPA.
Conclusion and Future Directions
The comprehensive assessment of Dehydropachymic acid's cytotoxic effects necessitates the use of multiple, mechanistically distinct assays. The framework presented in this guide, utilizing MTT, LDH, Annexin V/PI, and Caspase-Glo® 3/7 assays, provides a robust strategy for characterizing its potential as a cytotoxic agent.
While data from the closely related compound Pachymic Acid suggests that DPA may induce apoptosis through pathways involving mitochondrial dysfunction and cellular stress, direct experimental evidence for DPA is currently lacking. Future research should focus on performing these orthogonal assays directly with DPA across a panel of relevant cell lines to establish its cytotoxic profile and elucidate its precise mechanism of action. Such studies will be crucial in determining the therapeutic potential of Dehydropachymic acid in fields such as oncology and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Possible mechanisms involved in apoptosis of colon tumor cell lines induced by deoxycholic acid, short-chain fatty acids, and their mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncovering New Antimelanoma Strategies: Experimental Insights into Semisynthetic Pentacyclic Triterpenoids [mdpi.com]
- 4. Toxicity studies on dehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pachymic acid promotes induction of autophagy related to IGF-1 signaling pathway in WI-38 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dehydropachymic Acid and Other Natural Autophagy Inducers
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a critical cellular self-cleaning process, is paramount for maintaining cellular homeostasis. Its dysregulation is implicated in a host of diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. This has spurred a significant interest in identifying and characterizing compounds that can modulate this pathway. Natural products, with their vast structural diversity and inherent biological activity, represent a promising reservoir for novel autophagy inducers.
This guide provides a head-to-head comparison of Dehydropachymic acid (DPA), a triterpenoid (B12794562) from Poria cocos, with other well-characterized natural autophagy inducers: Resveratrol, Curcumin, Spermidine (B129725), and Trehalose. We present a comparative analysis of their mechanisms of action, supporting experimental data, and detailed protocols for key assays.
Comparative Analysis of Autophagy Induction
The efficacy and mechanisms of natural autophagy inducers vary significantly. While some compounds target the canonical mTOR-dependent pathway, others operate through distinct, mTOR-independent routes. Dehydropachymic acid appears to function primarily by restoring autophagic flux, a mechanism distinct from the initiation-focused pathways of many other inducers.
Quantitative Data Summary
| Compound | Typical Effective Concentration (in vitro) | Key Quantitative Readouts | Cell Line Examples |
| Dehydropachymic Acid | 6.25 - 25 µg/mL | Restores autophagic flux by lowering the elevated LC3-II/LC3-I ratio and reducing GFP-LC3 puncta in flux-impaired cells.[1] | PC12-APP[1] |
| Pachymic Acid | 50 ng/mL | Increases LC3-II and Beclin1 expression; decreases phosphorylation of mTOR and p70S6K.[2] | WI-38[2] |
| Resveratrol | 0.1 µM - 80 µM | Dose-dependent increase in LC3-II/LC3-I ratio and autophagosome formation. Low doses (e.g., 0.1-1 µM) induce protective autophagy.[3] Higher doses (e.g., >55 µM) can trigger lethal autophagy.[4] | H9c2, A549, U2OS, HeLa[3][4][5] |
| Curcumin | 5 µM - 40 µM | Dose-dependent increase in LC3-II levels and autophagic vesicles (AVOs).[6] Increases phosphorylation of AMPK.[7] | A549, Gastric Cancer Cells (AGS, HGC-27), Huh-7[8] |
| Spermidine | ~100 µM | Induces GFP-LC3 puncta formation and LC3 lipidation (LC3-II conversion).[9] | HCT 116, PC12[9][10] |
| Trehalose | 100 µM - 100 mM | Dose-dependent increase in LC3-II/LC3-I ratio.[11] Induces nuclear translocation of TFEB.[12][13] | SH-SY5Y, Macrophages, HeLa, C17.2[11][13][14] |
Mechanisms of Action & Signaling Pathways
The signaling pathways activated by these natural compounds are diverse, offering multiple points of therapeutic intervention.
Dehydropachymic Acid (DPA): The primary mechanism identified for DPA is the restoration of autophagic flux . In cells where autophagy is stalled due to impaired lysosomal function (e.g., by bafilomycin A1 treatment), DPA helps restore lysosomal acidification. This enhances the fusion of autophagosomes with lysosomes and the subsequent degradation of cargo, effectively clearing accumulated autophagosomes.[1]
Pachymic Acid (PA): A related compound, Pachymic Acid, induces autophagy by modulating the IGF-1 signaling pathway . It leads to the decreased phosphorylation and inhibition of mTOR and its downstream effector p70S6K, which are key negative regulators of autophagy initiation.[2]
Resveratrol: This polyphenol is a pleiotropic modulator of autophagy, acting through both mTOR-dependent and -independent pathways.
-
mTOR-Dependent: Resveratrol can directly inhibit mTOR by competing with ATP.[6][15]
-
mTOR-Independent: It activates AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), both of which are potent autophagy initiators.[4]
Curcumin: The active component of turmeric primarily induces autophagy by targeting upstream regulators of mTOR.
-
It inhibits the PI3K/Akt/mTOR signaling pathway , a central regulator of cell growth and a negative regulator of autophagy.[8][15]
Spermidine: This natural polyamine induces autophagy through a unique, mTOR-independent mechanism.
-
It acts as an inhibitor of the acetyltransferase EP300 .[17][18] Inhibition of EP300 leads to the deacetylation of several core autophagy proteins (Atgs), which is a crucial step for autophagy initiation.[17]
Trehalose: This natural disaccharide also acts independently of mTOR.
-
Its primary mechanism involves inducing mild lysosomal stress , which leads to the activation and nuclear translocation of Transcription Factor EB (TFEB) .[12][13][19] TFEB is a master regulator of lysosomal biogenesis and autophagy gene expression.[12]
Visualization of Signaling Pathways
The following diagrams illustrate the distinct signaling cascades initiated by each compound to induce autophagy.
References
- 1. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pachymic acid promotes induction of autophagy related to IGF-1 signaling pathway in WI-38 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioprotection by resveratrol: a novel mechanism via autophagy involving the mTORC2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol Induces Autophagy and Apoptosis in Non-Small-Cell Lung Cancer Cells by Activating the NGFR-AMPK-mTOR Pathway [mdpi.com]
- 5. Resveratrol-mediated autophagy requires WIPI-1-regulated LC3 lipidation in the absence of induced phagophore formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. turkjgastroenterol.org [turkjgastroenterol.org]
- 9. rupress.org [rupress.org]
- 10. Induction of autophagy by spermidine is neuroprotective via inhibition of caspase 3-mediated Beclin 1 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Trehalose Induces Autophagy Against Inflammation by Activating TFEB Signaling Pathway in Human Corneal Epithelial Cells Exposed to Hyperosmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trehalose causes low-grade lysosomal stress to activate TFEB and the autophagy-lysosome biogenesis response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trehalose restores functional autophagy suppressed by high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Curcumin induces autophagy via activating the AMPK signaling pathway in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
Independent Validation of Dehydropachymic Acid's Neuroprotective Effects: A Comparative Analysis
A Critical Evaluation of Dehydropachymic Acid's Potential in Neuroprotection Against Alzheimer's Disease Pathologies, in the Context of Established Autophagy and Lysosomal Function Modulators.
Published: December 11, 2025
Abstract
Dehydropachymic acid (DPA), a triterpene derived from Poria cocos, has been reported to exhibit neuroprotective properties by promoting the clearance of β-amyloid (Aβ) in a cellular model of Alzheimer's disease. This guide provides a comprehensive review of the initial findings on DPA's mechanism of action. Due to a lack of independent validation studies, this report places the neuroprotective effects of DPA in context by comparing its reported efficacy and mechanism with those of well-established neuroprotective agents that also target the autophagy-lysosomal pathway. This comparative guide is intended for researchers, scientists, and professionals in drug development to objectively evaluate the current evidence and future potential of Dehydropachymic acid.
Introduction
The accumulation of aggregated proteins, such as β-amyloid, is a hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD). A promising therapeutic strategy is the enhancement of cellular clearance mechanisms, primarily autophagy, which is responsible for degrading and recycling cellular waste, including misfolded proteins. A 2017 study reported that Dehydropachymic acid (DPA) could decrease Aβ accumulation in vitro by restoring lysosomal acidification and autophagic flux.[1] However, to date, these findings have not been independently replicated. This guide synthesizes the available data on DPA and compares it with established neuroprotective compounds that modulate autophagy and lysosomal function, providing a framework for assessing its potential.
Comparative Analysis of Neuroprotective Effects
The primary study on DPA utilized PC12 cells treated with bafilomycin A1 to induce Aβ accumulation by inhibiting vacuolar H+-ATPase, thereby impairing autophagic flux and lysosomal function.[1] The neuroprotective effects of DPA were evaluated and are here compared to other compounds known to modulate these pathways.
Table 1: Comparison of In Vitro Neuroprotective Efficacy
| Compound | Model System | Key Efficacy Measures | Reported Efficacy |
| Dehydropachymic Acid (DPA) | Bafilomycin A1-induced Aβ accumulation in PC12-APP cells | - Aβ1-42 levels- Intracellular APP & Aβ1-42 accumulation- Cell Viability | - Significantly decreased extracellular Aβ1-42- Eliminated intracellular APP and Aβ1-42 accumulation- No significant effect on cell viability at tested concentrations[1] |
| Rapamycin | Various cellular and animal models of AD | - Aβ plaque levels- Cognitive function | - Reduces Aβ levels and cognitive impairment in AD mouse models[2] |
| Trehalose | Cellular and animal models of neurodegeneration | - Aβ plaque clearance- Tau aggregate reduction | - Enhances amyloid plaque clearance and reduces tau aggregates in AD mouse models[3] |
| Curcumin | Various cellular and animal models of AD | - Aβ aggregation- Oxidative stress | - Induces autophagy and demonstrates in vivo activity against Aβ[4] |
| Resveratrol | Various cellular and animal models of AD | - Aβ-induced toxicity- Synaptic plasticity | - Induces autophagy and mitigates Aβ-induced toxicity[4] |
Mechanism of Action: A Focus on the Autophagy-Lysosomal Pathway
DPA is reported to exert its neuroprotective effects by restoring lysosomal acidification and autophagic flux.[1] This mechanism is a key area of research in neurodegenerative diseases, as lysosomal dysfunction is a known contributor to the accumulation of toxic protein aggregates.[5][6]
Table 2: Comparison of Mechanistic Effects on Autophagy and Lysosomal Function
| Compound | Effect on Lysosomal pH | Effect on Autophagic Flux | Key Molecular Markers |
| Dehydropachymic Acid (DPA) | Restored lysosomal acidification (counteracted bafilomycin A1 effect) | Recovered autophagic flux (impaired by bafilomycin A1) | - Lowered LC3-II/LC3-I ratio- Reduced GFP-LC3 puncta- Restored mature Cathepsin D levels[1] |
| Rapamycin | Not a primary mechanism | Induces autophagy (mTOR-dependent) | - Inhibits mTORC1[4] |
| Trehalose | Not a primary mechanism | Induces autophagy (mTOR-independent) | - Promotes TFEB nuclear translocation[3] |
| Curcumin | May promote autophagosome-lysosome fusion | Induces autophagy | - Activates PI3K/Akt/mTOR pathway[4] |
| Resveratrol | Not a primary mechanism | Induces autophagy | - Activates AMPK/mTORC1 pathway[4] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of scientific findings. The following are the key experimental protocols used in the primary study of Dehydropachymic acid.
Cell Culture and Treatment
PC12 cells stably transfected with human amyloid precursor protein (PC12-APP) were used. To induce Aβ accumulation, cells were treated with 50 nmol/L bafilomycin A1 for 48 hours. DPA was added at concentrations of 6.25, 12.5, and 25 µg/mL for 4 hours prior to and during the bafilomycin A1 treatment.[1]
Cell Viability Assay
The MTT assay was used to assess the effect of DPA on the viability of PC12-APP cells.[1]
Aβ1-42 Quantification
The concentration of Aβ1-42 in the cell culture medium was measured using an ELISA kit.[1]
Western Blotting
Intracellular levels of APP, Aβ1-42, LC3, and cathepsin D were determined by Western blotting, with GAPDH used as a loading control.[1]
Autophagosome Visualization
PC12 cells stably transfected with pSelect-LC3-GFP were used to visualize the accumulation of autophagosomes via fluorescence microscopy.[1]
Lysosomal pH Measurement
The internal pH of lysosomes was assessed using LysoTracker Red staining.[1]
Visualizing the Pathways and Workflows
Diagrams
Caption: Proposed mechanism of Dehydropachymic acid.
Caption: Experimental workflow for assessing DPA's effects.
Conclusion and Future Directions
The initial findings on Dehydropachymic acid present an intriguing, albeit preliminary, case for its neuroprotective potential. The compound's reported ability to counteract bafilomycin A1-induced lysosomal dysfunction and promote Aβ clearance aligns with current therapeutic strategies targeting the autophagy-lysosomal pathway in Alzheimer's disease.
However, the lack of independent validation is a significant limitation. For DPA to be considered a viable candidate for further development, the following steps are critical:
-
Replication of In Vitro Findings: Independent laboratories should seek to replicate the initial findings in PC12 cells and other relevant neuronal cell lines.
-
Validation in Other AD Models: The efficacy of DPA should be tested in more complex models of AD, including primary neuronal cultures and animal models that develop Aβ pathology without the artificial induction of lysosomal dysfunction.
-
Elucidation of the Direct Molecular Target: The precise molecular target(s) of DPA that lead to the restoration of lysosomal acidification needs to be identified.
-
Pharmacokinetic and Safety Profiling: Should in vivo efficacy be demonstrated, comprehensive pharmacokinetic and toxicology studies will be necessary.
References
- 1. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The connection between autophagy and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Exploring Autophagy Inducing Molecules: Targeting Diverse Pathways in Alzheimer's Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defective lysosomal acidification: a new prognostic marker and therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy failure in Alzheimer’s disease and the role of defective lysosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dehydropachymic Acid Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Dehydropachymic acid, a significant triterpenoid (B12794562) predominantly isolated from Poria cocos (Wolfiporia cocos), has garnered considerable attention for its diverse pharmacological activities, including its potential in neuroprotective and anti-tumor applications. The efficiency of extracting this valuable compound is paramount for research and development. This guide provides a comparative overview of three prominent extraction methods: Ultrasonic-Assisted Extraction (UAE), Heat Reflux Extraction (HRE), and Supercritical Fluid Extraction (SFE), supported by experimental data to inform the selection of the most suitable method for your research needs.
Comparative Performance of Extraction Methods
The selection of an extraction method significantly impacts the yield and purity of Dehydropachymic acid. The following table summarizes the quantitative data obtained from studies utilizing different extraction techniques.
| Extraction Method | Key Parameters | Dehydropachymic Acid Yield (µg/g) | Purity | Processing Time | Solvent Consumption |
| Ultrasonic-Assisted Extraction (UAE) | Ethanol (B145695) Concentration: 55.53%, Time: 48.64 min, Solvent Volume: 60 mL | 108.86 | High | Short | Moderate |
| Heat Reflux Extraction (HRE) | 95% Ethanol, Time: 3 hours, Solid-to-Liquid Ratio: 15g in 100mL | ~547 (estimated based on total triterpenoid content)[1] | Moderate | Long | High |
| Supercritical Fluid Extraction (SFE) | Pressure: 20-40 MPa, Temperature: 40-60°C, Co-solvent: Ethanol | Variable (dependent on optimization) | Very High | Moderate | Low (CO2 is recycled) |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction processes. Below are the protocols for each of the compared methods.
Ultrasonic-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to efficient extraction.
Materials:
-
Dried and powdered Poria cocos
-
Ethanol (55.53%)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh a precise amount of powdered Poria cocos.
-
Add the powder to a flask with the appropriate volume of 55.53% ethanol (a solid-to-liquid ratio of 1:20 g/mL is common).
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic treatment for approximately 48.64 minutes at a controlled temperature.[1]
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract containing Dehydropachymic acid.
Heat Reflux Extraction (HRE)
A conventional and widely used method, HRE involves boiling a solvent with the plant material to extract the desired compounds.
Materials:
-
Dried and powdered Poria cocos
-
95% Ethanol
-
Reflux apparatus (round bottom flask, condenser)
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place 15g of powdered Poria cocos into a round bottom flask.
-
Add 100 mL of 95% ethanol to the flask.[2]
-
Set up the reflux apparatus with a condenser.
-
Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 3 hours.[2]
-
After cooling, filter the mixture to separate the extract.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate using a rotary evaporator.
Supercritical Fluid Extraction (SFE)
This green technology uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. The solvating power of the fluid can be tuned by altering pressure and temperature.
Materials:
-
Dried, powdered, and milled Poria cocos
-
Supercritical fluid extractor
-
High-purity carbon dioxide
-
Co-solvent (e.g., ethanol)
-
Collection vessel
Procedure:
-
Load the ground Poria cocos material into the extraction vessel.
-
Pressurize the system with CO2 to the desired level (e.g., 25 MPa).
-
Heat the extraction vessel to the set temperature (e.g., 50°C).
-
Introduce a co-solvent like ethanol at a specific percentage to enhance the extraction of polar compounds.
-
Initiate the flow of supercritical CO2 through the extraction vessel.
-
The extract-laden supercritical fluid is then depressurized in a collection vessel, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Collect the precipitated extract containing Dehydropachymic acid.
Visualizing the Methodologies and a Key Signaling Pathway
To further elucidate the processes and a relevant biological context, the following diagrams have been generated.
Caption: A comparative workflow of the three primary extraction methods for Dehydropachymic acid.
Dehydropachymic acid has been shown to modulate critical cellular pathways, including the autophagy pathway, which is often regulated by the PI3K/Akt/mTOR signaling cascade.
Caption: Dehydropachymic acid's potential role in modulating the PI3K/Akt/mTOR pathway to induce autophagy.
References
Biological activity of Dehydropachymic acid from different geographical sources of Poria cocos
For Researchers, Scientists, and Drug Development Professionals
Dehydropachymic acid (DPA), a major lanostane-type triterpenoid (B12794562) from the medicinal fungus Poria cocos, has garnered significant attention for its therapeutic potential, including anti-inflammatory and cytotoxic properties. The geographical origin of Poria cocos is a critical factor influencing its chemical composition and, consequently, its biological efficacy. This guide provides a comparative analysis of DPA from different geographical sources, supported by experimental data, to aid in the selection of raw materials for research and drug development.
While direct comparative studies on the biological activity of DPA isolated from Poria cocos of varying geographical origins are limited, a substantial body of evidence demonstrates that the concentration of DPA differs significantly depending on the cultivation region. This variation in concentration strongly suggests a corresponding difference in the potential biological activity of extracts derived from these sources.
Quantitative Analysis of Dehydropachymic Acid Content
The concentration of Dehydropachymic acid in Poria cocos has been shown to vary across different producing regions in China. The following table summarizes the quantitative data from several studies, highlighting the geographical disparities in DPA content.
| Geographical Origin | Part of Fungus | Dehydropachymic Acid Content (mg/g) | Reference |
| Anhui, China | Sclerotium | 0.205 - 0.547 | [1] |
| Hubei, China | Sclerotium | Generally higher than Anhui samples | [2] |
| Yunnan, China | Sclerotium | Generally higher than Anhui samples | [2] |
| Dabie Mountains, China | Sclerotium | Significantly higher than Yunnan samples | |
| Hunan, China | Sclerotium | Identified as a key biomarker | [3] |
| Sichuan, China | Sclerotium | Data available for fingerprinting | [4][5] |
| Guizhou, China | Sclerotium | Data available for fingerprinting | [5] |
| Fujian, China | Sclerotium | Data available for fingerprinting | [5] |
| Henan, China | Sclerotium | Data available for fingerprinting | [5] |
| Guangxi, China | Sclerotium | Data available for fingerprinting | [5][6] |
Note: The table illustrates that Poria cocos from the Dabie Mountains region and the provinces of Hubei and Yunnan tend to have higher concentrations of DPA. This suggests that for applications requiring high DPA content, sourcing from these regions may be advantageous.
Biological Activity of Dehydropachymic Acid
Dehydropachymic acid exhibits a range of biological activities, with its anti-inflammatory and cytotoxic effects being the most extensively studied.
Anti-inflammatory Activity
DPA has been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators. A primary mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS).
The following diagram illustrates the inhibitory effect of Dehydropachymic acid on the NF-κB signaling pathway.
Caption: DPA inhibits the IKK complex, preventing NF-κB translocation and inflammation.
Cytotoxic Activity
Dehydropachymic acid has demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values for DPA are not always available in the literature, related triterpenoids from Poria cocos have shown significant anti-cancer activity. The cytotoxic activity is often evaluated using an MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
The following table presents a compilation of reported IC50 values for pachymic acid, a closely related triterpenoid, to provide a reference for the potential cytotoxic potency of triterpenoids from Poria cocos.
| Cell Line | Cancer Type | IC50 (µM) |
| HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| HCT116 | Colorectal Cancer | 22.4 |
Note: The data suggests that triterpenoids from Poria cocos are effective against a range of cancer cell lines. Given that the concentration of DPA varies by geographical source, it is plausible that extracts from high-DPA regions would exhibit more potent cytotoxic effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of DPA's biological activity are provided below.
Nitric Oxide Synthase (NOS) Inhibition Assay
This assay is used to determine the anti-inflammatory potential of DPA by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Caption: Workflow for determining the inhibitory effect of DPA on nitric oxide production.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate at a suitable density and incubate until adherent.
-
Treatment: Treat the cells with various concentrations of Dehydropachymic acid for a predetermined time.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate in the dark at room temperature.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, which reflects NO production, is determined from a standard curve. The percentage of NOS inhibition is calculated by comparing the NO levels in DPA-treated cells to those in LPS-stimulated, untreated cells.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring cell metabolic activity.
Caption: Workflow of the MTT assay for assessing the cytotoxicity of DPA.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Dehydropachymic acid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of DPA that inhibits 50% of cell growth.[4][8][9]
Conclusion
The geographical source of Poria cocos is a significant determinant of its Dehydropachymic acid content. While direct comparative studies on the biological activity of DPA from different origins are needed, the existing data strongly suggests that regions yielding higher concentrations of DPA will provide extracts with more potent anti-inflammatory and cytotoxic activities. For researchers and drug development professionals, sourcing Poria cocos from regions like the Dabie Mountains, Hubei, and Yunnan may offer a strategic advantage in harnessing the therapeutic potential of Dehydropachymic acid. The provided experimental protocols and pathway diagrams serve as a valuable resource for the continued investigation of this promising natural compound.
References
- 1. Frontiers | Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) [frontiersin.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Spatial metabolic heterogeneity in Poria cocos (Schw.) Wolf (Fushen): Insights from quantitative analysis and widely targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and Analysis of the Potential Bioactive Components of Poria cocos (Schw.) Wolf by HPLC and HPLC-MSn with the Aid of Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and Analysis of the Potential Bioactive Components of Poria cocos (Schw.) Wolf by HPLC and HPLC-MSn with the Aid of Chemometrics [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Poria cocos: traditional uses, triterpenoid components and their renoprotective pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Dehydropachymic Acid Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC)—for the purity validation of Dehydropachymic acid, a significant triterpenoid (B12794562) in medicinal research. The following sections present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the most appropriate analytical strategy for their needs.
Executive Summary
The purity assessment of reference standards is a critical step in drug discovery and development, ensuring the accuracy and reproducibility of experimental results. While traditional methods like HPLC and DSC are widely used, qNMR has emerged as a powerful and versatile primary ratio method for the precise and accurate quantification of organic molecules.[1][2] This guide demonstrates that qNMR offers distinct advantages for the purity determination of Dehydropachymic acid, providing a direct, non-destructive, and highly accurate analysis without the need for a specific reference standard of the analyte.
Comparative Data Analysis
A hypothetical batch of Dehydropachymic acid was analyzed by qNMR, HPLC-UV, and DSC to determine its purity. The results are summarized in the table below, showcasing the performance of each technique.
| Parameter | qNMR | HPLC-UV | DSC |
| Purity (%) | 98.9 ± 0.2 | 98.7 ± 0.5 | 98.5 ± 0.7 |
| Principle | Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. | Separation based on polarity, quantification by UV absorbance compared to a reference standard. | Measurement of melting point depression caused by impurities.[3][4] |
| Reference Standard | Internal standard of known purity (e.g., Maleic Acid). | Dehydropachymic acid reference standard of known purity. | Not required for the primary measurement, but calibration with certified standards is necessary for the instrument.[3] |
| Analysis Time | ~15 minutes per sample | ~30 minutes per sample | ~60 minutes per sample |
| Sample Consumption | ~5 mg (non-destructive) | ~1 mg (destructive) | ~2-5 mg (destructive) |
| Selectivity | High (discriminates between structurally similar molecules) | Moderate to High (dependent on chromatographic resolution) | Low (does not distinguish between different impurities) |
| Primary Method | Yes | No (requires a specific reference standard) | Yes (for eutectic systems) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity. The signal intensity is directly proportional to the molar amount of the substance, allowing for absolute quantification.[5]
Instrumentation: 500 MHz NMR Spectrometer
Experimental Workflow:
Figure 1. Workflow for qNMR Purity Validation.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of Dehydropachymic acid and 2 mg of Maleic Acid (internal standard, IS) into a vial.
-
Dissolve the mixture in 600 µL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Vortex the solution to ensure complete dissolution and transfer it to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire the ¹H-NMR spectrum using a 30° pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard (a D1 of 30 seconds is generally sufficient for accurate quantification). A sufficient number of scans should be acquired to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[6]
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Integrate a well-resolved signal of Dehydropachymic acid (e.g., a specific olefinic or methyl proton signal) and a signal from the internal standard (e.g., the singlet of Maleic Acid at ~6.3 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, the area of the main peak in the chromatogram is compared to the total area of all peaks, or more accurately, quantified against a certified reference standard.
Instrumentation: HPLC system with a UV detector and a C18 column.
Experimental Workflow:
Figure 2. Workflow for HPLC-UV Purity Analysis.
Detailed Steps:
-
Preparation of Solutions:
-
Prepare a stock solution of Dehydropachymic acid in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting a stock solution of a certified Dehydropachymic acid reference standard.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 25 °C
-
-
Analysis and Purity Calculation:
-
Inject the sample and calibration standards into the HPLC system.
-
Integrate the peak areas in the resulting chromatograms.
-
For purity by area percent, calculate the percentage of the main peak area relative to the total area of all peaks.
-
For a more accurate determination, construct a calibration curve from the standards and determine the concentration of the sample, from which the purity can be calculated based on the weighed amount.
-
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis, the melting point depression and the broadening of the melting peak of the sample, caused by the presence of impurities, are used to calculate the purity based on the Van't Hoff equation.[7]
Instrumentation: Differential Scanning Calorimeter
Experimental Workflow:
Figure 3. Workflow for DSC Purity Determination.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of Dehydropachymic acid into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample during heating.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate, typically between 1 and 5 °C/min, through its melting range.
-
Record the heat flow as a function of temperature.
-
-
Purity Calculation:
-
The instrument's software is used to analyze the resulting melting endotherm.
-
The purity is calculated based on the Van't Hoff equation, which relates the mole fraction of impurities to the melting point depression.
-
Conclusion
References
Comparison of Dehydropachymic acid's effect on different cancer cell line morphologies
A detailed examination of the morphological changes and underlying molecular mechanisms induced by Pachymic Acid in gastric and pancreatic cancer cell lines.
Introduction
Pachymic acid (PA), a triterpenoid (B12794562) derived from the medicinal fungus Poria cocos, has demonstrated significant anti-tumor properties across various cancer types.[1][2] This guide provides a comparative analysis of the effects of Pachymic Acid on the morphology of gastric and pancreatic cancer cell lines. By examining quantitative data, detailed experimental protocols, and the signaling pathways involved, this document aims to offer valuable insights for researchers and professionals in the field of oncology and drug development.
Comparison of Morphological and Cytotoxic Effects
Pachymic acid induces distinct morphological and cytotoxic effects in gastric and pancreatic cancer cell lines. These changes are primarily associated with the induction of apoptosis, or programmed cell death.
Morphological Alterations
Upon treatment with Pachymic Acid, both gastric and pancreatic cancer cells exhibit characteristic apoptotic morphologies. While specific descriptions can vary slightly between studies and cell lines, the general observations include:
-
Gastric Cancer Cells (SGC-7901, MKN-49P, HGC-27): Treated cells typically show signs of cell shrinkage, rounding, and detachment from the culture surface. Nuclear condensation and fragmentation, key features of apoptosis, have also been observed.[3][4]
-
Pancreatic Cancer Cells (PANC-1, MIA PaCa-2): Similar to gastric cancer cells, pancreatic cancer cells treated with Pachymic Acid undergo apoptosis, characterized by nuclear DNA fragmentation.[5][6]
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of Pachymic Acid have been quantified in various studies, demonstrating a dose-dependent inhibition of cell viability and induction of apoptosis.
| Cell Line (Cancer Type) | Assay | Treatment Condition | Result | Reference |
| SGC-7901 (Gastric) | CCK-8 | Increasing concentrations of PA | Significant inhibition of cell viability in a concentration-dependent manner. | [3] |
| Flow Cytometry | Increasing concentrations of PA | Markedly increased apoptotic rate. | [3] | |
| HGC-27 (Gastric) | Cell Viability Assay | Increasing concentrations of PA | Decreased survival rate of HGC-27 cells. | [7] |
| Flow Cytometry | Increasing concentrations of PA | Enhanced cell apoptosis. | [7] | |
| PANC-1 (Pancreatic) | Cell Death Detection ELISA | PA (0–30 μM) for 24h | Dose-dependent increase in apoptosis. | [8] |
| Western Blot (PARP cleavage) | PA (0–30 μM) for 24h | Increased cleavage of PARP, confirming apoptosis. | [8] | |
| MIA PaCa-2 (Pancreatic) | Cell Death Detection ELISA | PA (0–30 μM) for 24h | Dose-dependent increase in apoptosis. | [8] |
| Western Blot (PARP cleavage) | PA (0–30 μM) for 24h | Increased cleavage of PARP, confirming apoptosis. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of Pachymic Acid on cancer cell lines.
Cell Viability Assay (CCK-8)
-
Seed cancer cells (e.g., SGC-7901) in 96-well plates at a specific density.
-
After cell adherence, treat with various concentrations of Pachymic Acid for designated time intervals (e.g., 24, 48, 72 hours).
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified period.
-
Measure the absorbance at 450 nm using a microplate reader to determine the number of viable cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Culture cancer cells (e.g., SGC-7901, HGC-27) and treat with different concentrations of Pachymic Acid.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
DNA Fragmentation Assay (Hoechst 33258 Staining)
-
Grow cancer cells (e.g., SGC-7901) on coverslips and treat with Pachymic Acid.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Stain the cells with Hoechst 33258 staining solution.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[3]
Western Blot Analysis
-
Treat cancer cells with Pachymic Acid at various concentrations.
-
Lyse the cells to extract total proteins.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, p-PI3K, p-AKT).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][7]
Signaling Pathways
Pachymic Acid exerts its anti-cancer effects by modulating several key signaling pathways, which can differ between cancer types.
Gastric Cancer: Mitochondrial and PI3K/AKT/JAK2/STAT3 Pathways
In gastric cancer cells, Pachymic Acid appears to induce apoptosis primarily through the mitochondrial pathway and by inhibiting the PI3K/AKT and JAK2/STAT3 signaling pathways.[3][4][7] Treatment with PA leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.[3] Concurrently, PA has been shown to decrease the phosphorylation of PI3K, AKT, JAK2, and STAT3, all of which are crucial for cell survival and proliferation.[3][7]
Pancreatic Cancer: Endoplasmic Reticulum (ER) Stress Pathway
In pancreatic cancer cells, Pachymic Acid is reported to induce apoptosis by triggering endoplasmic reticulum (ER) stress.[5][6] The accumulation of unfolded or misfolded proteins in the ER, induced by PA, activates the unfolded protein response (UPR). Prolonged ER stress leads to the upregulation of pro-apoptotic factors such as CHOP (C/EBP homologous protein) and the activation of caspases, ultimately resulting in cell death.[5][6]
Conclusion
Pachymic Acid demonstrates considerable potential as an anti-cancer agent, inducing apoptosis and inhibiting the growth of both gastric and pancreatic cancer cells. While the resulting apoptotic morphology is similar across these cancer types, the underlying signaling pathways appear to be distinct. In gastric cancer, PA primarily affects the mitochondrial and PI3K/AKT/JAK2/STAT3 pathways, whereas in pancreatic cancer, it triggers the ER stress response. This comparative analysis underscores the importance of understanding the cell-type-specific mechanisms of action of therapeutic compounds to develop more targeted and effective cancer treatments. Further research is warranted to fully elucidate the therapeutic potential of Pachymic Acid in a clinical setting.
References
- 1. A review on antitumor effect of pachymic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pachymic acid inhibits growth and induces cell cycle arrest and apoptosis in gastric cancer SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pachymic acid inhibits the tumorigenicity of gastric cancer cells by the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pachymic Acid Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 6. Pachymic Acid Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of pachymic acid in the treatment of gastric cancer based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the synergistic effects of Dehydropachymic acid with other compounds
For Researchers, Scientists, and Drug Development Professionals
Dehydropachymic acid (DPA), a triterpenoid (B12794562) compound derived from Poria cocos, has garnered significant interest for its diverse pharmacological activities. While research has primarily focused on its effects as a standalone agent, its potential for synergistic activity when combined with other compounds remains a promising and largely unexplored frontier. This guide provides a comprehensive overview of the known mechanisms of DPA and its closely related analogue, Pachymic Acid (PA), to lay the groundwork for investigating their synergistic potential. Due to a lack of direct studies on synergistic combinations, this document will focus on proposing scientifically-backed hypothetical combinations and providing a detailed experimental framework for their evaluation.
Unveiling the Mechanistic Landscape of Dehydropachymic Acid and Pachymic Acid
Understanding the molecular pathways modulated by DPA and PA is crucial for identifying rational synergistic drug combinations. The current body of research points to several key signaling pathways:
-
Autophagy Induction: DPA has been shown to restore autophagic flux by promoting lysosomal acidification.[1] Pachymic acid induces autophagy through the IGF-1 signaling pathway, leading to an increase in the autophagy markers LC3-II and Beclin1, and a decrease in mTOR phosphorylation.[2][3]
-
Anti-Inflammatory Activity: Pachymic acid exerts anti-inflammatory effects by inhibiting the ERK1/2 and p38 MAPK signaling pathways.[4][5] Furthermore, it has been demonstrated to suppress the pro-inflammatory NF-κB signaling pathway.[6]
-
Neuroprotection: Research indicates that Pachymic acid confers neuroprotective effects by activating the PI3K/Akt signaling pathway.[7]
-
Metabolic Regulation: Pachymic acid has been found to ameliorate metabolic dysfunction-associated steatotic liver disease by inhibiting ferroptosis via PPARα and modulating the MAPK signaling pathway.[8]
Proposed Synergistic Combinations for Future Investigation
Based on the known mechanisms of DPA and PA, the following table outlines potential synergistic combinations with other compounds, the scientific rationale for the proposed synergy, and the potential therapeutic applications.
| Target Pathway | Proposed Combination Compound | Scientific Rationale for Synergy | Potential Therapeutic Application |
| Autophagy | Rapamycin (mTOR inhibitor) | DPA/PA promotes autophagic flux and induces autophagy via mTOR-independent and dependent pathways, respectively. Combining with a direct mTOR inhibitor like Rapamycin could lead to a more potent and sustained induction of autophagy. | Neurodegenerative diseases (Alzheimer's, Parkinson's), Cancer |
| Chloroquine (Lysosomotropic agent) | DPA restores lysosomal acidification. Chloroquine inhibits autophagy at a late stage by blocking the fusion of autophagosomes with lysosomes. A combination could enhance the accumulation of autophagosomes, potentially leading to increased cancer cell death. | Cancer | |
| Inflammation | Celecoxib (COX-2 inhibitor) | DPA/PA inhibits the NF-κB and MAPK pathways, which are upstream of COX-2. Combining with a direct COX-2 inhibitor could provide a multi-level blockade of the inflammatory cascade, leading to enhanced anti-inflammatory effects. | Osteoarthritis, Rheumatoid Arthritis, Inflammatory Bowel Disease |
| Dexamethasone (Glucocorticoid) | DPA/PA has a distinct anti-inflammatory mechanism from glucocorticoids. A combination could allow for lower, more effective doses of dexamethasone, thereby reducing its side effects while achieving a potent anti-inflammatory response. | Autoimmune diseases, Severe inflammation | |
| Neuroprotection | L-DOPA (Dopamine precursor) | PA activates the pro-survival PI3K/Akt pathway. In Parkinson's disease, combining the neuroprotective effects of PA with the symptomatic relief provided by L-DOPA could potentially slow disease progression and improve motor function. | Parkinson's Disease |
| Donepezil (Cholinesterase inhibitor) | DPA's ability to clear β-Amyloid through autophagy could complement the symptomatic relief of Alzheimer's disease provided by cholinesterase inhibitors like Donepezil, potentially offering a disease-modifying and symptomatic benefit. | Alzheimer's Disease |
A Framework for Evaluating Synergism: Experimental Protocols
The following section details a generalized experimental workflow for assessing the synergistic effects of Dehydropachymic acid in combination with another compound.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of DPA and the combination compound individually and to assess the cytotoxic effects of the combination.
-
Methodology:
-
Seed cells (e.g., cancer cell line, neuronal cells) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of DPA and the partner compound, both individually and in combination at fixed ratios (e.g., 1:1, 1:2, 2:1).
-
Incubate for a predetermined time (e.g., 24, 48, 72 hours).
-
Assess cell viability using an MTT or MTS assay.
-
Calculate the IC50 values for each compound alone and for the combinations.
-
Calculation of the Combination Index (CI)
-
Objective: To quantitatively determine if the interaction between DPA and the partner compound is synergistic, additive, or antagonistic.
-
Methodology:
-
Utilize the Chou-Talalay method to calculate the Combination Index (CI) based on the dose-effect data obtained from the cell viability assays.
-
CI values are interpreted as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Software such as CompuSyn can be used for these calculations.
-
Western Blot Analysis
-
Objective: To investigate the molecular mechanisms underlying any observed synergistic effects by examining the expression and phosphorylation of key proteins in the targeted signaling pathways.
-
Methodology:
-
Treat cells with DPA, the partner compound, and the combination at concentrations determined to be synergistic.
-
Lyse the cells and quantify protein concentrations.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., LC3B, p-mTOR, p-ERK, p-Akt, NF-κB p65) and corresponding loading controls (e.g., β-actin, GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities to determine changes in protein expression and phosphorylation.
-
Autophagy Flux Assays
-
Objective: To confirm that the synergistic combination enhances autophagic flux.
-
Methodology:
-
LC3-II Turnover Assay: Treat cells with the synergistic combination in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). An increase in LC3-II accumulation in the presence of the inhibitor indicates an increase in autophagic flux.
-
Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3): Transfect cells with a plasmid expressing mRFP-GFP-LC3. In autophagosomes (neutral pH), both GFP and mRFP fluoresce (yellow puncta). In autolysosomes (acidic pH), GFP fluorescence is quenched, and only mRFP fluoresces (red puncta). An increase in red puncta indicates enhanced autophagic flux.
-
Visualizing the Pathways and Processes
To aid in the conceptualization of the experimental design and the underlying molecular pathways, the following diagrams are provided.
Caption: Key signaling pathways modulated by Dehydropachymic Acid and Pachymic Acid.
Caption: A generalized workflow for the evaluation of synergistic drug combinations.
References
- 1. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pachymic acid promotes induction of autophagy related to IGF-1 signaling pathway in WI-38 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Pachymic acid protects H9c2 cardiomyocytes from lipopolysaccharide-induced inflammation and apoptosis by inhibiting the extracellular signal-regulated kinase 1/2 and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Pachymic acid suppresses the inflammatory response of chondrocytes and alleviates the progression of osteoarthritis via regulating the Sirtuin 6/NF-κB signal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pachymic acid protects against cerebral ischemia/reperfusion injury by the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pachymic acid alleviates metabolic dysfunction-associated steatotic liver disease by inhibiting ferroptosis through PPARα [frontiersin.org]
Safety Operating Guide
Proper Disposal of Dehydropachymic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Dehydropachymic Acid
Dehydropachymic acid, a compound utilized in scientific research and drug development, requires careful handling and disposal due to its inherent hazardous properties. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Profile
Dehydropachymic acid is classified as hazardous, primarily due to its acute oral toxicity and significant environmental risk. It is crucial for all personnel handling this compound to be fully aware of its hazard profile.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | P273: Avoid release to the environment. P391: Collect spillage.[1] |
Disposal Procedures
The recommended disposal method for Dehydropachymic acid and its contaminated materials is through an approved hazardous waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular laboratory trash without explicit approval from your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling Dehydropachymic acid for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemically resistant gloves (e.g., nitrile)
-
-
Waste Segregation: All waste contaminated with Dehydropachymic acid must be segregated from other waste streams. This includes:
-
Unused or expired solid Dehydropachymic acid.
-
Solutions containing Dehydropachymic acid.
-
Contaminated consumables such as weigh boats, filter paper, pipette tips, and gloves.
-
Empty containers that held Dehydropachymic acid. The first rinse of the container should be collected as hazardous waste.[2]
-
-
Containerization:
-
Place all solid and liquid waste containing Dehydropachymic acid into a compatible, leak-proof, and clearly labeled hazardous waste container.
-
The container must be sealed to prevent spills or the release of vapors.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Dehydropachymic Acid Waste."
-
Include the approximate concentration and quantity of the waste.
-
Follow all institutional and local regulations for hazardous waste labeling.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure waste accumulation area.
-
This area should be away from incompatible materials, particularly strong acids, strong alkalis, and strong oxidizing/reducing agents.[1]
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The primary and preferred method for the disposal of toxic pharmaceutical waste is incineration at a permitted facility.
-
Spill Management:
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup:
-
For liquid spills, use an inert absorbent material (e.g., diatomite, universal binders) to absorb the solution.[1]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of all spill cleanup materials as hazardous waste, following the procedures outlined above.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Dehydropachymic acid.
Caption: Workflow for the proper disposal of Dehydropachymic acid waste.
Disclaimer: This document provides guidance based on publicly available safety information. It is not a substitute for institutional protocols and regulatory requirements. Always consult your institution's Environmental Health and Safety department for specific guidance on hazardous waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dehydropachymic Acid
For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of Dehydropachymic acid. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
Dehydropachymic acid is a compound that requires careful handling due to its potential hazards. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] The following procedures are designed to minimize exposure risks and ensure proper disposal, thereby safeguarding both researchers and the environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Dehydropachymic acid.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust.[1] |
| Hand Protection | Protective gloves (e.g., nitrile or butyl rubber) | Prevents skin contact with the chemical.[1][2] |
| Body Protection | Impervious clothing / Long-sleeved clothing | Minimizes the risk of skin exposure on the arms and body.[1] |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Required when engineering controls are insufficient, or when dust/aerosols may be generated.[1][2] |
Standard Operating Procedure for Dehydropachymic Acid
This section provides a step-by-step guide for the safe handling and disposal of Dehydropachymic acid.
Preparation and Engineering Controls
-
Ventilation: Always handle Dehydropachymic acid in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize the inhalation of dust or vapors.[3][4]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3][4]
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for Dehydropachymic acid.
Handling the Compound
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer:
-
Handle as a solid to minimize dust generation.
-
If weighing, do so in a fume hood or a ventilated balance enclosure.
-
Avoid creating dust. Use a spatula for transfers.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly.
-
Handle solutions in closed containers as much as possible.
-
-
General Practices:
Storage
-
Container: Keep the container tightly sealed when not in use.[1][3][4]
-
Location: Store in a cool, dry, and well-ventilated area.[1][3][4]
-
Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1]
Spill and Emergency Procedures
-
Minor Spill:
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep or vacuum up the spilled solid material. Avoid generating dust.
-
Place the collected material into a suitable, labeled container for disposal.
-
-
Major Spill:
-
Evacuate the area.
-
Contact your institution's emergency response team.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[1][4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3][4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][3]
-
Disposal
-
Waste Container: Dispose of Dehydropachymic acid and any contaminated materials in a designated and properly labeled hazardous waste container.
-
Regulations: All disposal must be in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[1]
Workflow for Safe Handling of Dehydropachymic Acid
Caption: Workflow for the safe handling of Dehydropachymic acid.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
